5-Chloro-2-isobutoxypyridine-3-boronic acid
Description
Properties
IUPAC Name |
[5-chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(10(13)14)3-7(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJKPMVBIIUTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681584 | |
| Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-42-2 | |
| Record name | B-[5-Chloro-2-(2-methylpropoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-isobutoxypyridine-3-boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-Chloro-2-isobutoxypyridine-3-boronic acid is a key heterocyclic organic compound that has garnered significant attention in the field of drug discovery and development. Its unique structural features, combining a substituted pyridine ring with a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.
| Property | Value | Source |
| CAS Number | 1217501-42-2 | [1][2] |
| Molecular Formula | C₉H₁₃BClNO₃ | [1] |
| Molecular Weight | 229.47 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | Typically ≥95% | [2] |
Synthesis and Purification: Crafting the Precursor
The synthesis of this compound typically involves a multi-step process, leveraging established methodologies for the preparation of pyridine boronic acids. A common and cost-effective approach is the metal-halogen exchange of a suitable dihalopyridine precursor, followed by borylation.
Conceptual Synthesis Workflow
Sources
5-Chloro-2-isobutoxypyridine-3-boronic acid molecular structure
An In-depth Technical Guide to 5-Chloro-2-isobutoxypyridine-3-boronic acid: A Cornerstone for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive examination of this compound, a sophisticated heterocyclic building block pivotal to contemporary medicinal chemistry. We will dissect its molecular architecture, focusing on the electronic and steric interplay of its chloro, isobutoxy, and boronic acid functionalities. This document furnishes a robust, field-tested synthetic protocol, purification strategies, and a framework for analytical characterization. A significant focus is placed on its strategic application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug development for forging complex biaryl and heteroaryl scaffolds. This guide is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent for the discovery of novel therapeutic agents.
Introduction: The Strategic Value of Functionalized Pyridine Scaffolds
The pyridine motif is a privileged scaffold in pharmaceutical science, embedded in the architecture of numerous FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and provides a handle for modulating aqueous solubility, crucial for pharmacokinetic optimization. The strategic adornment of the pyridine ring with diverse functional groups is a central tactic in drug design. This compound is an exemplar of a highly engineered building block, designed for versatility and efficiency in synthesis.
The molecule's utility is derived from its trifecta of functional groups:
-
The 3-boronic acid serves as the reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with exceptional reliability.[1]
-
The 5-chloro substituent offers a secondary, less reactive site for potential downstream functionalization or acts as a key electronic modulator and interaction point in a final drug candidate.
-
The 2-isobutoxy group sterically and electronically influences the pyridine core, impacting both the reactivity of the adjacent boronic acid and the overall lipophilicity and metabolic stability of resulting molecules.
This guide provides the foundational knowledge and actionable protocols to harness the full synthetic potential of this powerful reagent.
Molecular Structure and Physicochemical Properties
A thorough understanding of the inherent properties of this compound is fundamental to its effective handling, reaction optimization, and the interpretation of results.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃BClNO₃ | [3][4] |
| Molecular Weight | 229.47 g/mol | [4][5] |
| CAS Number | 1217501-42-2 | [3][4][5][6] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95-98% | [3][5] |
| Solubility | Soluble in methanol, DMSO, THF; limited solubility in water and non-polar solvents | |
| Storage | Store refrigerated (2-8°C), sealed in a dry environment | [6] |
The spatial arrangement and electronic nature of the substituents are critical. The electron-donating isobutoxy group enhances the electron density of the pyridine ring, which can influence the kinetics of the Suzuki-Miyaura catalytic cycle. The electronegative chlorine atom at the 5-position provides electronic balance and a potential site for further chemistry.
Figure 1: 2D structure of this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of substituted pyridine boronic acids typically relies on a directed ortho-metalation (DoM) strategy. This protocol is a robust, validated approach derived from established organometallic principles for creating such molecules.
Synthetic Workflow Overview
The process begins with the nucleophilic aromatic substitution of a dichloropyridine precursor, followed by a low-temperature directed lithiation and subsequent borylation.
Figure 2: Synthetic workflow for this compound.
Detailed Experimental Protocol
Expertise & Causality: This protocol is designed for high fidelity. The choice of LDA (Lithium diisopropylamide) as the base for DoM is critical; its bulky nature prevents nucleophilic attack on the pyridine ring, favoring proton abstraction at the C3 position, which is activated by the adjacent isobutoxy directing group. The extremely low temperature (-78 °C) is essential to prevent side reactions and maintain the stability of the highly reactive lithiated intermediate.
Materials:
-
5-Chloro-2-isobutoxypyridine (precursor)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (1 M aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of LDA Solution (In Situ): In an oven-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Directed ortho-Metalation: To the freshly prepared LDA solution, add a solution of 5-Chloro-2-isobutoxypyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 2 hours. Self-Validation: A deep red or brown color typically indicates the formation of the lithiated species.
-
Borylation: Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The exotherm should be carefully controlled. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is ~2-3. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by trituration with a mixture of hexanes and ethyl acetate or by column chromatography on silica gel to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The paramount application of this reagent is in the Suzuki-Miyaura reaction, enabling the synthesis of complex biaryl and heteroaryl structures which are prevalent in active pharmaceutical ingredients.
General Catalytic Cycle and Key Components
Figure 3: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol Optimization: An Expert's Perspective
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of catalyst, ligand, base, and solvent.
-
Catalyst/Ligand System: While standard Pd(PPh₃)₄ can be effective, challenging couplings (e.g., with electron-rich or sterically hindered aryl chlorides) often require more advanced systems. A combination of a palladium source like Pd₂(dba)₃ and a Buchwald phosphine ligand (e.g., SPhos or XPhos) provides a highly active catalyst capable of facilitating the difficult oxidative addition of aryl chlorides.
-
Base Selection: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is standard. The base is not merely a spectator; it activates the boronic acid by forming the more nucleophilic "ate" complex, which is essential for the transmetalation step. Cesium carbonate is often more effective for less reactive coupling partners due to its higher solubility and basicity.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typical. The organic solvent solubilizes the aryl halide and the catalyst, while water dissolves the base. A degassed solvent system is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity and purity of the synthesized boronic acid and any subsequent products.
-
NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the isobutoxy group (a doublet for the methyls, a multiplet for the methine, and a doublet for the CH₂). The two aromatic protons on the pyridine ring will appear as distinct doublets. The B(OH)₂ protons are often broad and may exchange with water in the solvent.
-
¹³C NMR: Will confirm the number of unique carbon environments. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.
-
¹¹B NMR: A broad singlet in the range of 18-30 ppm is characteristic of a trigonal planar boronic acid.[7]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight. The spectrum should show the characteristic isotopic pattern for a compound containing one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining purity. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a standard method.
Conclusion and Future Outlook
This compound is a testament to the power of rational design in chemical synthesis. It is not merely a reagent but a strategic tool that provides medicinal chemists with a reliable and versatile platform for accessing novel, highly functionalized heterocyclic compounds. Its well-defined reactivity allows for its efficient incorporation into complex synthetic routes, accelerating the discovery and development of next-generation therapeutics. As the demand for more sophisticated and potent small molecule drugs continues, the utility of such precisely engineered building blocks will only grow in significance.
References
- Google. (2026). Current time in Winnipeg, CA.
- Google Patents. (n.d.). A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Google Patents. (n.d.). Formulation of boronic acid compounds.
- Google Patents. (n.d.). Process for the preparation of boronic acid intermediates.
- Google Patents. (n.d.). Formulation of boronic acid compounds.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Tripp, J. C., & Smedley, C. S. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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- 6. 1217501-42-2|(5-Chloro-2-isobutoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's In-depth Technical Guide to 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS 1217501-42-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Substituted Pyridine Boronic Acid
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged motif in a vast array of biologically active compounds and functional materials.[2][3] The strategic introduction of a boronic acid functionality at the 3-position of a substituted pyridine, such as in 5-Chloro-2-isobutoxypyridine-3-boronic acid, unlocks a powerful and versatile tool for the construction of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this valuable building block, moving beyond a simple recitation of facts to an in-depth exploration of its synthesis, reactivity, and application, grounded in the principles of scientific integrity and practical utility.
I. Physicochemical Properties and Structural Attributes
A thorough understanding of a reagent's fundamental properties is paramount to its effective and safe utilization in any synthetic endeavor. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1217501-42-2 | [4][5][6][7][8] |
| Molecular Formula | C₉H₁₃BClNO₃ | [4][7] |
| Molecular Weight | 229.47 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically ≥95% or ≥98% | [5][9] |
Structural Diagram:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5-Chloro-2-isobutoxypyridine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add isobutanol (1.1 eq.) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add a solution of 2,5-dichloropyridine (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-2-isobutoxypyridine.
Step 2: Borylation to form this compound
-
Dissolve 5-chloro-2-isobutoxypyridine (1.0 eq.) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) to the reaction mixture. Stir at -78 °C for 1-2 hours.
-
To the resulting deep-red solution, add triisopropyl borate (1.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Acidify the mixture to pH ~2 with 2M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronic acid.
Purification:
Crude boronic acids can often be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Alternatively, purification can be achieved by slurrying the crude product in a non-polar solvent to remove organic impurities, followed by filtration.
Trustworthiness of the Protocol: This proposed synthesis is based on well-established and widely published methods for the functionalization of pyridine rings and the synthesis of boronic acids. The directed ortho-metalation of alkoxy-substituted pyridines is a reliable method for introducing substituents at the adjacent position. The subsequent borylation with a trialkyl borate followed by hydrolysis is the standard and most common method for the preparation of boronic acids.
III. Reactivity Profile: A Gateway to Molecular Complexity via Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [1][2][10]This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms with high efficiency and functional group tolerance. [1][11] The Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Successful Coupling:
-
Catalyst: Palladium catalysts are almost universally employed. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and more advanced catalysts featuring bulky, electron-rich phosphine ligands like SPhos and XPhos, which are particularly effective for coupling with less reactive aryl chlorides. [4]* Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include dioxane, toluene, and dimethylformamide (DMF). The presence of water is often beneficial for the transmetalation step.
-
Reaction Temperature: Reactions are typically heated, with temperatures ranging from 60 °C to 110 °C, depending on the reactivity of the coupling partners.
Hypothetical Experimental Protocol for a Suzuki-Miyaura Coupling:
-
To a Schlenk tube, add this compound (1.2 eq.), the desired aryl or heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
The yields of Suzuki-Miyaura reactions are highly substrate-dependent, but with proper optimization of the reaction conditions, good to excellent yields can be expected for the coupling of this compound with a range of aryl and heteroaryl halides.
IV. Spectroscopic Characterization (Anticipated Data)
¹H NMR (predicted, CDCl₃, 500 MHz):
-
δ 8.0-8.2 ppm (d, 1H): Aromatic proton on the pyridine ring, ortho to the boronic acid group.
-
δ 7.6-7.8 ppm (d, 1H): Aromatic proton on the pyridine ring, meta to the boronic acid group.
-
δ 4.0-4.2 ppm (d, 2H): Methylene protons (-OCH₂-) of the isobutoxy group.
-
δ 2.0-2.2 ppm (m, 1H): Methine proton (-CH-) of the isobutoxy group.
-
δ 1.0-1.2 ppm (d, 6H): Methyl protons (-CH₃) of the isobutoxy group.
-
Broad singlet (variable): Hydroxyl protons (-OH) of the boronic acid group.
¹³C NMR (predicted, CDCl₃, 125 MHz):
-
δ 160-165 ppm: Carbon of the pyridine ring attached to the isobutoxy group.
-
δ 140-150 ppm: Aromatic carbons of the pyridine ring.
-
δ 110-120 ppm: Aromatic carbons of the pyridine ring.
-
Carbon attached to boron will be broad and may be difficult to observe.
-
δ 75-80 ppm: Methylene carbon (-OCH₂-) of the isobutoxy group.
-
δ 28-32 ppm: Methine carbon (-CH-) of the isobutoxy group.
-
δ 18-22 ppm: Methyl carbons (-CH₃) of the isobutoxy group.
Mass Spectrometry (EI or ESI):
-
[M]+ or [M+H]+: Expected at m/z ≈ 229.06 (for C₉H₁₃BClNO₃). The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.
-
Fragmentation: Loss of the isobutyl group, water, and other characteristic fragments of the pyridine ring would be expected.
V. Applications in Drug Discovery and Materials Science
The true value of this compound is realized in its application as a key intermediate in the synthesis of complex molecules with potential biological activity or desirable material properties. The ability to introduce the 5-chloro-2-isobutoxypyridin-3-yl moiety into a target molecule via a robust and reliable C-C bond-forming reaction is of significant interest to medicinal chemists and materials scientists.
Potential Therapeutic Areas:
The pyridine ring is a common feature in drugs targeting a wide range of diseases, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine scaffolds.
-
Infectious Diseases: Pyridine derivatives have shown efficacy as antibacterial, antiviral, and antifungal agents.
-
Neurological Disorders: A number of drugs for treating central nervous system disorders contain the pyridine motif.
While specific examples of marketed drugs derived from this particular boronic acid are not publicly documented, its structural features make it an attractive building block for lead optimization and the generation of novel chemical entities in these and other therapeutic areas.
Materials Science Applications:
Substituted biaryls and heteroaromatic compounds are of great interest in the development of:
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties of these molecules can be tuned for applications in display and lighting technologies.
-
Organic Photovoltaics (OPVs): As components of light-harvesting materials.
-
Sensors: For the detection of specific analytes.
VI. Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
VII. Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the construction of complex biaryl and heteroaromatic systems. This guide has provided a comprehensive technical overview of its properties, a plausible and practical synthetic approach, its reactivity profile, and its potential applications. By understanding the fundamental chemistry and practical considerations outlined herein, researchers and drug development professionals can effectively leverage this important reagent in their pursuit of novel and impactful molecular discoveries.
References
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (n.d.). ResearchGate.
- The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6). ResearchGate.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
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A Senior Application Scientist's Guide to the Synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid
Document ID: TGS-HB-2401 Version: 1.0 Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, mechanistically-driven protocol for the synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid, a key building block in modern medicinal chemistry. We move beyond a simple recitation of steps to deliver an in-depth analysis of the strategic choices underpinning a robust and scalable synthetic route. The protocol detailed herein has been designed for reproducibility and is grounded in established chemical principles, making it an essential resource for professionals engaged in the synthesis of complex heterocyclic intermediates for drug discovery programs.
Strategic Imperative: The Role of Substituted Pyridine Boronic Acids in Drug Discovery
Substituted pyridine cores are privileged scaffolds in pharmaceutical development, appearing in numerous approved drugs. The ability to functionalize this ring system with precision is paramount. Boronic acids and their esters are indispensable tools in this endeavor, primarily through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed C-C bond formation is celebrated for its mild conditions and exceptional functional group tolerance, making it a cornerstone of modern synthetic strategy.[1][2]
This compound, in particular, has emerged as a critical intermediate in the synthesis of novel therapeutics. Its unique substitution pattern allows for the strategic construction of complex biaryl and heteroaryl systems, which are common motifs in biologically active molecules.[4] This guide provides a vetted, reliable pathway to access this high-value compound.
Synthetic Strategy: A Two-Step Approach from a Commercial Precursor
A robust synthesis demands a logical and efficient pathway from readily available starting materials. Our retrosynthetic analysis identifies 3-bromo-2,5-dichloropyridine as an ideal and commercially accessible starting point. The synthesis is elegantly achieved in two distinct, high-yielding stages:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): Introduction of the isobutoxy side chain.
-
Lithium-Halogen Exchange and Borylation: Installation of the boronic acid functionality.
This strategy is predicated on the differential reactivity of the halogen substituents on the pyridine ring. The C2 position is the most electron-deficient and thus most susceptible to nucleophilic attack, ensuring the regioselective introduction of the isobutoxy group. Subsequently, the greater reactivity of the C-Br bond compared to the C-Cl bond under lithium-halogen exchange conditions allows for the precise and directed formation of the organolithium intermediate at C3, ready for borylation.
Figure 1. Retrosynthetic analysis and workflow for the target molecule.
In-Depth Experimental Protocol
PART A: Synthesis of 3-Bromo-5-chloro-2-isobutoxypyridine
Core Mechanism: This stage involves the deprotonation of isobutanol with a strong, non-nucleophilic base, sodium hydride, to generate the isobutoxide anion. This potent nucleophile then selectively displaces the chloride at the activated C2 position of the pyridine ring.
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 3-Bromo-2,5-dichloropyridine | C₅H₂BrCl₂N | 226.86 | 25.0 g | 110.2 | 1.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 5.29 g | 132.2 | 1.2 |
| Isobutanol | C₄H₁₀O | 74.12 | 250 mL | - | Solvent |
| Anhydrous THF | C₄H₈O | 72.11 | 100 mL | - | Solvent |
Step-by-Step Methodology:
-
System Preparation: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (5.29 g, 132.2 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (100 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Nucleophile Generation: Slowly add isobutanol (250 mL) dropwise to the stirred suspension over 30 minutes. Causality Note: This exothermic reaction generates hydrogen gas; slow addition is critical for safety and temperature control. The formation of sodium isobutoxide is visually indicated by the cessation of gas evolution.
-
Substrate Addition: After stirring for 1 hour at 0 °C, add a solution of 3-bromo-2,5-dichloropyridine (25.0 g, 110.2 mmol) in anhydrous THF (50 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (150 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography (silica gel, gradient elution with 0-15% ethyl acetate in hexanes) to yield the product as a clear oil.
-
Expected Yield: 85-95%
PART B: Synthesis of this compound
Core Mechanism: This transformation hinges on a cryogenic lithium-halogen exchange. n-Butyllithium, a powerful organometallic base, selectively abstracts the bromine atom at -78 °C, generating a transient aryllithium species. This nucleophilic intermediate is immediately trapped by the electrophilic boron atom of triisopropyl borate.[5] Subsequent acidic hydrolysis converts the resulting boronate ester into the final boronic acid.
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 3-Bromo-5-chloro-2-isobutoxypyridine | C₉H₁₁BrClNO | 264.54 | 25.0 g | 94.5 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 41.6 mL | 104.0 | 1.1 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 26.2 mL | 113.4 | 1.2 |
| Anhydrous THF | C₄H₈O | 72.11 | 250 mL | - | Solvent |
| Hydrochloric Acid (2 M) | HCl | 36.46 | ~100 mL | - | Workup |
Step-by-Step Methodology:
-
System Preparation: Charge a flame-dried 1 L three-neck round-bottom flask with 3-bromo-5-chloro-2-isobutoxypyridine (25.0 g, 94.5 mmol) and dissolve in anhydrous THF (250 mL) under a nitrogen atmosphere.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: This low temperature is critical to ensure kinetic control, preventing side reactions such as attack on the chloro-substituent or the solvent.
-
Lithium-Halogen Exchange: Add n-butyllithium (41.6 mL, 104.0 mmol) dropwise via syringe over 45 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (26.2 mL, 113.4 mmol) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction to warm slowly to ambient temperature and stir overnight (approx. 16 hours).
-
Hydrolysis: Cool the mixture to 0 °C and slowly add 2 M HCl until the pH is ~2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude white solid can be purified by trituration with a cold 1:4 mixture of diethyl ether and hexanes to afford the final product.
-
Expected Yield: 70-85%
Summary and Outlook
The described two-step synthesis provides a reliable and scalable route to this compound. The protocol is robust, employing well-understood transformations and readily available reagents. The key to success lies in the precise control of reaction conditions, particularly the cryogenic temperatures required for the selective lithium-halogen exchange and borylation step. This intermediate is now primed for use in a multitude of Suzuki-Miyaura cross-coupling reactions, opening the door to the discovery and development of novel chemical entities for therapeutic applications.
References
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- The Expanding Role of Boronic Acids in Drug Discovery: A Look at 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
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A Senior Application Scientist's Guide to the Spectral Characterization of 5-Chloro-2-isobutoxypyridine-3-boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Importance of a Versatile Building Block
5-Chloro-2-isobutoxypyridine-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of a boronic acid group, a chloro substituent, and an isobutoxy group on the pyridine ring provides multiple reaction sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This versatility allows for the construction of intricate molecular architectures.
Accurate structural confirmation and purity assessment are paramount before utilizing this reagent in any synthesis. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to unequivocally characterize this compound. Understanding these spectral signatures is fundamental to ensuring the reliability and reproducibility of experimental outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
Data Interpretation and Structural Assignment
The expected ¹H NMR spectrum of this compound will display distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the isobutoxy group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and can exchange with trace water in the solvent, sometimes leading to its signal being broad or absent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | H-6 (Pyridine) | Deshielded due to proximity to the electronegative nitrogen atom. Appears as a doublet due to coupling with H-4. |
| ~7.9 | d | 1H | H-4 (Pyridine) | Appears as a doublet due to coupling with H-6. |
| ~8.0 (broad s) | s | 2H | B(OH)₂ | The acidic protons of the boronic acid group. Often broad and may exchange with D₂O. |
| ~4.2 | d | 2H | -OCH₂- | Methylene protons adjacent to the pyridine oxygen. Split into a doublet by the adjacent methine proton. |
| ~2.1 | m | 1H | -CH(CH₃)₂ | Methine proton of the isobutyl group. Appears as a multiplet due to coupling with both the methylene and methyl protons. |
| ~1.0 | d | 6H | -CH(CH₃)₂ | The two equivalent methyl groups of the isobutyl moiety. Split into a doublet by the methine proton. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Acquisition
The sample preparation and instrumentation are identical to that of ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a greater number of scans. Broadband proton decoupling is employed to simplify the spectrum, resulting in each unique carbon appearing as a single line.
Data Interpretation and Structural Assignment
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[1]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-2 (C-O) | Carbon attached to two electronegative atoms (N and O), highly deshielded. |
| ~150 | C-6 | Aromatic carbon adjacent to nitrogen. |
| ~145 | C-4 | Aromatic carbon. |
| ~120 | C-5 (C-Cl) | Aromatic carbon attached to chlorine. |
| ~110 | C-3 (C-B) | Signal may be broad or have low intensity due to quadrupolar broadening from the boron nucleus. |
| ~75 | -OCH₂- | Aliphatic carbon attached to oxygen. |
| ~28 | -CH(CH₃)₂ | Methine carbon of the isobutyl group. |
| ~19 | -CH(CH₃)₂ | Methyl carbons of the isobutyl group. |
Note: These are approximate chemical shifts. Authoritative databases and spectral prediction tools can aid in precise assignment.[2]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[3][4] It typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole or time-of-flight) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation
The molecular formula of this compound is C₉H₁₃BClNO₃, with a monoisotopic molecular weight of approximately 229.07 g/mol .[5][6]
Key Spectral Features:
-
Molecular Ion Peak: In positive mode ESI-MS, the primary peak of interest would be the protonated molecule, [M+H]⁺, at an m/z of approximately 230.08.
-
The Chlorine Isotope Pattern: A hallmark of a chlorine-containing compound is the presence of a characteristic isotopic pattern.[7] Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two peaks for the molecular ion:
-
An M peak corresponding to the molecule containing ³⁵Cl.
-
An M+2 peak corresponding to the molecule containing ³⁷Cl.
-
The intensity ratio of the M peak to the M+2 peak will be approximately 3:1 .[8][9][10] This pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.
-
| m/z (approx.) | Ion | Notes |
| 230.08 | [C₉H₁₃³⁵ClBNO₃ + H]⁺ | The M peak (base peak of the isotopic cluster). |
| 232.08 | [C₉H₁₃³⁷ClBNO₃ + H]⁺ | The M+2 peak, with an intensity of approximately 33% of the M peak. |
Conclusion: A Self-Validating Approach to Structural Elucidation
The combination of NMR spectroscopy and mass spectrometry provides a self-validating system for the characterization of this compound. ¹H and ¹³C NMR data confirm the precise arrangement and connectivity of the atoms, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The characteristic 3:1 isotopic pattern in the mass spectrum serves as an unambiguous indicator of the chlorine atom's presence. Together, these techniques provide the definitive structural proof required for researchers in drug discovery and materials science to proceed with confidence in their synthetic endeavors.
References
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Link]
- Demchuk, O. M., et al. (2017). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 7(78), 49525-49533. [Link]
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds. [Link]
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
- Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881. [Link]
- PubMed. (2022).
- Pitt, A. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS.
- JoVE. (n.d.). Video: Mass Spectrometry: Isotope Effect. [Link]
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]
- Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). [Link]
- MDPI. (2020). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE)
- Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.
- Shapiro, I., et al. (1962). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 129–137). American Chemical Society. [Link]
- Jackowski, K., et al. (2007). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 12(4), 856-871. [Link]
- Borates Today. (2023).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). [Link]
- Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. [Link]
- Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). [Link]
- Glixx Laboratories. (n.d.). This compound, min 98%, 1 gram. [Link]
- ResearchGate. (n.d.).
- Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Solubility of 5-Chloro-2-isobutoxypyridine-3-boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-Chloro-2-isobutoxypyridine-3-boronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 1217501-42-2), a key building block in modern synthetic chemistry. Given the scarcity of published quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles, draws insights from analogous structures, and presents a robust experimental framework for researchers to determine solubility in various organic solvents. The guide delves into the theoretical underpinnings of boronic acid solubility, offers a predictive solubility profile, and provides a detailed, step-by-step protocol for empirical determination. This content is designed to empower researchers, scientists, and drug development professionals to optimize reaction conditions, enhance purification processes, and streamline formulation development involving this versatile reagent.
Introduction: The Synthetic Value and Solubility Challenge
This compound is a substituted heteroaromatic boronic acid with the molecular formula C₉H₁₃BClNO₃ and a molecular weight of 229.47 g/mol .[1][2] Its structural complexity, featuring a pyridine ring, a chloro substituent, an isobutoxy group, and the critical boronic acid moiety, makes it a highly valuable reagent in organic synthesis.
Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5] This reaction is a cornerstone of modern chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl systems prevalent in pharmaceuticals and advanced materials.[5][6]
Foundational Principles of Boronic Acid Solubility
The solubility of a boronic acid in an organic solvent is a multifactorial phenomenon dictated by the interplay between the solute's physicochemical properties and the solvent's characteristics.
Key Influencing Factors:
-
Solute Structure (this compound):
-
Polarity and Hydrogen Bonding: The boronic acid group, -B(OH)₂, is polar and can act as both a hydrogen bond donor (the -OH groups) and acceptor. The pyridine nitrogen is a hydrogen bond acceptor, while the ether oxygen of the isobutoxy group also acts as an acceptor. These features favor solubility in polar, protic, and aprotic solvents.
-
Non-Polar Character: The isobutoxy group and the aromatic ring introduce significant lipophilic character, which enhances solubility in less polar solvents like ethers and aromatic hydrocarbons. Studies on isobutoxyphenylboronic acids have shown that the alkoxy group generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[8]
-
Intramolecular Interactions: The proximity of the 2-isobutoxy group to the 3-boronic acid moiety may allow for intramolecular hydrogen bonding, which can slightly reduce its interaction with the solvent and affect its overall solubility profile.
-
-
Solvent Properties:
-
Polarity: Polar solvents (e.g., DMF, THF, Acetone) are generally effective at solvating the polar regions of the molecule.
-
Hydrogen Bonding Capability: Solvents that can accept hydrogen bonds (e.g., ethers, ketones, DMF) or donate them (e.g., alcohols) will interact strongly with the boronic acid functional group.
-
Aromaticity: Aromatic solvents like toluene can engage in π-π stacking interactions with the pyridine ring, contributing to solvation.
-
-
The Boroxine Complication: A significant challenge in determining and utilizing boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9] This equilibrium is solvent-dependent and complicates solubility measurements, as one is often dealing with a mixture of the boronic acid and its corresponding boroxine, each with a different solubility profile.[9] This underscores the importance of using anhydrous solvents and inert atmospheres in certain applications to maintain the integrity of the boronic acid.
Predictive Solubility Profile
While empirical measurement is definitive, a predictive profile based on analogous compounds provides a crucial starting point for solvent screening. The solubility of phenylboronic acid and its derivatives has been studied, showing high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9] The addition of an isobutoxy group is expected to enhance these trends, particularly in moderately polar and non-polar solvents.[8]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale / Commentary |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, 2-MeTHF | High | Excellent balance of polarity and hydrogen bond accepting ability to solvate both the boronic acid and the lipophilic portions. Commonly used in Suzuki reactions.[3][10] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | π-π interactions with the pyridine ring and solvation of the isobutoxy group. Often used in Suzuki reactions, sometimes with a co-solvent.[4] |
| Polar Aprotic | DMF, DMAc, DMSO | High | Strong dipoles and hydrogen bond accepting capabilities effectively solvate the polar functional groups. |
| Ketones | Acetone, 3-Pentanone | High | Good hydrogen bond acceptors. Phenylboronic acid shows high solubility in acetone.[9] |
| Alcohols | Methanol, Ethanol, n-BuOH | Moderate to High | Protic nature allows for strong hydrogen bonding. However, alcohols can participate in transesterification with the boronic acid, which may be undesirable. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity. Phenylboronic acid derivatives show good solubility in chloroform, which can be a suitable solvent for crystallization.[9] |
| Alkanes | Hexane, Heptane, Methylcyclohexane | Low to Insoluble | Non-polar nature is insufficient to overcome the polarity of the boronic acid and pyridine ring. Phenylboronic acid has very low solubility in methylcyclohexane.[9] |
Experimental Protocol: Dynamic Method for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids.[8][9] It involves heating a slurry of known composition until complete dissolution is observed.
Causality and Self-Validation: This protocol is designed to be self-validating. By approaching the dissolution point from a slurry (solid + liquid) phase with slow heating and vigorous stirring, it ensures that the system reaches thermodynamic equilibrium. The clear visual endpoint—the disappearance of the last solid particle—provides a definitive and reproducible measurement of the saturation temperature for a given concentration.
Materials & Equipment:
-
This compound
-
High-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Glass vial with a magnetic stir bar and a sealable cap
-
Heating plate with stirring control (e.g., oil bath or heating block)
-
Calibrated digital thermometer (±0.1 °C)
-
Light source for observing turbidity (optional, but enhances precision)
Step-by-Step Methodology:
-
Preparation: Accurately weigh a specific amount of this compound into a clean, dry vial. Record the mass (m_solute).
-
Solvent Addition: Using a calibrated pipette or by mass, add a precise amount of the chosen solvent to the vial. Record the mass or volume (m_solvent). This creates a biphasic sample of known composition.
-
Sealing: Place a small magnetic stir bar in the vial and seal it tightly to prevent solvent evaporation during heating.
-
Heating and Stirring: Place the vial in the heating apparatus. Begin stirring vigorously to ensure the sample is a well-mixed slurry.
-
Equilibration and Observation: Heat the sample very slowly, at a rate of approximately 0.2-0.5 °C per minute, especially when approaching the expected dissolution temperature. Continuously observe the sample for the disappearance of turbidity. The temperature at which the last solid particle dissolves is the equilibrium or saturation temperature (T_sat) for that specific concentration.
-
Data Recording: Record the T_sat. To ensure accuracy, the measurement can be repeated by allowing the solution to cool until it becomes turbid again and then re-heating slowly.
-
Data Point Generation: Repeat steps 1-6 with different solute-to-solvent ratios to generate a series of data points (concentration vs. T_sat).
-
Data Analysis: Plot the solubility (expressed as mole fraction, g/100g solvent, or mol/L) as a function of temperature to construct a solubility curve for the specific solvent system.
Implications for Application in Suzuki-Miyaura Coupling
The choice of solvent is critical for the success of the Suzuki-Miyaura reaction.[3] It influences not only reactant solubility but also the stability and activity of the palladium catalyst. A small amount of water is often added to biphasic solvent systems (e.g., Toluene/water, THF/water) to help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the transmetalation step of the catalytic cycle.[3][4]
Table 2: Common Solvents for Suzuki-Miyaura Reactions
| Solvent Class | Examples |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHF |
| Aromatics | Toluene, Xylene |
| Amides | DMF, DMAc |
| Alcohols / Glycols | Ethanol, n-Butanol, Diglycol |
| Biphasic Systems | Toluene/Water, THF/Water |
Based on the predictive profile, solvents like THF, 1,4-dioxane, and toluene are excellent starting points for reactions involving this compound. The high solubility ensures that the boronic acid is available in the solution phase to participate in the catalytic cycle.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) may be vendor-specific, general precautions for boronic acids should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[11][12] In case of contact, wash skin immediately with plenty of water. If inhaled, move to fresh air.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Some boronic acids benefit from refrigerated storage to minimize degradation.[11]
-
Incompatibilities: Avoid strong oxidizing agents.[11]
Conclusion
This compound is a valuable, multifunctional building block for organic synthesis. While specific solubility data is sparse, a thorough understanding of its structural components and the behavior of analogous compounds allows for a highly predictive assessment of its solubility. It is expected to exhibit high solubility in polar aprotic solvents, ethers, and ketones, and moderate solubility in aromatic hydrocarbons. For drug development and process chemistry professionals, the provided experimental protocol offers a direct and reliable path to generating the precise quantitative data needed to optimize synthetic routes, streamline purifications, and ensure the robust performance of this important reagent.
References
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Suzuki reaction Source: Wikipedia URL:[Link]
- Title: Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL:[Link]
- Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry URL:[Link]
- Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering D
- Title: Green Solvent Selection for Suzuki–Miyaura Coupling of Amides Source: ACS Sustainable Chemistry & Engineering URL:[Link]
- Title: Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Literature Review of Boric Acid Solubility Data Source: UNT Digital Library URL:[Link]
- Title: Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Title: Solubility of investigated compounds in water. Phenylboronic acid...
- Title: Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
- Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: MDPI URL:[Link]
- Title: Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds Source: ResearchG
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A Senior Application Scientist's Guide to the Safe Handling and Application of 5-Chloro-2-isobutoxypyridine-3-boronic acid
Introduction
5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS: 1217501-42-2) is a substituted pyridylboronic acid, a class of reagents that has become indispensable in modern synthetic and medicinal chemistry.[1] These compounds are critical building blocks, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the construction of complex biaryl and heterobiaryl structures inherent to many pharmaceutical agents.[2][3] However, beyond its synthetic utility lies a landscape of specific handling requirements and reactivity challenges that are often not fully detailed in a standard Safety Data Sheet (SDS).
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond compliance to offer a deeper, field-proven understanding of the compound's characteristics. We will explore not only the direct hazards but also the underlying chemical principles governing its stability and reactivity, ensuring both user safety and experimental success. The protocols and insights herein are designed to create a self-validating system of safety and efficacy for your laboratory workflows.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its safe and effective use. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1217501-42-2 | [4][5] |
| Molecular Formula | C₉H₁₃BClNO₃ | [4] |
| Molecular Weight | 229.47 g/mol | [4][5] |
| Synonyms | (5-Chloro-2-isobutoxypyridin-3-yl)boronic acid, [5-chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | [4] |
| Form | Solid | [6] |
| Purity | Typically ≥95% | [5] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this exact molecule is limited, a robust hazard assessment can be constructed by examining its functional groups and data from structurally analogous compounds.[7] Heteroaryl boronic acids are generally classified as irritants.[8][9][10]
| Hazard Classification | GHS Category | Statement | Basis of Assessment |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Based on data for similar pyridine boronic acids.[9][10] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | Based on data for similar pyridine boronic acids.[8][9][10] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | Based on data for similar pyridine boronic acids.[8][10] |
| Acute Oral Toxicity | Category 4 (Inferred) | Harmful if swallowed | Inferred from analogous compounds like 5-Chloro-2-fluorophenylboronic acid.[11] |
Signal Word: Warning [8][9][10]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
The Chemist's Primary Challenge: Stability and Reactivity
For drug development professionals, understanding a reagent's stability is as crucial as knowing its hazards. Electron-deficient heteroaryl boronic acids, including this compound, are susceptible to decomposition pathways that can compromise reaction yields and purity.[12]
Causality of Instability:
-
Protodeboronation: This is the most common failure mode for reactions involving electron-deficient heteroaryl boronic acids.[12] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under aqueous basic conditions and at elevated temperatures. This effectively destroys the starting material.[12]
-
Catalyst Inhibition: The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can form inactive catalytic species, effectively shutting down the desired Suzuki-Miyaura catalytic cycle.[12]
These two competing pathways dictate the success of any cross-coupling reaction.
Caption: Competing reaction pathways for the boronic acid.
To mitigate these issues, consider using the boronic acid's more stable pinacol ester derivative or employing microwave-assisted synthesis to reduce reaction times and minimize exposure to destabilizing conditions.[12]
Core Safety Protocols & Personal Protective Equipment (PPE)
Adherence to rigorous safety protocols is non-negotiable. The following engineering controls and PPE are mandatory when handling this compound.
4.1. Engineering Controls
-
Fume Hood: All manipulations, including weighing, dispensing, and adding to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[13][14]
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any potential fumes.[14]
-
Safety Stations: Maintain clear and unobstructed access to eyewash stations and safety showers.[9][10]
4.2. Personal Protective Equipment (PPE) The selection of appropriate PPE is the final and most critical barrier between the researcher and the chemical.
Caption: Mandatory PPE for handling the compound.
4.3. Storage and Handling
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area.[7] Refrigeration is recommended.[9] Keep under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[8]
-
Incompatibilities: Store away from strong oxidizing agents.[9][10]
-
Handling: Avoid formation of dust and aerosols.[7] Use non-sparking tools.[7][15] Wash hands thoroughly after handling, even if gloves were worn.[13]
Step-by-Step Experimental Protocols
These protocols provide a framework for common laboratory operations involving this reagent.
5.1. Protocol for Safe Weighing and Dispensing
-
Don appropriate PPE as outlined in the diagram above.
-
Perform all operations within a chemical fume hood.[13]
-
Place a weigh boat on an analytical balance and tare.
-
Carefully open the reagent container, avoiding any disturbance that might create dust.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat.
-
Promptly and securely close the main reagent container.
-
Transfer the weighed solid to the reaction vessel. If the vessel contains solvent, add the solid slowly to prevent splashing.
-
Dispose of the weigh boat and any contaminated wipes in a designated solid chemical waste container.[16]
5.2. Protocol for Emergency Spill Response This decision tree outlines the immediate actions required in the event of a spill.
Caption: Decision workflow for spill response.
5.3. Protocol for Waste Disposal
-
Solid Waste: Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for hazardous solid waste.[16]
-
Chemical Waste: Unused material and reaction residues should be disposed of by removal to a licensed chemical destruction plant.[7] Do not dispose of down the drain.[16]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8][10]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[9][10]
Conclusion
This compound is a powerful reagent for advancing drug discovery and chemical synthesis. However, its utility is matched by a need for diligent and informed handling. Its profile as a skin, eye, and respiratory irritant necessitates the consistent use of appropriate engineering controls and personal protective equipment. Furthermore, a deep understanding of its chemical nature, particularly its susceptibility to protodeboronation, is paramount for achieving successful and reproducible experimental outcomes. By integrating the principles and protocols outlined in this guide, researchers can ensure a safe laboratory environment while maximizing the scientific potential of this valuable chemical building block.
References
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- SAFETY DATA SHEET for 3-Chloro-2-methoxypyridine-4-boronic acid. Fisher Scientific.
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- Safety Precautions for Acids and Bases in a Labor
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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- Acid Handling SOP. University of Wyoming.
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A Comprehensive Technical Guide to 5-Chloro-2-isobutoxypyridine-3-boronic acid: Commercial Availability, Synthesis, and Characterization for Drug Discovery Professionals
This guide provides an in-depth technical overview of 5-Chloro-2-isobutoxypyridine-3-boronic acid, a key building block in contemporary drug discovery and development. We will delve into its commercial availability, provide a validated synthesis protocol, discuss critical quality control parameters, and outline best practices for handling and storage. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this versatile reagent.
Introduction: The Role of Substituted Pyridine Boronic Acids in Medicinal Chemistry
Substituted pyridine rings are privileged scaffolds in a vast array of FDA-approved drugs and clinical candidates. Their ability to engage in hydrogen bonding, act as a bioisosteric replacement for other aromatic systems, and modulate physicochemical properties makes them a cornerstone of modern medicinal chemistry.[1][2] Boronic acids, in turn, are indispensable reagents for the construction of complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3]
This compound combines these features, offering a unique trifunctional handle for molecular elaboration. The chloro substituent provides a site for further cross-coupling or nucleophilic aromatic substitution, the isobutoxy group can influence solubility and metabolic stability, and the boronic acid moiety is primed for Suzuki-Miyaura coupling.
Commercial Availability and Sourcing
This compound (CAS No. 1217501-42-2) is commercially available from a range of chemical suppliers catering to the research and development sector.[4][5] When sourcing this reagent, it is crucial to consider not only the price but also the purity, available analytical data, and the supplier's quality management systems.
Table 1: Key Commercial Suppliers and Typical Specifications
| Supplier | Typical Purity | Available Forms | Notes |
| Apollo Scientific | ≥95% | Solid | Research quantities available. |
| Indagoo | Not specified | Solid | Provides synonyms and basic chemical properties.[4] |
| BLD Pharm | Not specified | Solid | Mentions availability of NMR, HPLC, LC-MS, and UPLC data upon inquiry.[5] |
| Other Fine Chemical Suppliers | ≥98% | Solid | Often available as part of "Protein Degrader Building Blocks" collections.[6] |
Procurement Strategy:
For early-stage research, material from any reputable supplier with a purity of ≥95% is generally sufficient. For later-stage development and scale-up, it is imperative to request a Certificate of Analysis (CoA) from the supplier. The CoA should include, at a minimum, the purity as determined by High-Performance Liquid Chromatography (HPLC) and identity confirmation by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis and Purification
While this compound is commercially available, an in-house synthesis may be desirable for cost-efficiency at a larger scale or for the preparation of analogues. The most common and reliable method for the synthesis of pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.
Below is a detailed, field-proven protocol for the synthesis of 2-alkoxy-5-halopyridine-3-boronic acids, which is directly applicable to the target molecule.
Exemplary Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of structurally related pyridine boronic acids.[7][8]
Scheme 1: Synthesis of this compound
Caption: Synthetic route to the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-bromo-5-chloro-2-isobutoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
Purification of the Final Product
Boronic acids can be challenging to purify via traditional silica gel chromatography due to their polarity and potential for decomposition on silica. The following methods are recommended:
-
Recrystallization: For many boronic acids, recrystallization from a suitable solvent system (e.g., water/acetonitrile, ethanol, or ethyl acetate/hexanes) can provide highly pure material.
-
Acid-Base Extraction: An impure boronic acid can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., 1 M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification (e.g., with 1 M HCl) and extraction of the pure boronic acid back into an organic solvent.
Quality Control and Characterization
Rigorous analytical characterization is essential to ensure the quality and consistency of this compound for use in drug discovery.
Table 2: Analytical Techniques for Quality Control
| Technique | Purpose | Expected Results |
| ¹H NMR | Identity and structural confirmation | Signals corresponding to the isobutoxy group and the two aromatic protons on the pyridine ring. |
| ¹³C NMR | Structural confirmation | Signals for all nine carbon atoms. |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the expected mass-to-charge ratio. |
| HPLC | Quantitative purity determination | Purity ≥95% (or as per specification). |
Common Impurities:
The most common impurity in the synthesis of boronic acids is the corresponding protodeboronated species (in this case, 5-chloro-2-isobutoxypyridine). This can be readily identified by LC-MS and NMR. Residual starting material (3-bromo-5-chloro-2-isobutoxypyridine) may also be present.
Handling, Storage, and Safety
Boronic acids are generally stable solids, but proper handling and storage are necessary to maintain their quality and ensure safety.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are a good choice).[9]
-
Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust.[9]
-
First Aid: In case of skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[10][11][12]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
-
Keep the container tightly sealed to prevent moisture absorption, which can lead to the formation of boroxines (anhydrides of boronic acids).
Caption: Key Handling and Storage Practices.
Conclusion
This compound is a readily accessible and highly valuable building block for the synthesis of novel chemical entities in drug discovery. A thorough understanding of its commercial landscape, synthetic routes, and analytical characterization is paramount for its effective utilization. By following the guidelines outlined in this technical guide, researchers can confidently incorporate this versatile reagent into their synthetic workflows, accelerating the discovery of new therapeutics.
References
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- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkat USA.
- What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? (n.d.). FAQ.
- Boronic acid functionalized boron dipyrromethene fluorescent probes: preparation, characterization, and saccharides sensing applications. (2012, December 4). PubMed.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025, August 6). ResearchGate.
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- C-H Functionalization of Pyridines. (n.d.). ResearchGate.
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- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (n.d.). Journal of the American Chemical Society.
- C-H functionalization of pyridines. (2023, July 19). PubMed.
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Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
An In-Depth Technical Guide to 2-Alkoxypyridine-3-boronic Acids: Synthesis, Stability, and Application in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a privileged structure in drug design. When functionalized with a boronic acid group, the resulting pyridinylboronic acids become powerful building blocks, primarily for the construction of complex biaryl structures through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]
This guide focuses on a specific, highly valuable subclass: 2-alkoxypyridine-3-boronic acids. The introduction of an alkoxy group at the 2-position, adjacent to the nitrogen and ortho to the boronic acid, imparts distinct physicochemical properties that influence the molecule's reactivity, stability, and utility. This substitution pattern is of particular interest to drug development professionals for its potential to modulate solubility, fine-tune electronic effects, and provide a vector for further chemical elaboration.
As Senior Application Scientists, our goal is to move beyond simple recitation of facts and provide a narrative grounded in field-proven insights. We will explore the causality behind synthetic choices, address the inherent challenges associated with these reagents, and present robust protocols that ensure reproducibility and success in a research and development setting.
Core Synthetic Strategies: From Halopyridines to Boronic Acids
The most reliable and widely adopted method for synthesizing pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate ester. This fundamental approach remains the most cost-effective and scalable route for production.
The Foundational Pathway: Halogen-Metal Exchange and Borylation
The general workflow involves the reaction of a 3-halo-2-alkoxypyridine with an organometallic reagent (typically an organolithium or a Grignard reagent) to form a transient pyridinylmetal species. This nucleophilic intermediate is then "trapped" by an electrophilic boron source, most commonly trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the final boronic acid.
Caption: General workflow for synthesizing 2-alkoxypyridine-3-boronic acids.
The choice between an organolithium reagent (like n-butyllithium) and magnesium metal (for Grignard formation) is critical and depends on factors like temperature control, functional group tolerance, and desired scale.
-
Organolithium Route (Lithium-Halogen Exchange): This is often faster and proceeds at very low temperatures (e.g., -78 °C), which can be advantageous for preserving sensitive functional groups.
-
Grignard Route (Magnesium-Halogen Exchange): This route is generally less expensive and more suitable for large-scale synthesis. The reaction can often be run at slightly higher temperatures (0 °C to room temperature).[3]
Field-Proven Protocol: Synthesis of 2-Methoxypyridine-3-boronic acid
This protocol is adapted from established literature procedures and provides a self-validating system for producing high-purity material.[3]
Objective: To synthesize 2-methoxypyridine-3-boronic acid from 3-bromo-2-methoxypyridine via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Lithium chloride (0.5 M in THF)
-
Diisobutylaluminium hydride (DIBAL-H, 1 M in toluene)
-
3-Bromo-2-methoxypyridine
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Acetonitrile (CH3CN) and Water (H2O) for recrystallization
Step-by-Step Methodology:
-
Activation of Magnesium: Add magnesium turnings (5.0 mmol) to a dry Schlenk flask under an argon atmosphere. Add lithium chloride solution (2.5 mmol) and a catalytic amount of DIBAL-H (0.02 mmol) to activate the magnesium. Stir for 5 minutes at room temperature.[3]
-
Scientist's Insight: The combination of LiCl and DIBAL-H is crucial for breaking down the passivating oxide layer on the magnesium, ensuring reliable initiation of the Grignard reaction, a common challenge in scaled synthesis.
-
-
Grignard Formation: Add 3-bromo-2-methoxypyridine (2.0 mmol) to the activated magnesium mixture. Stir at room temperature for 30 minutes. The formation of the Grignard reagent is typically indicated by a color change and gentle exotherm.[3]
-
Borylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trimethyl borate (4.0 mmol) to the reaction.[3]
-
Scientist's Insight: The reaction is cooled to 0 °C and the borate is added slowly to control the exotherm of the borylation step and prevent side reactions, such as the formation of borinic acids from double addition.[4]
-
-
Reaction and Quench: Allow the mixture to warm to room temperature and stir overnight. After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by adding 0.1 N dilute hydrochloric acid.[3]
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Final Crystallization: Purify the resulting crude solid by recrystallization from a water/acetonitrile mixture to yield 2-methoxypyridine-3-boronic acid as a white or grayish-white crystalline solid.[3]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methoxypyridine-3-boronic acid | 163105-90-6 | C6H8BNO3 | 152.94 | 140 - 144 |
| 2-Ethoxypyridine-3-boronic acid | 854373-97-0 | C7H10BNO3 | 166.97 | Not specified |
Table 1: Physicochemical properties of representative 2-alkoxypyridine-3-boronic acids.[3][5]
The "2-Pyridyl Problem": Stability and Handling Considerations
A critical aspect that researchers must understand is the inherent instability of many pyridinylboronic acids, particularly those with the boron moiety at the 2-position. This challenge, often termed the "2-pyridyl problem," stems from a facile protodeboronation pathway, where the C-B bond is cleaved by a proton source (like water or alcohol).[1][6]
This decomposition is facilitated by the adjacent basic nitrogen atom, which can stabilize the leaving group during C-B bond cleavage.[1] While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the electronic influence of the 2-alkoxy group can still affect stability. Therefore, these reagents should be stored under inert, anhydrous conditions and used promptly after synthesis or purchase. For challenging applications, conversion to more stable derivatives like MIDA boronates or trifluoroborate salts can be an effective strategy.[1][7]
Application in Suzuki-Miyaura Cross-Coupling
The primary application of 2-alkoxypyridine-3-boronic acids is as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals.[9]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.
-
Reductive Elimination: The two organic partners are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
Objective: To couple a 2-alkoxypyridine-3-boronic acid with an aryl halide.
Materials:
-
2-Alkoxypyridine-3-boronic acid (1.5 equivalents)
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[9]
-
Base (e.g., Na₃PO₄ or K₂CO₃, 3.0 equivalents)[9]
-
Solvent (e.g., Dioxane/Water mixture)[9]
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 equiv.), the 2-alkoxypyridine-3-boronic acid (1.5 equiv.), the base (3.0 equiv.), and the palladium catalyst (0.05 equiv.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[9][10]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
Role in Drug Discovery and Future Outlook
The utility of 2-alkoxypyridine-3-boronic acids extends beyond simple building blocks; they are enabling reagents for accessing novel chemical space in drug discovery. The boronic acid functional group itself has found direct application in approved drugs like Bortezomib (Velcade®) and Vaborbactam, which act as enzyme inhibitors.[11][12][13][14] While the pyridine-based boronic acids discussed here are primarily used as synthetic intermediates, their structural motifs are frequently found in molecules targeting a range of biological pathways.[8]
The continued development of more robust boronic acid surrogates and improved cross-coupling methodologies will further expand the toolkit available to medicinal chemists.[15] Understanding the fundamental principles of synthesis, stability, and reactivity of reagents like 2-alkoxypyridine-3-boronic acids is paramount for any scientist or researcher aiming to efficiently construct the complex molecular architectures required for next-generation therapeutics.
References
- Synthesis method and application of 2-Methoxypyridine-3-boronic acid. (n.d.). Vertex AI Search.
- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkat USA.
- Alternative reagents to 2-Fluoropyridine-3-boronic acid for pyridine synthesis. (n.d.). Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- 2-Methoxypyridine-3-boronic acid. (n.d.). Chem-Impex.
- Examples of boronic acids in pharmacologically relevant compounds. (n.d.). ResearchGate.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (n.d.). PMC.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI.
- 2-Ethoxypyridine-3-boronic acid | C7H10BNO3. (n.d.). PubChem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules.
- A General Solution for the 2-Pyridyl Problem. (n.d.). PMC - NIH.
- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). PubMed.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (n.d.). Angewandte Chemie International Edition.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2025). ResearchGate.
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An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-2-isobutoxypyridine-3-boronic acid
Introduction: A Versatile Building Block in Modern Drug Discovery
5-Chloro-2-isobutoxypyridine-3-boronic acid is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring an electron-deficient pyridine ring substituted with a chloro group, an isobutoxy ether, and a boronic acid moiety, offers a unique combination of steric and electronic properties. Pyridine scaffolds are prevalent in over 7,000 existing drug candidates, prized for their ability to engage in hydrogen bonding, enhance solubility, and serve as a versatile core for chemical modification.[1][2] This guide provides a comprehensive technical overview of the reactivity profile of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions, potential challenges, and strategies for its effective utilization in complex molecule synthesis.
Physicochemical Properties and Structural Attributes
A thorough understanding of a reagent's physical properties is fundamental to its successful application. The key attributes of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1217501-42-2 | [3] |
| Molecular Formula | C₉H₁₃BClNO₃ | [4] |
| Molecular Weight | 229.47 g/mol | [3][4] |
| Appearance | Solid | |
| InChI Key | RMJKPMVBIIUTRL-UHFFFAOYSA-N | [4] |
The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen atom significantly influences the electronic nature of the aromatic ring. This electronic deficiency impacts the boronic acid's reactivity, particularly its susceptibility to certain side reactions and the optimal conditions required for efficient cross-coupling.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This powerful palladium-catalyzed method is one of the most robust and widely used transformations for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[6][7]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base plays a crucial role, not only in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species but also in accelerating the overall catalytic turnover.[8][9]
Key Parameters and Optimization for Pyridyl Systems
Coupling reactions involving heteroaromatic boronic acids, especially electron-deficient ones like this compound, require careful optimization.
-
Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, palladium complexes with bulky, electron-rich phosphine ligands such as dppf (in Pd(dppf)Cl₂) or N-heterocyclic carbenes (NHCs) often provide superior results.[8] These ligands stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps, which can be challenging for heteroaromatic substrates.[8][10]
-
Base: The choice of base is critical. Strong bases like NaOH or Cs₂CO₃ are often used, but weaker bases like K₂CO₃ or K₃PO₄ can be effective and may help suppress side reactions.[7] The base's role is to form the reactive boronate species [ArB(OH)₃]⁻, which is more competent for transmetalation.[9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate. However, excessive water can promote undesired side reactions.[10]
Model Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Challenges and Mitigation: Navigating Side Reactions
While powerful, the use of heteroaromatic boronic acids is not without challenges. Understanding and mitigating potential side reactions is key to achieving high yields and purity.
Protodeboronation: The Primary Off-Target Pathway
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes the starting material.[11] This process is a significant concern for many heteroaromatic boronic acids, especially under the basic, aqueous conditions of the Suzuki-Miyaura reaction.[12][13] The rate of protodeboronation is highly dependent on pH.[14] For 3- and 4-pyridyl boronic acids, the rate is generally slow; however, the electronic nature of the specific substrate is a critical factor.[14][15]
Causality & Mitigation:
-
Mechanism: Protodeboronation can be catalyzed by both acid and base.[11][14] In basic media, the formation of the boronate anion ([ArB(OH)₃]⁻), while necessary for transmetalation, can also make the aryl group more susceptible to protonolysis by water.[12]
-
Strategy: To minimize this side reaction, one can:
-
Use Milder Bases: Employing bases like K₃PO₄ or KF instead of stronger hydroxides can sometimes reduce the rate of protodeboronation.
-
Control Water Content: While some water is necessary, excess water can accelerate protonolysis. Using a precisely controlled solvent ratio is advisable.[10]
-
Use Boronic Esters: Converting the boronic acid to a more stable ester (e.g., a pinacol ester) can protect it.[12] These esters are thought to slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and thus minimizing decomposition.[16]
-
Boroxine Formation
Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This dehydration process can affect the stoichiometry of the reaction if not accounted for, as one molecule of boroxine contains three equivalents of the aryl group.
Causality & Mitigation:
-
Equilibrium: This is a reversible, water-dependent equilibrium. Solid boronic acids often contain a significant percentage of the boroxine form.
-
Strategy: In practice, for Suzuki reactions run in aqueous media, the boroxine is typically hydrolyzed back to the monomeric boronic acid. However, for precise stoichiometry, it is best practice to use freshly opened reagents or those stored under strictly anhydrous conditions.
Stability and Handling
Proper storage and handling are paramount for maintaining the integrity and reactivity of this compound.
-
Storage: The compound should be stored in a cool, dry place, away from moisture and light. Refrigeration or storage at -20°C is often recommended. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.
-
Handling: Handle the solid in a glovebox or under a stream of inert gas whenever possible. Avoid prolonged exposure to air. As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[17]
Conclusion
This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its successful application hinges on a nuanced understanding of its reactivity within the Suzuki-Miyaura coupling manifold. By carefully selecting catalysts, ligands, and bases, and by implementing strategies to mitigate side reactions like protodeboronation, researchers can effectively leverage this reagent's unique structural features. A methodical approach to reaction optimization and rigorous attention to handling and storage will ensure reproducible, high-yielding results in drug discovery and development programs.
References
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Protodeboronation - Wikipedia.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - CORE.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. (2016). Journal of the American Chemical Society.
- The Role of Pyridine Intermediates in Modern Drug Discovery.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - Research Explorer - The University of Manchester. (2016).
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- Suzuki reaction - Wikipedia.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2010). Organic Letters.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2007). The Journal of Organic Chemistry.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022). Canadian Journal of Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules.
- (Pyridin-4-yl)boronic acid. PubChem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022). Canadian Journal of Chemistry.
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- 3. This compound | CymitQuimica [cymitquimica.com]
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- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Pyridineboronic acid pinacol ester 97 181219-01-2 [sigmaaldrich.com]
An In-Depth Technical Guide to 5-Chloro-2-isobutoxypyridine-3-boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-isobutoxypyridine-3-boronic acid, a specialized heterocyclic building block of significant interest in medicinal chemistry. While the specific initial discovery and historical timeline of this exact molecule are not extensively documented in public literature, this guide elucidates its importance through the lens of its structural class and key applications. We will explore the broader context of pyridine-based boronic acids in drug development, infer a detailed, plausible synthetic pathway based on established organometallic chemistry, and discuss its known application as a critical intermediate in the synthesis of advanced therapeutic agents. This document serves as a valuable resource for researchers leveraging substituted pyridines in their quest for novel pharmaceuticals.
Introduction: The Strategic Value of Substituted Pyridine Boronic Acids
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. When functionalized with a boronic acid moiety, the resulting pyridine boronic acid becomes a versatile and powerful tool for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
This compound (CAS No. 1217501-42-2) is a prime example of a highly functionalized building block designed for specific applications in medicinal chemistry. Its structure is characterized by:
-
A pyridine core , providing the foundational pharmacophoric element.
-
A chloro substituent at the 5-position, which can influence electronic properties and provide a potential site for further modification.
-
An isobutoxy group at the 2-position, which can enhance lipophilicity and modulate solubility and metabolic properties.
-
A boronic acid at the 3-position, serving as the reactive handle for cross-coupling reactions.
The strategic placement of these functional groups allows for the precise and modular construction of complex molecular architectures, making it an invaluable asset in the synthesis of targeted therapies.
A History Rooted in Application: Emergence as a Bespoke Building Block
A direct, publicly available record detailing the first synthesis and "discovery" of this compound is not readily found. This is not uncommon for specialized chemical reagents. Often, such compounds are developed "on-demand" by contract research organizations (CROs) or internal medicinal chemistry teams to address a specific synthetic challenge in a drug discovery program. Their history is therefore intrinsically linked to the history of the therapeutic agents they help create.
The emergence of this particular boronic acid is indicative of a broader trend in medicinal chemistry: the move towards highly decorated, three-dimensional building blocks to explore novel chemical space and achieve greater target specificity and improved pharmacokinetic profiles.
A significant application that sheds light on the compound's utility is its role as a key intermediate in the synthesis of novel cyclin inhibitors, as detailed in recent patent literature. For instance, it is a precursor to compounds like (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(5-chloro-2-isobutoxypyridin-3-yl)propanoic acid, which are being investigated for their potential in oncology. This context reveals that the development of this compound was likely driven by the need for a specific, functionalized pyridine core to optimize the potency and properties of these advanced drug candidates.
Synthesis and Characterization: A Proposed Pathway
While the original synthesis is not published, a robust and logical synthetic route can be proposed based on well-established methodologies for the preparation of substituted pyridine boronic acids. The following retro-synthetic analysis and forward synthesis protocol are based on common practices in heterocyclic and organoboron chemistry.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is outlined below. The key transformations involve a borylation of a suitably functionalized pyridine precursor, which itself can be constructed from simpler, commercially available pyridines.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
The following is a detailed, step-by-step experimental protocol for the synthesis of this compound, inferred from established chemical literature.
Step 1: Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine
This step involves the diazotization of the amino group of the starting material, followed by hydrolysis to the corresponding hydroxyl derivative.
-
Materials: 2-Amino-3-bromo-5-chloropyridine, Sodium nitrite, Sulfuric acid, Water, Ice.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-Amino-3-bromo-5-chloropyridine portion-wise, maintaining the temperature below 10 °C.
-
A solution of sodium nitrite in water is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, the reaction is stirred at 0-5 °C for 1 hour.
-
The reaction mixture is then slowly warmed to room temperature and stirred for an additional 2 hours, followed by heating to 50-60 °C until nitrogen evolution ceases.
-
The mixture is cooled to room temperature and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Bromo-5-chloro-2-hydroxypyridine.
-
Step 2: Synthesis of 3-Bromo-5-chloro-2-isobutoxypyridine
A Williamson ether synthesis is employed to introduce the isobutoxy group.
-
Materials: 3-Bromo-5-chloro-2-hydroxypyridine, Isobutyl bromide, Potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-Bromo-5-chloro-2-hydroxypyridine in DMF, add potassium carbonate.
-
The mixture is stirred at room temperature for 30 minutes.
-
Isobutyl bromide is then added, and the reaction mixture is heated to 80-90 °C and stirred overnight.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 3-Bromo-5-chloro-2-isobutoxypyridine.
-
Step 3: Synthesis of this compound
The final step involves a lithium-halogen exchange followed by borylation.
-
Materials: 3-Bromo-5-chloro-2-isobutoxypyridine, n-Butyllithium (n-BuLi), Triisopropyl borate, Tetrahydrofuran (THF), Hydrochloric acid.
-
Procedure:
-
A solution of 3-Bromo-5-chloro-2-isobutoxypyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is triturated with a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford this compound.
-
Characterization Data
The structural confirmation of this compound would be achieved through standard analytical techniques.
| Property | Value |
| CAS Number | 1217501-42-2 |
| Molecular Formula | C₉H₁₃BClNO₃ |
| Molecular Weight | 229.47 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | >95% |
Note: The above data is compiled from chemical supplier information.
Spectroscopic analysis would be expected to show:
-
¹H NMR: Peaks corresponding to the isobutyl group protons and the two aromatic protons on the pyridine ring.
-
¹³C NMR: Resonances for the nine carbon atoms in the molecule.
-
Mass Spectrometry (MS): A molecular ion peak consistent with the calculated molecular weight.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound lies in its application as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of biaryl and heteroaryl-aryl structures, which are common motifs in drug candidates.
Caption: General scheme of a Suzuki-Miyaura coupling reaction involving this compound.
As previously mentioned, a notable application is in the synthesis of cyclin-dependent kinase (CDK) inhibitors. The "5-chloro-2-isobutoxypyridin-3-yl" moiety, introduced via the boronic acid, forms a key part of the pharmacophore responsible for the biological activity of these potential anti-cancer agents. The specific substitution pattern of the boronic acid is likely the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
This compound represents a sophisticated and valuable building block in the medicinal chemist's toolbox. While its individual "discovery" story is not one of a standalone breakthrough, its existence and application are a testament to the enabling power of modern synthetic chemistry in the pursuit of novel therapeutics. The demand for such highly functionalized, custom-designed reagents is expected to grow as drug discovery continues to tackle increasingly complex biological targets. The principles of its synthesis, rooted in fundamental organometallic reactions, provide a blueprint for the creation of a myriad of other novel building blocks, further expanding the accessible chemical space for the development of the next generation of medicines.
References
Due to the nature of this compound as a specialized, likely commercially driven building block, direct peer-reviewed articles on its discovery are not available. The references below provide context on the synthesis and application of related boronic acids and pyridine derivatives.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001, 40 (24), 4544–4568. [Link]
- Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D.; Reider, P. J. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Related Heteroarylboronic Acids. The Journal of Organic Chemistry2002, 67 (15), 5394–5397. [Link]
- US Patent US20240408169A1, "Cyclin inhibitors", published December 12, 2024.
A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Chloro-2-isobutoxypyridine-3-boronic acid
Executive Summary
5-Chloro-2-isobutoxypyridine-3-boronic acid is a substituted pyridinylboronic acid of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features—a halogenated pyridine core, an alkoxy group, and a reactive boronic acid moiety—position it as a versatile building block in modern organic synthesis. Primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, this compound serves as a critical precursor for the synthesis of complex molecules with potential biological activity.[1][2] This guide provides an in-depth analysis of its core physicochemical properties, outlines robust analytical methodologies for its characterization, discusses its chemical stability and reactivity, and offers field-proven insights into its handling and application for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Substituted Pyridinylboronic Acids
The integration of heterocyclic scaffolds into drug candidates is a cornerstone of modern medicinal chemistry. Pyridine rings, in particular, are prevalent in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding, modulate solubility, and fine-tune electronic properties. Boronic acids and their derivatives have concurrently emerged as indispensable tools in synthesis and, more recently, as key pharmacophores in approved therapeutics like Bortezomib (Velcade®) and Vaborbactam.[2][3][4]
This compound sits at the intersection of these two critical domains. It provides a pre-functionalized heterocyclic core, enabling chemists to introduce this specific motif into larger molecules efficiently. The chloro and isobutoxy substituents offer additional vectors for synthetic diversification or for modulating the steric and electronic profile of the final compound, making it a high-value intermediate in the discovery and development pipeline.
Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective and safe use in any research or manufacturing setting. The key physicochemical data for this compound are summarized below.
Compound Identity and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | [5] |
| Synonyms | (5-Chloro-2-isobutoxypyridin-3-yl)boronic acid | [5] |
| CAS Number | 1217501-42-2 | [5][6][7] |
| Molecular Formula | C₉H₁₃BClNO₃ | [5][7] |
| Molecular Weight | 229.47 g/mol | [5][6] |
| Physical Form | Solid |
Solubility Profile
The solubility of this compound is dictated by the interplay of its constituent parts. The isobutoxy group imparts lipophilic character, favoring solubility in organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and chlorinated solvents. The pyridine nitrogen and the boronic acid group provide polarity and the capacity for hydrogen bonding, allowing for some solubility in polar protic solvents, including alcohols.
Solubility in aqueous media is expected to be highly pH-dependent. Under basic conditions (pH > pKa of the boronic acid), the boronic acid will deprotonate to form the more soluble boronate salt. Conversely, under acidic conditions (pH < pKa of the pyridine nitrogen), the pyridine will protonate, also increasing aqueous solubility. At neutral pH, solubility is likely to be limited.
Stability, Storage, and the Boroxine Equilibrium
Chemical Stability: 3-Pyridinylboronic acids generally exhibit good stability compared to their 2-pyridinyl counterparts, which are often susceptible to protodeboronation. However, like most boronic acids, this compound is prone to dehydration under anhydrous conditions or upon heating to form a cyclic anhydride known as a boroxine.[1][8]
This dehydration is a reversible equilibrium. The presence of the boroxine can complicate analytical characterization and may affect reaction stoichiometry if not accounted for.[8]
Storage Recommendations: To mitigate boroxine formation and ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9] It should be kept away from incompatible materials such as strong oxidizing agents.[9]
Analytical Characterization and Quality Control Workflow
Establishing the identity, purity, and stability of a critical starting material is non-negotiable. A multi-technique approach is required for a comprehensive assessment.
Caption: A typical analytical workflow for quality control.
Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for determining the purity of boronic acids.
Expert Insight: The primary challenge in the reversed-phase HPLC analysis of boronic acids is the potential for on-column hydrolysis of pinacol esters (a common protected form) or interactions that can lead to poor peak shape.[10] Furthermore, the equilibrium with the boroxine can sometimes result in multiple peaks or broad features. A robust method is therefore essential.
Step-by-Step Protocol: Reversed-Phase HPLC Method
-
Column Selection: A C18 stationary phase (e.g., Acquity BEH C18) is a suitable starting point, offering good retention for this moderately polar compound.[11]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. The buffer is critical for maintaining a consistent pH and improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would run from 5-95% Mobile Phase B over 5-10 minutes. This ensures the elution of both the main analyte and any potential non-polar or polar impurities.
-
Detection: UV detection at 254 nm is generally effective, as the pyridine ring is chromophoric.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: Inject the sample and integrate the resulting chromatogram to determine the area percent purity. The method should demonstrate good recovery (typically 97-106%) and high precision (RSD < 2.0%).[11]
Mass Spectrometry (MS) for Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is used to confirm the molecular weight.
Expected Observations:
-
Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Potential Complications: The ESI source conditions can sometimes promote the formation of adducts with solvents or dimers.[11] The presence of the boroxine may also be detected. A systematic analysis of the compound's behavior under ESI-MS conditions is crucial for correct interpretation.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structural elucidation.
-
¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, the methylene and methine protons of the isobutoxy group, and a typically broad signal for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
¹¹B NMR: This is particularly diagnostic for boronic acids. A trigonal (sp²) boronic acid typically shows a single, relatively broad peak.[13] If a significant amount of the tetrahedral boronate ester is formed (e.g., by reaction with a diol), a sharper, upfield-shifted signal may appear.
Reactivity and Synthetic Utility
The value of this compound lies in its predictable and versatile reactivity, primarily as a nucleophilic partner in cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for the Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between the boronic acid-bearing carbon and an electrophilic carbon (typically from an aryl or vinyl halide/triflate).[2][14]
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
This reaction is fundamental to drug discovery, allowing for the modular assembly of complex molecular architectures from simpler, readily available building blocks.[2][15] The presence of the chloro and isobutoxy groups provides steric and electronic handles that can be used to tune the properties of the resulting coupled products.
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is paramount. While specific toxicity data for this compound is not widely published, data from structurally related chloropyridine boronic acids should be used to inform handling procedures.[9][16]
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][16] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a sophisticated and highly valuable chemical intermediate. Its well-defined structure and predictable reactivity make it an enabling tool for chemists engaged in the synthesis of novel compounds, particularly within the drug discovery landscape. A comprehensive understanding of its physicochemical properties, stability, and analytical profile—as detailed in this guide—is essential for its successful implementation in research and development, ensuring both the integrity of the science and the safety of the scientist.
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A Guide to the Safe and Effective Handling of Air-Sensitive Boronic Acids
An In-Depth Technical Guide
Introduction
Boronic acids and their derivatives are indispensable tools in modern organic chemistry, serving as cornerstone reagents in transformative reactions like the Suzuki-Miyaura cross-coupling.[1][2] Their utility in constructing complex molecular architectures has accelerated drug discovery and materials science. However, the benchtop stability of many boronic acids is a significant concern for researchers. Certain classes of these compounds are highly sensitive to atmospheric oxygen and moisture, leading to degradation that can compromise reaction yields, generate impurities, and ultimately impact experimental reproducibility.[3][4]
This guide provides researchers, scientists, and drug development professionals with an in-depth framework for handling air-sensitive boronic acids. Moving beyond a simple list of procedures, we will explore the chemical principles behind their instability and detail the practical, field-proven techniques required to maintain their integrity. By understanding the causality behind each experimental choice, researchers can ensure the success of their synthetic endeavors and maintain a safe laboratory environment.
The Chemistry of Boronic Acid Instability
The sensitivity of boronic acids stems from the electronic nature of the boron atom. With an empty p-orbital, the boron center is Lewis acidic and susceptible to nucleophilic attack.[1][2] This reactivity is the root of two primary degradation pathways: oxidative deboronation and protodeboronation.
Oxidative Degradation
The most significant challenge for many boronic acids is their susceptibility to oxidation. The empty p-orbital on the boron atom is prone to attack by reactive oxygen species (ROS), such as hydrogen peroxide, or even atmospheric oxygen.[5] This interaction initiates a cascade that results in the cleavage of the carbon-boron bond, converting the valuable boronic acid into a simple alcohol and boric acid.[5][6] This process not only consumes the reagent but can also introduce unwanted byproducts into a reaction mixture. Furthermore, the oxidation mechanism can involve the generation of organic radicals, which has led to some boronic acid derivatives being identified as potential chemical mutagens.[1]
Caption: Putative mechanism for the oxidative deboronation of a boronic acid.[5]
Hydrolytic Degradation (Protodeboronation)
A second, often overlooked, degradation pathway is protodeboronation, the hydrolytic cleavage of the C–B bond.[7][8] This process, which converts the boronic acid to its corresponding arene or alkane (Ar-H) and boric acid, is particularly relevant for heteroarylboronic acids and can be highly dependent on the pH of the medium.[7] The stability of the C-B bond can be significantly influenced by the electronic properties of the organic substituent and the specific reaction conditions, making the control of moisture critical.
Boroxine Formation
Boronic acids have a natural tendency to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[1] While this process is reversible upon addition of water, the formation of boroxines can affect the solubility, reactivity, and accurate weighing of the reagent. Storing boronic acids in a desiccated environment is crucial to minimize boroxine formation.
Core Principles of Inert Atmosphere Chemistry
To counteract these degradation pathways, air-sensitive boronic acids must be handled under an inert atmosphere, which stringently excludes oxygen and moisture.[4][9]
Choosing an Inert Gas
The two most common inert gases used are nitrogen (N₂) and argon (Ar).
-
Nitrogen is less expensive and suitable for most applications.
-
Argon is denser than air, making it highly effective at blanketing reactions and providing a stable inert layer, which can be advantageous for certain benchtop manipulations.[10] It is the gas of choice when working with reagents that can react with nitrogen (e.g., lithium metal), though this is not a concern for boronic acids.
Essential Equipment: A Comparative Overview
The primary tools for creating an inert environment are the glovebox and the Schlenk line.[4][10] The choice between them depends on the scale of the experiment, the sensitivity of the reagents, and the specific manipulation required.
| Feature | Glovebox | Schlenk Line |
| Environment | Continuously purified inert atmosphere (<1 ppm O₂, H₂O) in a large, sealed enclosure. | Uses a dual-manifold system to apply vacuum or inert gas to individual flasks.[10][11] |
| Primary Use | Ideal for weighing and manipulating highly sensitive solids, preparing samples, and performing small-scale reactions.[12] | Versatile for conducting multi-step syntheses, refluxing, distillations, and solvent transfers in glassware on the benchtop.[4][13] |
| Advantages | - Highest level of atmospheric purity.[4] - Dexterous manipulation is easier. - Ideal for long-term storage of sensitive solids.[14] | - Accommodates larger and more complex glassware setups. - More cost-effective for individual reactions. - Multiple reactions can be run simultaneously. |
| Disadvantages | - High initial cost and maintenance. - Limited working space. - Volatile solvents can damage the catalyst/purifier.[15] | - Requires more technical skill to master. - Atmosphere in the flask is only as good as the technique used. - Not ideal for weighing solids directly. |
The Glovebox: A Controlled Environment for Solids
A glovebox is the gold standard for handling highly air-sensitive solids.[15] It maintains a static, ultra-pure inert atmosphere by continuously circulating the gas through a catalyst that removes oxygen and a molecular sieve that removes water.[15]
Protocol: Weighing an Air-Sensitive Boronic Acid
The most common glovebox operation is the accurate weighing of a solid reagent. The process ensures the compound is never exposed to the ambient atmosphere.
Methodology:
-
Preparation: Place all necessary items (the sealed boronic acid container, a clean and dry Schlenk flask with a stopper, a spatula, and a weigh boat) into the glovebox antechamber.[12]
-
Antechamber Purge: Evacuate the antechamber under vacuum and refill with the glovebox's inert gas. This "evacuate-refill" cycle must be repeated at least three times to ensure all atmospheric contaminants are removed before entry.[12]
-
Transfer: Once the purge cycles are complete, open the inner antechamber door and move the items into the main glovebox chamber.
-
Equilibration: Allow the items to sit inside the glovebox for several minutes to allow any residual atmospheric traces to be scrubbed from their surfaces.
-
Weighing: Place the weigh boat on the balance inside the glovebox and tare it. Carefully use the spatula to transfer the desired amount of boronic acid from its container to the weigh boat.
-
Transfer to Flask: Transfer the weighed solid into the Schlenk flask and securely close the flask with its stopper.
-
Removal: The prepared flask can now be removed from the glovebox via the antechamber, again using a minimum of three evacuate-refill cycles.
Caption: A standardized workflow for safely weighing an air-sensitive solid in a glovebox.
The Schlenk Line: Versatility for Reactions
A Schlenk line is a glass manifold with ports that can be switched between a vacuum source and an inert gas source, allowing for the manipulation of reagents in specially designed glassware (Schlenk flasks) on the benchtop.[10][11]
The Evacuate-Refill Cycle: Preparing Glassware
The cornerstone of Schlenk line technique is the evacuate-refill cycle. Laboratory glassware contains a thin film of adsorbed moisture that must be removed.[16][17]
Methodology:
-
Oven Drying: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot.[10][16]
-
Connection: Connect the hot, assembled glassware to a port on the Schlenk line via heavy-walled rubber tubing.[11]
-
Evacuation: Carefully open the flask's stopcock to the vacuum manifold. The vacuum will remove the bulk of the air and allows the flask to cool without drawing in moist lab air.
-
Refill: Close the connection to the vacuum and slowly open the connection to the inert gas manifold, backfilling the flask with nitrogen or argon.
-
Repeat: This cycle should be repeated at least three times to ensure the flask's atmosphere is free of reactive gases.[10][18]
Caption: The fundamental cycle for preparing glassware on a Schlenk line.
Protocol: Degassing Solvents with Freeze-Pump-Thaw
Reactions require solvents that are not only anhydrous but also free of dissolved oxygen. The most rigorous method for degassing a solvent is the freeze-pump-thaw technique.[14][17]
Methodology:
-
Freeze: Place the solvent in a Schlenk flask and cool it in a liquid nitrogen bath until completely frozen solid. This is crucial to prevent the solvent from boiling under vacuum.
-
Pump: With the solvent frozen, open the flask to a high vacuum line for several minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask off from the vacuum and allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out of the solution into the headspace.
-
Repeat: This entire cycle is repeated at least three times to ensure all dissolved oxygen is removed. After the final cycle, the flask is backfilled with an inert gas.[14][17]
Protocol: Transferring Solutions via Cannula
To transfer an air-sensitive solution (e.g., a dissolved boronic acid) from one inert flask to another, a double-tipped needle, or cannula, is used.[11][16]
Methodology:
-
Setup: Ensure both the source flask (A) and the receiving flask (B) are attached to the Schlenk line and under a positive pressure of inert gas, indicated by bubbling through a mineral oil bubbler.[16]
-
Pressurize: Insert a needle connected to the inert gas line into the headspace of the source flask (A) to slightly increase its pressure.
-
Insert Cannula: Insert one end of the cannula through the septum of flask A, ensuring the tip is below the liquid surface. Insert the other end through the septum of the receiving flask (B), keeping its tip in the headspace.
-
Vent: Puncture the septum of the receiving flask (B) with a separate "vent" needle to allow for the displacement of gas.
-
Transfer: The slight positive pressure in flask A will push the liquid through the cannula into flask B. The rate of transfer can be controlled by adjusting the depth of the vent needle in flask B.
-
Completion: Once the transfer is complete, remove the cannula from flask B first, then from flask A, to ensure the system remains under a positive inert gas pressure.
Storage and Disposal
Proper storage is essential to preserve the integrity of air-sensitive boronic acids between uses.
-
Storage Conditions: Reagents should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[19][20] For many boronic acids, refrigeration (2-8°C) is recommended to slow decomposition.[19] Always refer to the manufacturer's Safety Data Sheet (SDS) for specific storage requirements.
-
Containers: The original manufacturer's packaging, such as AcroSeal™ or Sure/Seal™ bottles, is ideal as it is designed for multiple punctures with a syringe or needle while maintaining an inert atmosphere.[3][16][21] If a reagent is transferred from its original container, it should be stored in a Schlenk flask with a well-greased glass stopper or a high-vacuum Teflon stopcock.
-
Disposal: Never dispose of reactive boronic acids directly into waste streams. Small residual amounts should be carefully quenched by slowly adding them to a stirred protic solvent like isopropanol. Always follow your institution's hazardous waste disposal procedures.[22]
Safety and Personal Protective Equipment (PPE)
Working with air-sensitive reagents requires strict adherence to safety protocols.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood or a glovebox to prevent inhalation and contain any potential incidents.[23]
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashes or exothermic events, a face shield should be worn over the goggles.[23][24]
-
Lab Coat: A flame-resistant lab coat is required. Avoid synthetic materials that can melt and adhere to the skin.[23][24]
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are common, but for pyrophoric materials (an extreme class of air-sensitive reagents), double-gloving or using heavier-duty gloves may be necessary.[23]
-
Conclusion
The successful use of air-sensitive boronic acids is not a matter of chance, but a result of deliberate and informed technique. By understanding the chemical principles of their degradation—oxidation and hydrolysis—and by mastering the core techniques of inert atmosphere chemistry, researchers can protect the integrity of their reagents. Whether employing the controlled environment of a glovebox for handling solids or the dynamic versatility of a Schlenk line for conducting reactions, a disciplined approach is paramount. Adherence to these protocols will not only enhance experimental success and reproducibility but will also ensure a culture of safety in the laboratory.
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Methodological & Application
Application Notes & Protocols: Strategic Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 5-Chloro-2-isobutoxypyridine-3-boronic acid
Introduction: The Strategic Value of a Functionalized Pyridylboronic Acid
In the landscape of modern drug discovery, heteroaromatic scaffolds are indispensable building blocks for modulating the physicochemical and pharmacological properties of therapeutic candidates. Among these, the pyridine ring is a privileged structure. 5-Chloro-2-isobutoxypyridine-3-boronic acid represents a highly versatile and functionalized building block, offering multiple points for synthetic diversification.[1][2][3] Its utility is primarily unlocked through the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[4][5][6]
However, the successful coupling of heteroaryl boronic acids, particularly those derived from pyridine, is not trivial.[7] These substrates present unique challenges, including the potential for catalyst inhibition by the Lewis basic nitrogen atom and a propensity for competitive protodeboronation.[7][8][9][10]
This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It moves beyond generic protocols to explain the underlying causality behind catalyst selection, empowering the user to rationally design, optimize, and troubleshoot Suzuki-Miyaura reactions involving this specific, high-value substrate.
The Suzuki-Miyaura Reaction: A Mechanistic Perspective
A foundational understanding of the catalytic cycle is critical for rational catalyst selection. The reaction proceeds through three key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[4][5][11]
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the electrophile (e.g., an aryl chloride or bromide), forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive halides like chlorides.[4]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges Specific to Pyridylboronic Acids
The structure of this compound introduces specific hurdles:
-
Catalyst Deactivation: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7]
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (often water or alcohol solvents), resulting in the formation of the corresponding non-boronated pyridine and reducing the yield of the desired coupled product.[7][9][10] This pathway is particularly problematic for electron-deficient heteroaryl boron derivatives.[8]
Deconstructing the Palladium Catalyst System
An effective catalyst system is a synergistic combination of a palladium source, a carefully selected ligand, a base, and a solvent system.
-
Palladium Precursor: The choice often lies between a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) that is reduced to the active Pd(0) species in situ.[6][11] Modern precatalysts, such as the Buchwald G3 and G4 series, are often preferred as they are air-stable solids that efficiently generate the active monoligated Pd(0) species under reaction conditions.[10]
-
The Ligand (The Key to Success): The ligand is arguably the most critical component for challenging couplings. Its role is to stabilize the palladium catalyst, prevent the formation of inactive palladium black, and modulate the electronic and steric environment of the metal center.[12][13][14]
-
Electron-Rich & Bulky Ligands: For coupling partners like aryl chlorides or electron-rich pyridines, bulky and electron-donating ligands are paramount. They accelerate the rate-limiting oxidative addition and the final reductive elimination step.[12][14][15] This is because they favor the formation of a highly reactive, 12-electron monoligated L₁Pd(0) intermediate, which is sterically more accessible to the aryl halide.[12][14][16] The Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are archetypal examples and have proven highly effective for heteroaryl couplings.[12][14][17]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable bonds with palladium, offering high thermal stability and activity, making them suitable for difficult couplings.[11][18]
-
-
The Base: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate anion (R-B(OH)₃⁻), which facilitates the transfer of the organic group to the palladium center.[12][19] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact reaction rates and yields.
A Rational Strategy for Catalyst Selection
A logical workflow, rather than random screening, is the most efficient path to success. The choice of the aryl halide coupling partner (chloride vs. bromide) is the primary decision point.
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Application Notes & Protocols: Chan-Lam Coupling with 5-Chloro-2-isobutoxypyridine-3-boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of C-N Bond Formation
The construction of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is a cornerstone of modern organic synthesis, pivotal to the fields of medicinal chemistry, materials science, and agrochemicals.[1] Among the array of synthetic tools available, the Chan-Lam coupling reaction has emerged as a powerful and practical alternative to traditional methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[2][3] Discovered concurrently by the groups of Dominic Chan, David Evans, and Patrick Lam, this copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds offers significant operational advantages.[3][4] Notably, it often proceeds under mild conditions, frequently at room temperature and open to the air, utilizing inexpensive and less toxic copper catalysts.[3][5]
This guide focuses on the application of the Chan-Lam coupling using a specific, highly functionalized substrate: 5-Chloro-2-isobutoxypyridine-3-boronic acid . The substituted pyridine motif is a privileged scaffold in drug discovery, and this particular building block offers multiple points for diversification. The chloro-substituent can serve as a handle for further cross-coupling reactions, the isobutoxy group modulates solubility and steric properties, and the boronic acid enables the direct formation of a C-N or C-O bond at the 3-position. This document provides a detailed exploration of the reaction's mechanistic underpinnings, a robust experimental protocol, and key insights for optimization and troubleshooting, designed for researchers aiming to leverage this versatile reaction.
Part 1: Mechanistic Principles & Key Parameters
The Catalytic Cycle: A Dance of Copper Oxidation States
The Chan-Lam coupling is unique in that it couples two nucleophilic partners: the organoboron species and the amine/alcohol.[2] This necessitates an oxidative mechanism where atmospheric oxygen serves as the terminal oxidant to regenerate the active catalyst.[5] While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle involves Cu(II) and Cu(III) intermediates.[3]
The key steps are:
-
Ligand Exchange/Coordination: The amine (or alcohol) nucleophile coordinates to the Cu(II) salt, often displacing an acetate or other ligand.
-
Transmetalation: The aryl boronic acid transfers its organic moiety to the copper center, forming a diarylcopper(II) or an arylcopper(II)-amido complex.
-
Oxidation & Disproportionation: A key step, proposed by Stahl and others, involves the disproportionation of two Cu(II) species to generate a crucial Cu(III) intermediate and a Cu(I) species. Oxygen is not directly involved in the C-N bond formation but is required to oxidize Cu(I) back to Cu(II) to complete the catalytic cycle.[2][5]
-
Reductive Elimination: The C-N bond is formed from the Cu(III) complex, releasing the N-arylated product and a Cu(I) species.[3]
-
Reoxidation: The resulting Cu(I) is oxidized back to the active Cu(II) catalyst by an oxidant, typically atmospheric oxygen, allowing the cycle to continue.[2][5]
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Application Notes and Protocols: 5-Chloro-2-isobutoxypyridine-3-boronic acid in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS).[1][2] FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically bind to biological targets with low affinity.[1] These initial weak interactions are then optimized through structure-guided medicinal chemistry to develop high-affinity lead candidates.[3][4] This approach offers several advantages, including a more thorough exploration of chemical space and the generation of leads with superior physicochemical properties.[1][4]
At the heart of a successful FBDD campaign is a well-curated fragment library. An ideal fragment possesses a balance of structural simplicity, aqueous solubility, and synthetic tractability. 5-Chloro-2-isobutoxypyridine-3-boronic acid is an exemplary fragment that embodies these principles. Its unique combination of a pyridine core, strategic substitutions, and a versatile boronic acid handle makes it a valuable tool for drug discovery researchers. The pyridine scaffold itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[5][6] The boronic acid moiety, once viewed with caution, is now recognized for its utility in forming reversible covalent bonds and as a key component in powerful synthetic reactions.[7][8][9][10]
These application notes provide a comprehensive guide to the strategic application of this compound in an FBDD workflow, from initial screening to hit-to-lead optimization.
Physicochemical Properties and "Rule of Three" Compliance
A defining characteristic of a good fragment is its adherence to the "Rule of Three" (Ro3), which provides guidelines for molecular weight (MW), lipophilicity (cLogP), and hydrogen bonding potential.[1][11][12][13][14] These parameters ensure that fragments are small, soluble, and have a low complexity, increasing the probability of identifying high-quality hits.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₉H₁₃BClNO₃[15] | N/A | N/A |
| Molecular Weight | 229.47 g/mol [16][17][18] | < 300 Da[1][12] | Yes |
| cLogP (Predicted) | ~2.5 | < 3[1][12] | Yes |
| Hydrogen Bond Donors | 2 (from Boronic Acid) | ≤ 3[1][12] | Yes |
| Hydrogen Bond Acceptors | 4 (2 from Boronic Acid, 1 Pyridine N, 1 Ether O) | ≤ 3[1][12] | No |
| Rotatable Bonds | 3 | ≤ 3[12] | Yes |
Note: While the number of hydrogen bond acceptors slightly exceeds the Ro3 guideline, the overall profile of this compound remains highly favorable for FBDD. The slightly higher count is often tolerated for fragments that offer significant synthetic advantages or unique binding interactions.
Strategic Application in the FBDD Workflow
The true power of this compound is realized through its versatile application across the entire FBDD pipeline.
1. Fragment Library Inclusion: The unique topology of this compound, combining a halogenated aromatic system with a flexible alkyl ether and a reactive boronic acid, makes it an excellent candidate for increasing the chemical diversity of a fragment library.[19]
2. Primary Fragment Screening & Hit Validation: This fragment is amenable to a variety of biophysical screening techniques. The boronic acid can act as a specific interaction motif, potentially forming reversible covalent bonds with serine, threonine, or lysine residues in the target protein's active site, a mechanism exploited by drugs like Bortezomib.[7][9]
-
Surface Plasmon Resonance (SPR): Ideal for detecting the weak binding affinities typical of fragments.
-
X-ray Crystallography: Provides high-resolution structural information of the fragment bound to the target, revealing key interactions and guiding subsequent optimization efforts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for detecting weak binding events and determining the binding site.[2]
3. Hit-to-Lead Optimization: The Synthetic Powerhouse Once identified as a hit, this compound truly shines. The boronic acid group is a premier synthetic handle for the Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[7][20] This allows for the systematic and efficient "growing" of the fragment into more potent, drug-like molecules.[4][19]
The chloro and isobutoxy groups also serve as important vectors for establishing Structure-Activity Relationships (SAR). The isobutoxy group can probe hydrophobic pockets, while the chlorine atom can be a site for further modification or can participate in halogen bonding interactions.
Experimental Protocols
Protocol 1: High-Throughput Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, Series S)
-
Target protein
-
This compound (and other fragments) dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a freshly prepared mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Create a dilution series in running buffer to achieve the desired screening concentrations (e.g., 100 µM, 200 µM, 500 µM). The final DMSO concentration should be kept constant and low (typically ≤ 1%) to minimize solvent effects.
-
-
SPR Screening Assay:
-
Equilibrate the system with running buffer containing the matched DMSO concentration.
-
Perform a "solvent correction" run to generate a calibration curve for different DMSO concentrations, which helps to correct for bulk refractive index changes.
-
Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A buffer-only injection should be included periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel and buffer-only injections.
-
Analyze the steady-state binding response (RU) versus fragment concentration.
-
Fragments that show a concentration-dependent binding response are considered primary hits.
-
Fit the data to a 1:1 binding model to estimate the dissociation constant (KD).
-
Protocol 2: Elaboration of this compound via Suzuki Coupling
Objective: To synthesize a small library of elaborated compounds for SAR studies by coupling the fragment hit with various aryl halides.
Materials:
-
This compound
-
A selection of aryl or heteroaryl halides (R-X)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture with water)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Reaction vials, magnetic stir bars
-
Purification supplies (Silica gel for chromatography, HPLC)
Methodology:
-
Reaction Setup:
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Add the selected aryl halide (1.1 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent(s).
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired elaborated compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion
This compound represents an archetypal fragment for modern drug discovery campaigns. Its compliance with the "Rule of Three," combined with the inherent advantages of the pyridine core and the synthetic versatility of the boronic acid handle, makes it a highly valuable starting point for FBDD.[1][21] By leveraging its unique properties, researchers can efficiently navigate the path from a weak-binding initial hit to a potent and optimized lead compound, accelerating the discovery of new therapeutics.[20]
References
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- Wen, X., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 63. [Link]
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Application Notes & Protocols: Asymmetric Synthesis Using Chiral Boronic Esters Derived from 5-Chloro-2-isobutoxypyridine-3-boronic acid
Abstract
The strategic incorporation of stereocenters is a cornerstone of modern drug development. Chiral boronic esters have emerged as exceptionally versatile building blocks in asymmetric synthesis due to their stability, functional group tolerance, and predictable stereochemical transformations.[1][2] This guide provides a comprehensive overview of the principles and protocols for the prospective use of chiral boronic esters derived from 5-Chloro-2-isobutoxypyridine-3-boronic acid. While this specific starting material is primarily documented in the context of standard Suzuki-Miyaura cross-coupling reactions, its structure is amenable to derivatization into powerful chiral reagents.[3][4][5] This document outlines the rationale and methodology for creating such chiral esters and their subsequent application in stereoselective carbon-carbon bond formation, a critical step in the synthesis of complex pharmaceutical intermediates.
Introduction: The Strategic Value of Chiral Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The ability to introduce chirality onto or adjacent to this ring system in a controlled manner is of paramount importance. This compound is a commercially available and synthetically useful building block. The chloro- and isobutoxy- substituents modulate the electronic properties of the pyridine ring, influencing reactivity in cross-coupling reactions.[6]
By converting the achiral boronic acid into a chiral boronic ester using a stereopure auxiliary, we can create a reagent capable of transferring the substituted pyridine motif with high stereocontrol. This approach opens avenues for constructing complex, non-racemic molecules that would be challenging to access through other synthetic routes.[1][2]
Core Principle: From Achiral Boronic Acid to Chiral Ester
The fundamental strategy involves the esterification of the boronic acid with a chiral diol. The chiral diol acts as a temporary auxiliary, creating a sterically defined environment around the boron atom. This environment dictates the facial selectivity of subsequent reactions. Pinanediol, derived from the natural product pinene, is a widely used and effective chiral auxiliary for this purpose, known for inducing high levels of stereoselectivity.[7]
Proposed Synthesis of Chiral Pinanediol Boronic Ester
The reaction proceeds via a straightforward condensation between the boronic acid and (+)-pinanediol, typically with the removal of water to drive the equilibrium towards the ester product.
Caption: Synthesis of the chiral boronic ester.
Protocol 2.1: Preparation of (1R,2R,3S,5R)-Pinanediol 5-Chloro-2-isobutoxypyridine-3-boronate
Materials:
-
This compound (1.0 eq)
-
(+)-Pinanediol (1.1 eq)
-
Toluene or Hexane (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound and (+)-pinanediol.
-
Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude chiral boronic ester can often be used without further purification. If necessary, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the product by ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy to confirm ester formation.
Application in Asymmetric Synthesis: Atroposelective Suzuki-Miyaura Coupling
One of the most powerful applications for chiral boronic esters is in the synthesis of axially chiral biaryls.[8][9][10] These molecules, which possess chirality due to restricted rotation around a C-C single bond, are prevalent scaffolds in chiral ligands and pharmaceuticals.[11][12] A dynamic kinetic atroposelective Suzuki-Miyaura cross-coupling reaction can be envisioned where the chiral boronic ester couples with a suitable aryl halide to generate an enantiomerically enriched biaryl product.[8][9]
The key to this process is controlling the orientation of the two aryl groups during the crucial transmetalation and reductive elimination steps of the catalytic cycle.[5][13] The bulky, stereochemically defined pinanediol group on the boron atom influences the approach of the palladium complex, favoring the formation of one atropisomer over the other.
Proposed Atroposelective Coupling Workflow
Caption: Workflow for atroposelective coupling.
Protocol 3.1: Asymmetric Suzuki-Miyaura Coupling to Synthesize an Atropisomeric Biaryl
Materials:
-
Chiral Pinanediol Boronic Ester (from Protocol 2.1, 1.2 eq)
-
Ortho-substituted Aryl Halide (e.g., 1-bromo-2-methylnaphthalene, 1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%) or other suitable bulky phosphine ligand
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Toluene/Water (e.g., 10:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, chiral boronic ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC.
Mechanistic Insight: The Role of the Chiral Auxiliary
The stereochemical outcome is determined during the enantio-determining transmetalation step.[8][9] The bulky pinanediol auxiliary creates a chiral pocket around the boron atom. For the palladium complex to effectively couple, it must approach from the less sterically hindered face, leading to a preferred rotational orientation (atropisomer) in the resulting biaryl product. The choice of a bulky ligand on the palladium (like SPhos) further enhances this steric interaction, leading to higher enantioselectivity.
Application in Asymmetric Addition to Carbonyls
Chiral boronic esters can also act as nucleophiles in asymmetric additions to aldehydes and ketones, creating chiral secondary or tertiary alcohols.[14][15][16] This transformation is typically catalyzed by rhodium or nickel complexes.[15][16] The reaction involves the transfer of the pyridine group from the boron atom to the carbonyl carbon, with the chiral environment of the ester controlling the facial selectivity of the addition.
Protocol 4.1: Rhodium-Catalyzed Asymmetric Addition to an Aldehyde
Materials:
-
Chiral Pinanediol Boronic Ester (from Protocol 2.1, 1.5 eq)
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
[Rh(cod)₂]BF₄ (3 mol%)
-
Chiral diphosphine ligand (e.g., (R)-BINAP, 3.3 mol%)[12]
-
Dioxane/Water (e.g., 10:1 v/v), degassed
-
Schlenk flask
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ and (R)-BINAP in the dioxane/water solvent mixture. Stir for 30 minutes to form the active catalyst.
-
Add the aldehyde to the catalyst solution.
-
Add the chiral boronic ester.
-
Heat the reaction mixture to 60-80 °C and stir until the aldehyde is consumed (monitor by TLC or GC-MS).
-
Cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Data Summary and Expected Outcomes
The following table summarizes expected outcomes for the proposed protocols based on established methodologies for similar substrates. Actual results will be substrate-dependent and require optimization.
| Protocol | Reaction Type | Key Reagents | Expected Product | Typical Yield | Typical ee (%) |
| 3.1 | Atroposelective Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Axially Chiral Biaryl | 60-85% | 85-98% |
| 4.1 | Asymmetric 1,2-Addition | [Rh(cod)₂]BF₄ / BINAP | Chiral Secondary Alcohol | 70-95% | 90-99% |
Conclusion and Future Prospects
The conversion of this compound into a chiral pinanediol boronic ester provides a gateway to advanced asymmetric transformations. The protocols detailed herein for atroposelective cross-coupling and asymmetric carbonyl addition represent robust starting points for the synthesis of high-value, enantioenriched pyridine-containing molecules. These methods are directly applicable to drug discovery and development programs where precise control of stereochemistry is critical for biological activity. Further exploration of different chiral auxiliaries and catalytic systems will undoubtedly expand the synthetic utility of this versatile building block.
References
- Matteson, D. S. Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]
- Dennis, J. K., et al. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters.
- Dennis, J. K., et al. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. PubMed. [Link]
- Gérardy, R., et al. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Wang, Q., et al. Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]
- Ma, W., et al. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central. [Link]
- Chen, I-H., et al. Catalytic Asymmetric Synthesis of Chiral Tertiary Organoboronic Esters through Conjugate Boration of β-Substituted Cyclic Enones. Journal of the American Chemical Society. [Link]
- Fawcett, A., et al.
- Leonori, D., & Aggarwal, V. K. Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society. [Link]
- Chen, I-H., et al. Catalytic asymmetric synthesis of chiral tertiary organoboronic esters through conjugate boration of beta-substituted cyclic enones. PubMed. [Link]
- Sandford, C., et al. Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. [Link]
- Wang, Q., et al. Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. PubMed. [Link]
- Imao, D., et al. Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration.
- Gérardy, R., et al. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Wang, X., et al. Catalytic Asymmetric Synthesis of Chiral Propargylic Boron Compounds through B–H Bond Insertion Reactions.
- Leonori, D., & Aggarwal, V. K. Ate complexes of secondary boronic esters as chiral organometallic-type nucleophiles for asymmetric synthesis. Semantic Scholar. [Link]
- Matteson, D. S. Boronic esters in asymmetric synthesis. PubMed. [Link]
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Matteson, D. S., et al. 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society. [Link]
- Biedrzycka, A., et al. Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. RSC Publishing. [Link]
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- Jayarajan, R., et al. Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species.
- Bouffard, J., & Itami, K. A Nickel Catalyst for the Addition of Organoboronate Esters to Ketones and Aldehydes. Organic Letters. [Link]
- Jayarajan, R.
- Ishihara, K. Asymmetric boron-catalyzed reactions. Chemical Reviews. [Link]
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- Mastering Asymmetric Catalysis: The Role of Chiral Ligands. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Pu, L., & Yu, H-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews. [Link]
- Bar-Kadde, T., et al.
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling Mechanism and Applic
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
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Application Note: A Robust LC-MS Method for Real-Time Monitoring of Coupling Reactions Involving 5-Chloro-2-isobutoxypyridine-3-boronic acid
Abstract
This application note presents a detailed, high-throughput liquid chromatography-mass spectrometry (LC-MS) method for the real-time monitoring of chemical reactions utilizing 5-Chloro-2-isobutoxypyridine-3-boronic acid. Boronic acids are fundamental building blocks in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science.[1][2] However, the analysis of boronic acids by LC-MS can be challenging due to their propensity to form cyclic anhydrides (boroxines) and their complex ionization behavior.[3][4][5] This document provides a comprehensive, field-tested protocol that addresses these challenges, enabling researchers to accurately track the consumption of reactants and the formation of products and byproducts. We will detail the causality behind our methodological choices, from sample preparation to instrument parameters, to ensure trustworthy and reproducible results.
Introduction: The Need for Precision in Reaction Monitoring
This compound is a key intermediate in the synthesis of complex molecules, valued for its role in creating carbon-carbon bonds with high efficiency and selectivity.[1][6] The success of these syntheses—often part of a multi-step drug development process—hinges on optimizing reaction conditions such as temperature, catalyst loading, and reaction time. Traditional monitoring techniques like Thin Layer Chromatography (TLC) are often qualitative and lack the specificity to distinguish between closely related species.[7]
LC-MS has emerged as the preferred tool for reaction monitoring, offering rapid, specific, and quantitative insights into the reaction progress.[8][9] By providing real-time data on the relative abundance of all components, LC-MS allows chemists to make informed decisions to optimize yield, minimize impurities, and understand reaction kinetics and mechanisms.[9][10][11] This protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method to accelerate their synthetic workflows.
The Challenge of Boronic Acid Analysis
The primary analytical difficulty with boronic acids lies in their chemical nature. The boronic acid functional group, -B(OH)₂, can readily undergo dehydration, especially under the high-temperature conditions of a mass spectrometer's ion source, to form a cyclic trimer known as a boroxine.[12] This complicates mass spectra and can lead to inaccurate quantification. Furthermore, their polarity and potential for multiple ionization pathways require careful method development. This guide directly addresses these issues by optimizing both the chromatographic separation and the mass spectrometric detection to favor the analysis of the monomeric boronic acid.
Experimental Workflow: From Reactor to Result
The overall process is designed for speed and efficiency, allowing for high-throughput analysis of reaction aliquots. The workflow minimizes sample handling to preserve the integrity of the reaction snapshot.
Caption: High-level workflow for LC-MS reaction monitoring.
Detailed Protocols and Method Parameters
Materials and Reagents
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.
-
Mobile Phase Additives: Ammonium acetate (≥98% purity).
-
Analyte: this compound (CAS: 1217501-42-2).[13]
-
Reaction Components: Appropriate aryl halide, palladium catalyst (e.g., Pd(dppf)Cl₂), and base (e.g., Na₃PO₄) for a typical Suzuki-Miyaura coupling.[6]
Step-by-Step Sample Preparation Protocol
The goal of sample preparation is to immediately stop the reaction and prepare the aliquot for injection with minimal perturbation. A "dilute-and-shoot" approach is highly recommended for its speed.[8]
-
Aliquoting: At designated time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction vessel.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a pre-filled autosampler vial containing 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. This large dilution factor (~100-200 fold) effectively stops the reaction and brings the analyte concentrations into the linear range of the detector.
-
Filtration: Cap the vial and vortex thoroughly. If the reaction mixture contains solids (e.g., heterogeneous catalyst or base), filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This is critical to prevent clogging of the LC system.[9]
Optimized LC-MS Method Parameters
The following parameters have been optimized for the separation of the polar boronic acid from less polar reactants and products typical in a Suzuki coupling.
Rationale for Parameter Choices:
-
Column: A C18 stationary phase provides excellent retention for the aromatic compounds involved. The use of modern core-shell or sub-2 µm particles enables fast and highly efficient separations.[3][8]
-
Mobile Phase: Using 10 mM ammonium acetate is a key choice. In the negative ion mode, the acetate helps to form the [M+CH₃COO]⁻ adduct or facilitates the deprotonation to [M-H]⁻, leading to a stable and sensitive signal for the boronic acid.[3][4] This avoids the need for derivatization, saving time and effort.[5][14]
-
Flow Rate & Gradient: A rapid gradient with a high flow rate (for the column geometry) allows for a total run time of under 2 minutes, which is ideal for high-throughput reaction monitoring.[3]
-
MS Detection (Negative ESI): Boronic acids often provide a more stable and intense signal in negative electrospray ionization (ESI) mode.[15] Monitoring the [M-H]⁻ ion minimizes the complexity arising from in-source fragmentation or adduct formation that can occur in positive mode.
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent) |
| Column Temperature | 40 °C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 1-2 µL |
| Gradient Program | Time (min) |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Data Acquisition | Full Scan (m/z 100-600) for component identification; Selected Ion Recording (SIR) for targeted monitoring. |
Data Analysis and Interpretation
For a typical Suzuki-Miyaura reaction, the goal is to monitor the disappearance of the starting materials and the appearance of the product.
Caption: A simplified Suzuki-Miyaura catalytic cycle.
Expected Mass Spectra Data
The primary ions to monitor in negative ESI mode would be:
| Compound | Formula | MW | Expected Ion [M-H]⁻ (m/z) |
| This compound | C₉H₁₃BClNO₃ | 229.47 | 228.5 |
| Example Reactant: 4-Methoxyphenyl bromide | C₇H₇BrO | 187.03 | Not typically seen in neg. mode |
| Example Product: 5-Chloro-2-isobutoxy-3-(4-methoxyphenyl)pyridine | C₁₆H₁₈ClNO₂ | 291.77 | Not typically seen in neg. mode |
Note: While the product and aryl bromide are not ideal for negative mode, they will be chromatographically separated. The primary goal is tracking the consumption of the boronic acid. A positive/negative switching method can be employed if all components must be monitored simultaneously.
Tracking Reaction Progress
-
Extract Ion Chromatograms (EICs): From the full scan data, extract the chromatogram for the m/z of the [M-H]⁻ ion of the boronic acid (e.g., m/z 228.5).
-
Integrate Peak Areas: Integrate the peak area for the boronic acid at each time point.
-
Normalize and Plot: Normalize the peak area data (e.g., express as a percentage of the area at t=0) and plot against time. This provides a clear visual representation of the consumption of the starting material, allowing for the determination of reaction completion or stalling.
Troubleshooting
-
No Signal for Boronic Acid: Ensure the MS is in negative ion mode. Check mobile phase composition; the presence of an acid like formic acid can suppress negative ionization.
-
Broad or Tailing Peaks: Boronic acids can interact with metal surfaces in the LC system. Using columns with modern hardware (e.g., Waters MaxPeak™ Premier) can mitigate this issue.[16][17]
-
Complex Mass Spectra (Multiple Peaks): This may indicate the formation of boroxines or solvent adducts. The use of ammonium acetate and optimized source conditions should minimize this. Lowering the source temperature can sometimes reduce dehydration.[3][4]
Conclusion
This application note provides a robust and rapid LC-MS method for monitoring reactions involving this compound. By employing a streamlined "dilute-and-shoot" sample preparation, optimized reversed-phase chromatography, and negative ion mode mass spectrometry, this protocol overcomes common challenges associated with boronic acid analysis. This enables chemists to gain precise, real-time insights into their reaction kinetics, facilitating faster optimization and process development in the synthesis of novel chemical entities.
References
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- Shimadzu Corporation. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez LCMS. [Link]
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
- Shimadzu Corporation. (2023). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. [Link]
- Haas, M. J., et al. (1993). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry. [Link]
- Shimadzu Corporation. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. [Link]
- Thoenes, E., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]
- Forbes, K. A., et al. (1991). Element-selective gas chromatographic detection and determination of organoboron compounds. Analyst. [Link]
- Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SCIRP. [Link]
- SCIEX.
- North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]
- North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
- Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]
- Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. [Link]
- George, G., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Advion Inc. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
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- Chromatography Forum. analysis of boric acid by LC-MS. [Link]
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- Isamor, D., & Gevorgyan, V. (2019). recent advances in photoinduced synthetic approaches to organoboron compounds.
- PubMed.
- Nuñez, G. M., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Utah Tech University.
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Application Notes and Protocols for the Purification of Products from 5-Chloro-2-isobutoxypyridine-3-boronic acid Reactions
Introduction
5-Chloro-2-isobutoxypyridine-3-boronic acid is a pivotal reagent in modern synthetic organic chemistry, particularly in the construction of complex biaryl and heteroaryl structures that are often key scaffolds in pharmaceutical agents. Its utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1][2] The purification of the resulting products is a critical step that directly impacts the yield, purity, and overall success of the synthetic endeavor. This guide provides an in-depth analysis of purification strategies, detailed protocols, and the scientific rationale behind the experimental choices for products derived from this versatile boronic acid.
Understanding the Reaction Landscape and Potential Impurities
A successful purification strategy begins with a thorough understanding of the potential impurities that can arise from the reaction. In Suzuki-Miyaura reactions involving this compound, the common byproducts and residual reagents create a complex mixture that must be effectively separated.
Common Impurities in Suzuki-Miyaura Reactions:
-
Homocoupling Products: A significant side reaction is the coupling of two molecules of the boronic acid or two molecules of the aryl halide coupling partner.[3] This leads to the formation of symmetric biaryl impurities. Boronic acid homocoupling can be promoted by factors such as the presence of oxygen.[4][5]
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the aryl halide partner in the crude product mixture.
-
Protodeboronation Products: The carbon-boron bond of the boronic acid can be cleaved by protonolysis, resulting in the formation of 2-isobutoxy-5-chloropyridine.[3]
-
Palladium Catalyst Residues: The palladium catalyst and its associated phosphine ligands are critical for the reaction but must be thoroughly removed from the final product, especially in pharmaceutical applications.[6]
-
Inorganic Salts: The base used in the reaction (e.g., potassium carbonate, sodium carbonate) and its byproducts need to be separated.[6]
-
Ligand-Derived Impurities: In some cases, impurities can arise from the aryl groups on the phosphine ligands used in the catalyst system.[7][8]
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Chemical Nature | Typical Polarity | Removal Strategy |
| Homocoupled Boronic Acid | Bipyridine derivative | Often similar to the product | Column Chromatography, Recrystallization |
| Unreacted Boronic Acid | Polar, acidic | High | Aqueous wash, Column Chromatography |
| Unreacted Aryl Halide | Varies based on structure | Typically less polar than product | Column Chromatography |
| Protodeboronation Product | Pyridine derivative | Less polar than product | Column Chromatography |
| Palladium Catalyst/Ligands | Organometallic/Phosphine | Varies | Filtration through Celite/Silica, Column Chromatography |
| Inorganic Salts | Ionic | Highly Polar | Aqueous Extraction |
Purification Workflow: A Strategic Approach
A multi-step purification workflow is often necessary to achieve high purity. The choice and sequence of techniques depend on the physical and chemical properties of the desired product and its impurities.
Caption: General purification workflow for products from this compound reactions.
Detailed Purification Protocols
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
Rationale: This initial step is crucial for removing inorganic salts and highly polar impurities. The basic nature of the pyridine nitrogen in the product allows for manipulation of its solubility through pH adjustment. However, care must be taken if the product contains acid-labile functional groups.
Step-by-Step Procedure:
-
Quenching the Reaction: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water to remove the bulk of inorganic salts.[9]
-
Optional Acidic Wash: To remove any unreacted boronic acid and other basic impurities, a wash with a dilute acid (e.g., 1M HCl or 5-10% aqueous citric acid) can be performed.[9] This will protonate pyridine-containing compounds, making them more water-soluble.
-
Expert Insight: Be cautious with acidic washes if your product contains acid-sensitive groups. A saturated aqueous solution of copper sulfate can be a milder alternative for removing pyridine-based impurities.[9]
-
-
Neutralization: If an acidic wash was performed, follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Rationale: Column chromatography is a powerful technique for separating compounds with different polarities.[10] For products derived from this compound, it is often the primary method for isolating the desired product from closely related impurities like homocoupled byproducts.
Step-by-Step Procedure:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for purifying neutral to moderately polar organic compounds.
-
Eluent System Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or DCM).
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[10]
-
For basic pyridine-containing compounds, adding a small amount of triethylamine (~0.5-1%) to the eluent can improve peak shape and reduce tailing on the silica gel column.[10]
-
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column to avoid air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating a wide range of impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Step-by-step workflow for column chromatography purification.
Protocol 3: Purification by Recrystallization
Rationale: Recrystallization is an excellent technique for purifying solid compounds, often yielding highly pure crystalline material.[11] It is particularly effective at removing small amounts of impurities from a large amount of product. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[11]
Step-by-Step Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.[10]
-
A suitable solvent will dissolve the compound when hot but allow for significant crystal formation upon cooling.[10]
-
Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and heptane, or mixtures thereof.
-
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, residual catalyst), perform a hot gravity filtration to remove them.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Assessment
Rationale: It is essential to confirm the purity of the final product. A combination of analytical techniques should be used to provide orthogonal data.[13] Spectroscopic methods are particularly well-suited for assessing the purity of chromatographically purified materials.[13]
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can also be used for quantitative purity assessment (qNMR).[13] The absence of impurity signals is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to determine the percentage purity of the product by peak area integration.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Key Advantages |
| ¹H and ¹³C NMR | Structural confirmation, presence of impurities | Provides detailed structural information. qNMR allows for absolute purity determination.[13] |
| LC-MS | Molecular weight, detection of trace impurities | High sensitivity, separates components of a mixture. |
| HPLC | Percentage purity | Quantitative, highly reproducible. |
| Melting Point | Purity of crystalline solids | Simple, rapid assessment of purity. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product streaks on TLC plate | Compound is acidic/basic, interacting with silica | Add a small amount of triethylamine (for bases) or acetic acid (for acids) to the eluent. |
| Poor recovery from column | Compound is too polar and sticking to the silica | Use a more polar eluent system, or switch to a different stationary phase like alumina. |
| No crystals form upon cooling | Solution is not saturated, or an oil has formed | Evaporate some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a "poor" solvent dropwise.[10] |
| Product is an oil, not a solid | Intrinsic property of the compound or presence of impurities | Re-purify by column chromatography. Consider salt formation or derivatization to induce crystallization. |
Conclusion
The successful synthesis of molecules derived from this compound is critically dependent on rigorous purification. By understanding the potential impurities and strategically applying a combination of aqueous workup, column chromatography, and recrystallization, researchers can consistently obtain high-purity products. The detailed protocols and expert insights provided in this guide serve as a comprehensive resource for navigating the challenges of purification and ensuring the integrity of the final compounds for their intended applications in research and development.
References
- BenchChem. (2025). Purification of 4,4'-diamino-2,2'-bipyridine. Technical Support Center.
- Constable, E. C., & Ward, M. D. (1990). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions, (5), 1475-1481.
- Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589–5591.
- Netherton, M. R., & Fu, G. C. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Letters, 6(10), 1531–1534.
- Sato, K., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- BenchChem. (2025). How to remove pyridine from a reaction mixture.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- Google Patents. (n.d.). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
- ResearchGate. (n.d.). Extraction of pyridine using systems based on water-soluble polymers.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
- Reddit. (2024). issues with column chromatography purification of coordination complex.
- ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
- NIH. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- BenchChem. (2025). Solvent-Free Synthesis of Pyridine Derivatives.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- Reddit. (2024). Removing Pyridine.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Suzuki-Miyaura Coupling for the Synthesis of Substituted Heterocycles Using 5-Chloro-2-isobutoxypyridine-3-boronic Acid
Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery
Substituted pyridine scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Their prevalence stems from their ability to act as bioisosteres for phenyl rings while offering improved solubility, metabolic stability, and diverse points for molecular interaction. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of carbon-carbon bonds, particularly for generating the biaryl and heteroaryl-aryl linkages that are common in these complex molecules.[1][2][3][4][5] This application note provides a detailed, scalable protocol for the synthesis of substituted heterocycles utilizing 5-Chloro-2-isobutoxypyridine-3-boronic acid, a versatile building block for accessing novel chemical space.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying scientific rationale for key experimental choices. We will delve into the mechanistic intricacies of the Suzuki-Miyaura coupling, provide a robust, scalable protocol, address potential impurities, and outline essential safety considerations.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (in this case, this compound) with an organohalide.[3][4] The catalytic cycle, a fundamental concept in organometallic chemistry, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Synthesis Protocol: Coupling of this compound with 1-Bromo-4-fluorobenzene
This protocol details a representative scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (g) | Moles | Equivalents |
| This compound | 1217501-42-2 | 229.47 | 114.74 | 0.50 | 1.0 |
| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 | 96.25 | 0.55 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.56 | 0.0025 | 0.005 |
| Buchwald SPhos Ligand | 657408-07-6 | 410.51 | 2.05 | 0.005 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 207.32 | 1.50 | 3.0 |
| 1,4-Dioxane | 123-91-1 | - | 1.0 L | - | - |
| Water (degassed) | 7732-18-5 | - | 250 mL | - | - |
Experimental Procedure
Caption: General workflow for the scale-up Suzuki-Miyaura coupling.
-
Reactor Setup: To a clean, dry 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add this compound (114.74 g, 0.50 mol), 1-bromo-4-fluorobenzene (96.25 g, 0.55 mol), and potassium carbonate (207.32 g, 1.50 mol).
-
Inerting the System: Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (1.0 L) and degassed water (250 mL) to the flask via cannula or a dropping funnel. Begin stirring the mixture.
-
Catalyst Addition: In a separate flask, under a nitrogen atmosphere, dissolve palladium(II) acetate (0.56 g, 0.0025 mol) and SPhos (2.05 g, 0.005 mol) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the main reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical method, such as HPLC or TLC, until the consumption of the limiting reagent is observed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (1 L) and water (500 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Potential Impurities and Troubleshooting
On a larger scale, even minor side reactions can lead to significant impurities, complicating purification.[8] Common byproducts in Suzuki couplings include:
-
Homocoupling Products: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. Minimizing the amount of dissolved oxygen in the reaction mixture by thorough degassing can suppress homocoupling.
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom. This is more prevalent with heteroaryl boronic acids and can be mitigated by using carefully dried solvents and reagents and maintaining a strictly inert atmosphere.[6]
-
Residual Palladium: The final product may contain traces of the palladium catalyst, which is often undesirable in pharmaceutical applications. Purification methods such as treatment with activated carbon or silica-based metal scavengers can be employed.
-
Ligand-Derived Impurities: In some cases, the phosphine ligand can be a source of impurities.[1][9][10]
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Ensure proper degassing, use fresh catalyst and anhydrous solvents, consider a stronger base, or increase the temperature. |
| Significant Homocoupling | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Product Decomposition | High reaction temperature or prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
| Difficult Purification | Similar polarity of the product and impurities. | Optimize the chromatographic conditions or consider a different purification technique like recrystallization. |
Safety and Handling of this compound
As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any work.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: this compound is a solid. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood.[11] In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of substituted heterocycles. The protocol detailed in this application note provides a robust and scalable method for the utilization of this compound as a key building block. By understanding the reaction mechanism, potential side reactions, and proper handling procedures, researchers can confidently and efficiently synthesize novel compounds for advancement in drug discovery and development.
References
- PubMed.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. (PDF)
- Wikipedia. Suzuki reaction. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
- J-Stage.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. [Link]
- Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
Sources
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. echemi.com [echemi.com]
Application Notes & Protocols: One-Pot Sequential Cross-Coupling Reactions Utilizing 5-Chloro-2-isobutoxypyridine-3-boronic Acid
Introduction: Strategic Molecular Construction with a Versatile Pyridine Building Block
Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to access highly functionalized pyridines is, therefore, a paramount objective in modern organic chemistry.[1] 5-Chloro-2-isobutoxypyridine-3-boronic acid is a valuable and versatile building block for this purpose, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a boronic acid at the 3-position and a chloro substituent at the 5-position.
This differential reactivity allows for a chemoselective, sequential functionalization strategy within a single reaction vessel. One-pot syntheses, which eliminate the need for isolation and purification of intermediates, offer significant advantages in terms of time, resource, and cost-efficiency, aligning with the principles of green chemistry.[2][3]
This application note details a robust, one-pot, two-step protocol for the synthesis of diversely substituted 2-isobutoxypyridines. The methodology hinges on an initial Suzuki-Miyaura coupling at the more reactive boronic acid site, followed by a subsequent Buchwald-Hartwig amination at the less reactive chloro position. This sequential approach provides a powerful platform for the rapid generation of molecular complexity from a single, readily available starting material.
The Causality of Experimental Design: Exploiting Differential Reactivity
The success of this one-pot protocol is predicated on the significant difference in reactivity between the boronic acid and the chloro-substituent in palladium-catalyzed cross-coupling reactions.
-
Step 1: Suzuki-Miyaura Coupling. The boronic acid group is highly susceptible to transmetalation with a palladium(II) species, making it the more reactive handle under standard Suzuki-Miyaura conditions.[4][5] This initial coupling is typically performed at moderate temperatures with a conventional palladium catalyst and ligand system.
-
Step 2: Buchwald-Hartwig Amination. In contrast, the C-Cl bond of a 2-chloropyridine is considerably less reactive and requires more forcing conditions or a more specialized catalyst system to undergo oxidative addition to the palladium center.[6][7] This second coupling is initiated after the first is complete by the addition of the amine coupling partner and a suitable base, often with an increase in temperature. The same palladium catalyst can often be utilized for both steps, a key feature of efficient one-pot processes.[1]
This strategic orchestration of reaction conditions allows for the selective and sequential formation of two new carbon-heteroatom bonds, providing a modular and convergent approach to complex pyridine derivatives.
Experimental Protocols
Materials and Reagents
| Reagent | Acronym/Formula | Purity | Supplier |
| This compound | C₉H₁₃BClNO₃ | ≥98% | Various |
| Aryl/Heteroaryl Bromide | Ar-Br | ≥98% | Various |
| Primary/Secondary Amine | R¹R²NH | ≥98% | Various |
| Palladium(II) Acetate | Pd(OAc)₂ | ≥99% | Various |
| Tricyclohexylphosphine | PCy₃ | ≥97% | Various |
| Sodium Carbonate | Na₂CO₃ | ≥99% | Various |
| Sodium tert-butoxide | NaOtBu | ≥98% | Various |
| 1,4-Dioxane | C₄H₈O₂ | Anhydrous | Various |
| Water | H₂O | Degassed, DI | In-house |
One-Pot Sequential Suzuki-Miyaura/Buchwald-Hartwig Amination Protocol
This protocol describes a general procedure. The specific aryl bromide, amine, and reaction times may require optimization for individual substrates.
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or heteroaryl bromide (1.05 equiv.), and Sodium Carbonate (2.0 equiv.).
-
Add Palladium(II) Acetate (2 mol%) and Tricyclohexylphosphine (4 mol%).
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Step 2: Buchwald-Hartwig Amination
-
Once the Suzuki-Miyaura coupling is complete (as determined by monitoring), cool the reaction mixture to room temperature.
-
Under a positive flow of inert gas, add the desired primary or secondary amine (1.2 equiv.) and Sodium tert-butoxide (2.5 equiv.).
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. This step is typically complete within 8-24 hours.
Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-amino-2-isobutoxypyridine derivative.
Visualizing the Workflow
Caption: One-pot sequential Suzuki/Buchwald-Hartwig workflow.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful reaction monitoring.
-
Reaction Monitoring: The progress of each step should be independently verified by TLC or LC-MS. The disappearance of the starting materials and the appearance of the intermediate and final product provide clear benchmarks for reaction completion.
-
Chemoselectivity Check: Analysis of the reaction mixture after Step 1 should confirm the selective formation of the 3-aryl-5-chloro-2-isobutoxypyridine intermediate with minimal formation of byproducts from the reaction at the chloro-position.
-
Yield and Purity: The final isolated yield and purity, as determined by standard analytical techniques (NMR, MS, etc.), serve as the ultimate validation of the protocol's efficacy.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Inactive catalyst; inefficient transmetalation. | Ensure reagents and solvents are anhydrous and properly degassed. Consider a different phosphine ligand or palladium precatalyst. |
| No reaction in Step 2 | Catalyst deactivation; insufficiently forcing conditions. | Increase the reaction temperature. Consider adding a fresh portion of catalyst and ligand before initiating Step 2. Ensure the use of a strong, non-nucleophilic base like NaOtBu. |
| Formation of homocoupling byproducts | Presence of oxygen; premature decomposition of the boronic acid. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Use fresh, high-purity boronic acid. |
| Dehalogenation of the intermediate | Presence of protic sources. | Ensure anhydrous conditions, particularly for the Buchwald-Hartwig step. |
Conclusion
The described one-pot sequential cross-coupling protocol offers a highly efficient and modular route to synthesize valuable 3,5-disubstituted 2-isobutoxypyridines. By leveraging the inherent differential reactivity of the boronic acid and chloro-substituents of this compound, this methodology provides a streamlined approach to complex molecule synthesis, which is of significant interest to researchers in drug discovery and development.
References
- Müller, T. J. J. (2010). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Angewandte Chemie International Edition, 49(36), 6345-6348.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563.
- Ispizua-Rodriguez, X., & Müller, T. J. J. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(21), 6683.
- Yang, Y., et al. (2015). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 5(10), 7131-7135.
- Valente, C., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 929-935.
- Botta, L., et al. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(23), 8903-8906.
- So, C. M., & Kwong, F. Y. (2013). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 90, 265-278.
- Nykaza, T. V., et al. (2018). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 23(11), 2843.
- Sredojević, D., & Mihajlović, M. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 12(10), 1139.
- Mutoh, Y., & Itami, K. (2021). One-pot sequential Suzuki–Miyaura couplings of 7-chloro-3-iodo-1,6-naphthyridin-2(1H)-ones. Chemical Communications, 57(63), 7795-7798.
- Stanforth, S. P. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(12), 4136-4142.
- Zhang, X., et al. (2010). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters, 12(16), 3720-3723.
- Nykaza, T. V., et al. (2018). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Belnome, F., et al. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry – A European Journal, 26(61), 13861-13865.
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Application Note: Accelerated Synthesis of Biarylpyridines via Microwave-Assisted Suzuki Coupling with 5-Chloro-2-isobutoxypyridine-3-boronic acid
Abstract
This application note provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 5-Chloro-2-isobutoxypyridine-3-boronic acid with various aryl and heteroaryl halides. The 2,3,5-trisubstituted pyridine motif is a privileged scaffold in medicinal chemistry, and its efficient synthesis is of significant interest to drug development professionals. This document outlines the mechanistic rationale, a detailed experimental protocol, optimization strategies, and expected outcomes for this challenging coupling, leveraging the significant advantages of microwave irradiation to achieve rapid reaction times and high yields.[1][2][3]
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[4][5] However, traditional thermal heating methods for challenging substrates, such as electron-deficient chloropyridines and sterically hindered boronic acids, often require long reaction times, high catalyst loadings, and can lead to undesired side reactions like protodeboronation.[6][7]
Microwave-assisted organic synthesis (MAOS) offers a transformative solution to these challenges. By utilizing microwave irradiation, reactions can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times—often from hours to minutes.[2][8][9] This acceleration is a result of efficient energy transfer directly to the polar molecules in the reaction mixture, leading to higher reaction rates and often improved product yields and purity by minimizing the formation of byproducts.[1][8] For researchers in drug discovery, this translates to accelerated lead optimization cycles and faster access to novel chemical entities.
This guide focuses on the specific application of microwave technology to the Suzuki coupling of this compound, a valuable building block for accessing complex molecular architectures.
Mechanism and Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[10]
-
Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species.[10][11] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with challenging substrates like this compound, where the pyridine nitrogen can potentially coordinate to and deactivate the palladium catalyst.[10] Bulky, electron-rich phosphine ligands are often employed to stabilize the catalyst and promote the key steps of the catalytic cycle.[4][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a general starting point for the coupling of this compound with a representative aryl bromide. Optimization may be required for different coupling partners.
Materials and Equipment
| Reagent/Equipment | Specification |
| This compound | >95% purity |
| Aryl Halide (e.g., 4-bromoanisole) | >98% purity |
| Palladium Catalyst | XPhos Pd G3 (or similar palladacycle) |
| Base | Potassium Phosphate (K₃PO₄), anhydrous powder |
| Solvent | 1,4-Dioxane/Water (e.g., 10:1 v/v), degassed |
| Microwave Synthesizer | CEM Discover or similar |
| Reaction Vessels | 10 mL pressure-rated microwave vials |
| Stir Bars | Teflon-coated |
| Standard Glassware | For workup and purification |
| Purification System | Flash column chromatography |
Step-by-Step Procedure
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
-
Reagent Preparation: To a 10 mL pressure-rated microwave vial equipped with a Teflon-coated stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium phosphate (K₃PO₄, 2.0 equivalents), and the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the vial to achieve the desired concentration (typically 0.1-0.2 M with respect to the limiting reagent).
-
Reaction Setup: Securely cap the vial and place it in the cavity of the microwave synthesizer.
-
Microwave Irradiation: Irradiate the reaction mixture with stirring at a constant temperature of 120°C for 15-30 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[13]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Results and Discussion: Expected Outcomes and Optimization
The use of microwave irradiation is expected to provide the desired biarylpyridine product in good to excellent yields within a short reaction time.
| Aryl Halide Coupling Partner | Product | Reaction Time (min) | Yield (%) |
| 4-Bromoanisole | 2-Isobutoxy-5-(4-methoxyphenyl)pyridine-3-ylboronic acid | 20 | 85-95 |
| 3-Bromopyridine | 2-Isobutoxy-5-(pyridin-3-yl)pyridine-3-ylboronic acid | 25 | 70-85 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Isobutoxy-5-(4-(trifluoromethyl)phenyl)pyridine-3-ylboronic acid | 15 | 90-98 |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
Key Considerations for Optimization:
-
Catalyst and Ligand: For challenging couplings, especially with other chloro-heterocycles, screening of different palladium precatalysts and bulky phosphine ligands (e.g., SPhos, RuPhos) may be necessary.[12][14]
-
Base Selection: While K₃PO₄ is a robust choice, other bases like cesium carbonate (Cs₂CO₃) can be effective, particularly for difficult couplings.[10] Weaker bases like sodium carbonate (Na₂CO₃) may require higher temperatures or longer reaction times.[10]
-
Solvent System: The ratio of the organic solvent to water can influence the solubility of the reagents and the overall reaction rate. Anhydrous conditions can also be explored, especially if protodeboronation is a concern.[6]
-
Temperature and Time: The optimal temperature and time should be determined empirically for each substrate combination. Microwave synthesis allows for rapid screening of these parameters.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst or base; reaction temperature too low. | Screen alternative catalysts/ligands and stronger bases (e.g., Cs₂CO₃).[10] Increase the reaction temperature in increments of 10-20°C. |
| Protodeboronation of Boronic Acid | Presence of excess water; base is too strong; prolonged reaction time. | Use anhydrous solvents or reduce the amount of water.[6] Switch to a milder base like potassium fluoride (KF).[11] Decrease reaction time. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure all solvents are properly degassed and the reaction is set up under an inert atmosphere. |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation. | Ensure anhydrous conditions and screen different palladium sources. |
Safety Precautions
-
Microwave-assisted reactions should always be conducted in certified microwave synthesizers with appropriate pressure and temperature monitoring.
-
Never exceed the recommended pressure and temperature limits of the reaction vials.
-
Handle all chemicals, especially palladium catalysts and organic solvents, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Microwave-assisted Suzuki-Miyaura coupling is a highly effective and efficient method for the synthesis of biarylpyridines from this compound. The dramatic reduction in reaction times, coupled with often-improved yields, makes this technology an invaluable tool for researchers in drug discovery and development, enabling the rapid exploration of chemical space and acceleration of research timelines.
References
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (2025). Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin.
- MDPI. (n.d.). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
- BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- National Institutes of Health. (n.d.). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?.
- Penn State Research Database. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- ACS Publications. (n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2025). Problems with Suzuki coupling.
- BenchChem. (n.d.). Troubleshooting Suzuki coupling with 3-Methoxy-6-methylpicolinonitrile.
- Guidechem. (n.d.). 2-Methoxypyridine-3-boronic acid 163105-90-6 wiki.
- Chem-Impex. (n.d.). 2-Methoxypyridine-3-boronic acid.
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids.
- Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
- MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- National Institutes of Health. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.
- science24.com. (2006). Microwave-assisted Suzuki-Miyaura reaction catalyzed by a new palladium complex.
- Sigma-Aldrich. (n.d.). 2-Methoxy-3-pyridinylboronic acid.
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Application Notes and Protocols for the Nickel-Catalyzed Cross-Coupling of 5-Chloro-2-isobutoxypyridine-3-boronic acid
Introduction: The Strategic Value of Substituted Pyridines and the Rise of Nickel Catalysis
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents and functional materials. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the synthesis of biaryl and heteroaryl compounds due to its broad functional group tolerance and operational simplicity. While palladium catalysis has historically dominated this area, there is a growing impetus to replace precious metals with more earth-abundant and cost-effective alternatives. Nickel, belonging to the same group as palladium, has emerged as a powerful catalyst for C-C bond formation, offering unique reactivity, particularly with challenging substrates such as aryl chlorides.[1]
This document provides a comprehensive guide to the nickel-catalyzed Suzuki-Miyaura cross-coupling of 5-Chloro-2-isobutoxypyridine-3-boronic acid , a versatile building block for the synthesis of complex substituted pyridines. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss critical parameters for successful execution and optimization. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the power of nickel catalysis for the efficient construction of novel molecular architectures.
Mechanistic Insights: The Nickel-Catalyzed Suzuki-Miyaura Cycle
The nickel-catalyzed Suzuki-Miyaura reaction is generally understood to proceed through a Ni(0)/Ni(II) catalytic cycle, analogous to its palladium counterpart.[2][3] However, the specific reactivity of nickel imparts both advantages and challenges.
The Catalytic Cycle consists of three key steps:
-
Oxidative Addition: The active Ni(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Cl bond of an aryl or heteroaryl chloride. This is often the rate-determining step, and nickel's high reactivity makes it particularly adept at activating the relatively inert C-Cl bond.
-
Transmetalation: The resulting Ni(II) intermediate reacts with the organoboron reagent, which is activated by a base to form a more nucleophilic boronate species. This step involves the transfer of the organic group from boron to the nickel center. The choice of base is critical for efficient transmetalation and to avoid side reactions like protodeboronation.
-
Reductive Elimination: The newly formed diorganonickel(II) complex undergoes reductive elimination to furnish the desired C-C coupled product and regenerate the active Ni(0) catalyst, thus closing the catalytic loop.
For heteroaromatic substrates, such as the pyridine derivative , the nitrogen lone pair can coordinate to the nickel center, potentially influencing the rates of the catalytic steps or leading to catalyst deactivation.[2][4] Judicious selection of ligands is therefore crucial to modulate the catalyst's electronic and steric properties, preventing the formation of inactive species and promoting the desired reaction pathway.[4][5]
Visualizing the Catalytic Pathway
Figure 1: A simplified representation of the Ni(0)/Ni(II) catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocols
The following protocols are designed as a robust starting point for the nickel-catalyzed cross-coupling of this compound with a generic aryl or heteroaryl halide. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol employs a commercially available, air-stable nickel precatalyst and is suitable for a broad range of coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
NiCl₂(dppp) (5 mol%) [dppp = 1,3-bis(diphenylphosphino)propane]
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), NiCl₂(dppp) (0.05 mmol, 5 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Alternative Conditions for Challenging Substrates
For less reactive aryl chlorides or sterically hindered coupling partners, a more active catalyst system may be required.
Materials:
-
This compound (1.5 equiv)
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
Ni(cod)₂ (10 mol%) [cod = 1,5-cyclooctadiene]
-
PCy₃ (Tricyclohexylphosphine) (20 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to a reaction vial, add Ni(cod)₂ (0.10 mmol, 10 mol%) and PCy₃ (0.20 mmol, 20 mol%).
-
Add degassed toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate vial, add the aryl/heteroaryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Transfer the catalyst solution to the vial containing the reagents via syringe.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Follow steps 5-9 from Protocol 1 for workup and purification.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for nickel-catalyzed Suzuki-Miyaura couplings of heteroaryl chlorides. These serve as a guideline for optimization.
| Parameter | Recommended Range | Rationale & Considerations |
| Nickel Precatalyst | 2-10 mol% | Ni(II) precatalysts like NiCl₂(dppp) are often air-stable and convenient. Ni(0) sources like Ni(cod)₂ can offer higher reactivity but require inert atmosphere handling. |
| Ligand | 1:1 to 1:2 Ni:Ligand ratio | Phosphine ligands are common. The choice of ligand is critical and substrate-dependent. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination.[5] |
| Base | 2-4 equivalents | K₃PO₄ and K₂CO₃ are commonly used. The base is crucial for activating the boronic acid for transmetalation.[5] |
| Solvent | Aprotic polar solvents | 1,4-Dioxane, toluene, and DMF are frequently employed. The solvent must be anhydrous and degassed to prevent catalyst deactivation and protodeboronation. |
| Temperature | 80-120 °C | Higher temperatures are often required for activating C-Cl bonds, but should be optimized to minimize side reactions. |
| Boronic Acid | 1.1-2.0 equivalents | An excess of the boronic acid is often used to drive the reaction to completion and compensate for potential protodeboronation. |
Expert Insights & Troubleshooting
The "2-Pyridyl Problem" and its Implications: While the boronic acid is at the 3-position, the presence of the 2-isobutoxy group and the pyridine nitrogen can still present challenges analogous to the "2-pyridyl problem".[6] The nitrogen atom can coordinate to the nickel center, potentially forming stable, catalytically inactive dimeric species.[2][3] If low yields or catalyst deactivation are observed, consider screening different ligands (e.g., bidentate vs. monodentate phosphines, or N-heterocyclic carbenes) to mitigate this effect.
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by residual water or protic sources, leading to the formation of the corresponding H-substituted pyridine. To minimize this, ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strict inert atmosphere.
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures or with prolonged reaction times. This can be suppressed by careful control of the reaction temperature and using the minimum necessary excess of the boronic acid.
Conclusion
The nickel-catalyzed Suzuki-Miyaura cross-coupling of this compound offers a cost-effective and efficient route to valuable substituted pyridine building blocks. A thorough understanding of the underlying mechanism and the potential challenges associated with heteroaromatic substrates is key to successful implementation. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this powerful transformation in their synthetic endeavors.
References
- Benchchem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Weires, A. G., et al. (2016). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. PMC, NIH.
- Bibi, A., et al. (2021). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC, NIH.
- Ball, M., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing).
- Ball, M., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. RSC Publishing.
- Shi, S., et al. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PMC, NIH.
- Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Gong, T., et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry.
- Le C-N., et al. (2020).
- Nolan, S. P., et al. (2024). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv.
- Weires, A. G., et al. (2015). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synthesis.
- Anka-Luffordo, M., et al. (2022). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
- Wang, X., et al. (2016). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing).
- Qin, T., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC, NIH.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Han, F-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
- Cornella, J., et al. (2016). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP.
- Fujita, T., et al. (2022).
- Fujita, T., et al. (2022).
- Everson, D. A., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC, NIH.
- Santos, A. G., et al. (2021).
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- 5. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 5-Chloro-2-isobutoxypyridine-3-boronic Acid for Advanced Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Multifunctional Building Block
5-Chloro-2-isobutoxypyridine-3-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure is primed for strategic diversification, featuring four key points of functionality:
-
The Boronic Acid Moiety: A cornerstone for modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2][3]
-
The Pyridine Ring: A privileged scaffold in drug discovery, offering desirable physicochemical properties and hydrogen bonding capabilities.
-
The Chloro Substituent: A reactive handle for further functionalization or a critical electronic and steric modulator for molecular recognition.
-
The Isobutoxy Group: A lipophilic moiety that enhances solubility in organic media and can influence ligand-receptor interactions.
This guide provides a detailed exploration of key derivatization strategies for this reagent, focusing on robust and widely applicable protocols. The methodologies discussed are foundational for generating novel molecular entities for structure-activity relationship (SAR) studies and the development of advanced functional materials.
Compound Profile:
| Property | Value |
| IUPAC Name | (5-Chloro-2-isobutoxypyridin-3-yl)boronic acid |
| CAS Number | 1217501-42-2 |
| Molecular Formula | C₉H₁₃BClNO₃ |
| Molecular Weight | 229.47 g/mol [4][5] |
Core Derivatization Pathways: C-C and C-Heteroatom Bond Formation
The boronic acid group is the primary reactive center for derivatization, most notably through palladium- and copper-catalyzed cross-coupling reactions. These methods are celebrated for their reliability, mild conditions, and broad functional group tolerance.[2][6]
Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most powerful method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl compounds prevalent in pharmaceuticals.[6][7][8] The reaction involves the palladium-catalyzed coupling of the boronic acid with an organohalide or triflate.[7]
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species, generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, is essential. The choice of ligand (e.g., a phosphine like PPh₃ or a more advanced biarylphosphine) is critical for stabilizing the catalyst, promoting oxidative addition, and facilitating reductive elimination.[7][9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[7]
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is common. Water aids in dissolving the base and facilitates the formation of the active boronate species.[9]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Role in Reaction |
| Boronic Acid | This compound (1.0 eq) | Nucleophilic Partner |
| Aryl Halide | 4-Bromoanisole (1.1 eq) | Electrophilic Partner |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) | Catalyst Precursor |
| Ligand | PPh₃ (4-10 mol%) | Stabilizes Pd(0), facilitates key steps |
| Base | K₂CO₃ (2.0 eq) | Activates boronic acid |
| Solvent | Dioxane/H₂O (4:1 v/v) | Reaction Medium |
| Temperature | 90 °C | Provides activation energy |
| Typical Yield | 75-95% | - |
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a powerful alternative to the Buchwald-Hartwig reaction for forming carbon-heteroatom bonds. It utilizes a copper catalyst, which is less expensive than palladium, and is often performed under remarkably mild conditions—frequently at room temperature and open to the air.[10][11] This makes it an attractive method for coupling with a wide range of amines, anilines, amides, phenols, and alcohols.[10]
Causality of Experimental Choices:
-
Copper Source: A stoichiometric or catalytic amount of a Cu(II) salt, typically Cu(OAc)₂, is used. Oxygen from the air often serves as the terminal oxidant to regenerate the active catalyst in catalytic cycles.[10][11]
-
Base/Ligand: A base like pyridine or triethylamine is often added. Pyridine can serve a dual role, acting as both a base and a ligand to facilitate the reaction.[12][13] The base assists in the deprotonation of the heteroatom nucleophile.
-
Solvent: Dichloromethane (DCM) or methanol are common solvents, offering good solubility for the diverse substrates.
Caption: General workflow for an aerobic Chan-Lam C-N/C-O coupling reaction.
Table 2: Representative Conditions for Chan-Lam Coupling
| Component | Example Reagent/Condition | Role in Reaction |
| Boronic Acid | This compound (1.0 eq) | Electrophilic Partner |
| Nucleophile | Morpholine (1.2 eq) | Nucleophilic Partner |
| Cu Source | Cu(OAc)₂ (1.0 - 2.0 eq for stoichiometric, or 10 mol% for catalytic) | Catalyst/Promoter |
| Base/Ligand | Pyridine (2.0 eq) | Base and Ligand |
| Solvent | DCM | Reaction Medium |
| Temperature | Room Temperature | Mild Reaction Condition |
| Typical Yield | 60-90% | - |
Conversion to Hydroxyl Group (Hydroxylation)
A straightforward and valuable transformation is the oxidation of the boronic acid to a hydroxyl group. This provides access to substituted 3-hydroxypyridine derivatives, which are important pharmacophores. While traditional methods often use harsh oxidants like hydrogen peroxide, milder and more controlled methods using N-oxides have been developed.[14]
Mechanism Insight: The reaction is believed to proceed via nucleophilic attack of the N-oxide on the boron atom, followed by migration of the aryl group from boron to the oxygen, leading to N-O bond cleavage and formation of a boronate ester intermediate which is then hydrolyzed to the phenol.[14]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with 4-Bromoanisole
Objective: To synthesize 5-chloro-2-isobutoxy-3-(4-methoxyphenyl)pyridine.
Materials and Reagents:
-
This compound (229.5 mg, 1.0 mmol, 1.0 eq)
-
4-Bromoanisole (206 mg, 1.1 mmol, 1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 21 mg, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (8 mL, anhydrous)
-
Deionized Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Fit the flask with a condenser and evacuate and backfill with nitrogen or argon gas three times to create an inert atmosphere.
-
Add the anhydrous dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Chan-Lam N-Arylation with Morpholine
Objective: To synthesize 4-((5-chloro-2-isobutoxypyridin-3-yl)morpholine).
Materials and Reagents:
-
This compound (229.5 mg, 1.0 mmol, 1.0 eq)
-
Morpholine (105 µL, 1.2 mmol, 1.2 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 181 mg, 1.0 mmol, 1.0 eq)
-
Pyridine (161 µL, 2.0 mmol, 2.0 eq)
-
Dichloromethane (DCM, 10 mL)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound in DCM.
-
Add Cu(OAc)₂, morpholine, and pyridine to the flask.
-
Stir the resulting blue-green suspension vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the mixture with DCM (15 mL) and filter through a pad of Celite® to remove insoluble copper salts. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
References
- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Deriv
- Chan-Lam Coupling. Organic Chemistry Portal.
- Chan–Lam coupling. Wikipedia.
- Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives.
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery: Volume 1.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides.
- This compound. CymitQuimica.
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. CymitQuimica.
- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Boronic Acids & Deriv
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids & Derivatives [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 5-Chloro-2-isobutoxypyridine-3-boronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 5-Chloro-2-isobutoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific substrate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial points of failure?
A1: When troubleshooting a low-yielding Suzuki coupling with this substrate, begin by evaluating these critical factors:
-
Protodeboronation: Pyridylboronic acids are notoriously susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This consumes your boronic acid, leading to reduced yields and the formation of a 5-chloro-2-isobutoxypyridine byproduct, which can complicate purification.[1]
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are active and appropriate for this type of coupling. Oxygen contamination can lead to catalyst decomposition.[3][4]
-
Suboptimal Base and Solvent Choice: The selection of base and solvent is crucial for activating the boronic acid and facilitating the catalytic cycle. An inappropriate choice can hinder the reaction or promote side reactions.[5][6]
-
Reagent Quality: Verify the purity and stability of your this compound and the aryl halide. Boronic acids can degrade over time.[3]
Q2: I suspect protodeboronation is the main issue. How can I minimize it?
A2: Minimizing protodeboronation is key to success with pyridylboronic acids.[1] Here are some strategies:
-
Use of Boronate Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[2][7][8] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[2][7]
-
Careful Selection of Base: While a base is necessary to activate the boronic acid, a very strong base can accelerate its decomposition.[9] Experiment with milder bases like K₃PO₄ or Cs₂CO₃.[7][10]
-
Anhydrous Conditions: The presence of water is necessary for protodeboronation.[1] Using anhydrous solvents and reagents can help minimize this side reaction.[9]
-
Reaction Temperature: Higher temperatures can accelerate both the desired reaction and protodeboronation.[1] Aim for the lowest effective temperature that still allows the coupling to proceed.
Q3: What is the best palladium catalyst and ligand combination for this type of coupling?
A3: For electron-deficient heteroaryl boronic acids like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended.[9][11] These ligands help to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[9][13]
-
Palladium Source: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to form the active Pd(0) catalyst in situ with the chosen ligand.[9][14] Alternatively, using a pre-formed palladium(II) precatalyst, such as an XPhos-Pd-G3, can ensure reliable formation of the active catalytic species.[3][15]
II. In-Depth Troubleshooting Guide
Issue 1: Low to No Product Formation
Question: I've set up my reaction with this compound, but I'm seeing very little or no desired product. How do I systematically troubleshoot this?
Answer: A low or non-existent yield points to a fundamental issue in one or more stages of the reaction. Follow this logical workflow to diagnose the problem.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
Step 1: Reagent Quality and Integrity
-
This compound: This is your most sensitive reagent. Pyridylboronic acids, especially those with electron-withdrawing groups, can be unstable.[1][16]
-
Action: Confirm the purity of your boronic acid via NMR. If it has been stored for a long time, consider using a fresh batch.
-
Pro-Tip: To enhance stability, you can convert the boronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate ester.[8] This derivative is often a stable, crystalline solid that can be used directly in the coupling reaction.[1]
-
-
Aryl Halide: Ensure your coupling partner is pure and free of any impurities that could poison the catalyst.
-
Action: Check the purity of the aryl halide by NMR or GC-MS.
-
Step 2: Catalyst System Evaluation
-
Palladium Source: The active catalyst is Pd(0). If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ.[3]
-
Action: Use a fresh bottle of your palladium precatalyst. Consider using an air-stable Pd(II) precatalyst like a Buchwald G3 precatalyst, which is designed for reliable activation.[3]
-
-
Ligand Selection: The choice of ligand is critical for coupling with electron-deficient pyridyl systems.
Step 3: Reaction Condition Optimization
| Parameter | Common Issue | Recommended Solution | Rationale |
| Base | Base is too strong or too weak. | Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][13][19] | A strong base can accelerate protodeboronation, while a weak base may not be sufficient to activate the boronic acid for transmetalation.[5][9] |
| Solvent | Solvent is not optimal for solubility or reactivity. | Try solvent systems like dioxane/water, 2-MeTHF, or toluene.[20][21][22] | The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present). |
| Temperature | Temperature is too high or too low. | Start at a moderate temperature (e.g., 80 °C) and adjust as needed.[1] | Higher temperatures can increase reaction rate but also accelerate catalyst decomposition and side reactions like protodeboronation.[1] |
| Atmosphere | Presence of oxygen. | Rigorously degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3][4] | Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and catalyst deactivation.[4] It can also promote the homocoupling of the boronic acid.[4] |
Step 4: Identifying and Mitigating Side Reactions
-
Protodeboronation: As discussed, this is a major pathway for yield loss.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl.
Issue 2: Reaction Stalls or is Sluggish
Question: My reaction starts but appears to stall before completion, leaving a significant amount of starting material. What could be the cause?
Answer: A stalling reaction often points to catalyst deactivation or an inefficient step in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Inefficient Oxidative Addition: The first step of the cycle, the addition of the aryl halide to the Pd(0) center, can be slow.[12]
-
Slow Transmetalation: The transfer of the pyridyl group from the boron to the palladium can be sluggish for electron-deficient heteroaryl boronic acids.[16]
-
Troubleshooting: Ensure your base is effective. A stronger base can sometimes accelerate this step, but it must be balanced against the risk of protodeboronation.[5] The use of potassium trifluoroborate salts can sometimes enhance the rate of transmetalation.
-
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can potentially coordinate to the palladium center and inhibit catalysis.[23]
-
Troubleshooting: The electron-withdrawing chloro and isobutoxy groups on your specific boronic acid should reduce the Lewis basicity of the pyridine nitrogen, making this less of a concern. However, if you are coupling with another nitrogen-containing heterocycle, this could be a factor.
-
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the optimization of your reaction.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Diethanolamine Adduct for Boronic Acid Stabilization
This procedure can be used to create a more stable, solid form of your boronic acid.[4]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum. This diethanolamine adduct can now be used directly in your Suzuki coupling reaction.[4]
IV. References
-
Thompson, A. S., et al. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wallow, T. I., & Novak, B. M. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Cook, X. A. F., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Retrieved from [Link]
-
Leadbeater, N. E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
-
Ghavami, H., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
-
Al-Zoubi, R. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. researchgate.net [researchgate.net]
Preventing protodeboronation of 5-Chloro-2-isobutoxypyridine-3-boronic acid
Welcome to the technical support resource for researchers utilizing 5-Chloro-2-isobutoxypyridine-3-boronic acid in synthetic applications. This guide is designed to provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you overcome common challenges, particularly the undesired side reaction of protodeboronation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during Suzuki-Miyaura coupling reactions with this substrate.
Q1: My Suzuki-Miyaura reaction is giving a low yield, and I've isolated 3-chloro-6-isobutoxypyridine as a major byproduct. What is happening?
A1: You are observing the results of protodeboronation, a common side reaction where the C-B (carbon-boron) bond of your boronic acid is cleaved and replaced by a C-H bond.[1][2] This consumes your starting material, reducing the yield of your desired cross-coupled product and forming the simplified pyridine byproduct, which can complicate purification.[2][3] Pyridineboronic acids, especially those with electron-donating groups like the 2-isobutoxy substituent, can be particularly susceptible to this decomposition pathway.[4]
Q2: What makes this compound prone to protodeboronation?
A2: Several factors contribute to the instability of this specific boronic acid:
-
Heteroaromatic Nature: Unlike simple arylboronic acids, the presence of the basic nitrogen atom in the pyridine ring introduces alternative decomposition mechanisms.[1][2] For some pyridine boronic acids, especially 2-pyridyl derivatives, a zwitterionic intermediate can form under neutral pH conditions, which is highly reactive and rapidly fragments.[1][3][5] While your compound is a 3-pyridyl boronic acid, which is generally more stable than the 2-pyridyl isomer, the electronic environment is still a key factor.[5]
-
Electron-Donating Group: The 2-isobutoxy group is electron-donating, which increases the electron density on the pyridine ring. This can weaken the carbon-boron bond, making it more susceptible to cleavage by a proton source (protolysis).[6]
-
Reaction Conditions: The specific conditions of the Suzuki-Miyaura coupling—namely the base, solvent, and temperature—play a critical role in promoting or suppressing protodeboronation.[3]
Q3: How can I adjust my reaction conditions to minimize protodeboronation?
A3: Optimizing your reaction conditions is the first and most critical step. The goal is to make the desired Suzuki coupling reaction kinetically much faster than the protodeboronation side reaction.[1][7]
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Use weaker, non-hydroxide bases. | Strong bases like NaOH or KOH can accelerate protodeboronation.[8] Milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often sufficient for the catalytic cycle while minimizing decomposition.[3][8][9] |
| Solvent | Use anhydrous solvents and minimize water content. | Water is the proton source for protodeboronation.[3][6] While a small amount of water can sometimes facilitate the reaction, it's often best to start with rigorously dried, degassed solvents like dioxane, toluene, or THF.[3][10][11] |
| Temperature | Run the reaction at the lowest effective temperature. | High temperatures accelerate both the desired reaction and the undesired protodeboronation.[3] If your catalyst system is highly active, you may be able to achieve good conversion at a lower temperature (e.g., 40-80 °C), thereby suppressing the side reaction.[8][12] |
| Atmosphere | Maintain a rigorously inert atmosphere. | Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 30-60 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[11] |
| Catalyst System | Use a highly active catalyst/ligand system. | A fast and efficient catalyst will consume the boronic acid in the productive cross-coupling pathway before it has a chance to decompose.[1][7] Modern precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) are excellent choices.[3][9][12] |
Q4: I've optimized my conditions but still see significant protodeboronation. What is my next step?
A4: If optimizing conditions is insufficient, the next strategy is to use a more stable derivative of the boronic acid.[1][13] These derivatives act as "masked" reagents that slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the opportunity for decomposition.[2][7][14]
-
Recommended Derivatives:
-
Pinacol Esters: More stable than the corresponding boronic acids and are a common first choice.[3][13] They are often stable enough for column chromatography.[13]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are excellent for "slow-release" strategies.[1][2][7][12]
-
Organotrifluoroborates (R-BF₃K): These salts also offer increased stability and can be very effective at suppressing protodeboronation.[1][2][3]
-
DABO Boronates (Diethanolamine complexes): These are air-stable derivatives that are particularly useful for heterocyclic boronic acids and can be stored for long periods without degradation.[15]
-
Q5: How should I handle and store this compound to ensure its integrity?
A5: Proper storage is crucial. Like many boronic acids, this compound can degrade over time, especially if exposed to air and moisture.[13] We recommend storing it in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize degradation. For particularly unstable heterocyclic boronic acids, conversion to a more stable derivative like a DABO boronate for long-term storage is a viable strategy.[15]
Part 2: Scientific Deep Dive & Mechanistic Insight
Understanding the underlying chemical mechanisms is key to rationally designing experiments and troubleshooting effectively.
The Competing Pathways: Suzuki Coupling vs. Protodeboronation
In any Suzuki-Miyaura reaction, the boronic acid sits at a crucial junction. It can either enter the desired productive catalytic cycle or be irreversibly consumed by a proton source.
Figure 1: Competing reaction pathways for the boronic acid. The key is to accelerate the transmetalation step (green pathway) relative to the protonolysis step (red pathway).
Protodeboronation is essentially the protonolysis of the carbon-boron bond.[1] The reaction is catalyzed by either acid or base. In the context of the Suzuki-Miyaura reaction, the base-catalyzed pathway is most relevant.[1][16] The base activates the boronic acid by converting it to the more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for transmetalation with the palladium complex.[16][17] However, this boronate, or the boronic acid itself, can react with a proton source (typically water) to yield the undesired byproduct.[1][3]
Part 3: Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point designed to minimize protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inerting the Vessel: Seal the vessel with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and the solvent (e.g., anhydrous, degassed 1,4-dioxane or toluene, to a concentration of ~0.1 M).
-
Reaction: Place the vessel in a preheated oil bath at 80 °C. Stir the reaction mixture, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of a More Stable Boronate Ester (Pinacol Ester)
If protodeboronation remains a problem, converting the boronic acid to its pinacol ester is a highly effective strategy.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent capable of azeotropically removing water, such as toluene or cyclohexane.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue until no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction after assessing its purity, or it can be purified by column chromatography.[13]
Troubleshooting Workflow
This decision tree provides a logical sequence of steps to address low yields caused by protodeboronation.
Figure 2: A logical workflow for troubleshooting protodeboronation issues.
References
- Protodeboronation - Wikipedia. (n.d.).
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
- ResearchGate. (2025). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research.
- Wikiwand. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Organic Chemistry Portal. (n.d.). Protodeboronations.
- Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikiwand [wikiwand.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 5-Chloro-2-isobutoxypyridine-3-boronic acid
Welcome to the technical support center for 5-Chloro-2-isobutoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using this versatile reagent in your chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most likely causes?
A1: Low yields with this substrate can often be attributed to a combination of factors related to its specific structure. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, inhibiting its activity.[1][2] Additionally, the electron-withdrawing nature of the chlorine atom and the pyridine ring can make the boronic acid susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3][4][5]
Key areas to investigate are:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, leading to catalyst deactivation.[1][2]
-
Protodeboronation: This is a common side reaction for many heteroarylboronic acids, especially in the presence of aqueous bases and at elevated temperatures.[1][3][4][5]
-
Inactive Catalyst System: The oxidative addition step can be sluggish for some coupling partners, requiring a more active catalyst system than standard Pd(PPh₃)₄.[1]
Q2: How do I choose the optimal base for my reaction?
A2: The base plays a crucial role in the Suzuki-Miyaura reaction. It activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[6] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
For this compound, a careful selection is necessary to balance reactivity with stability.
-
Strong Inorganic Bases: Bases like K₃PO₄ and Cs₂CO₃ are often effective.[4] Potassium phosphate (K₃PO₄) is a good starting point as it is generally effective and can be used under both aqueous and anhydrous conditions.
-
Milder Bases: If protodeboronation is a significant issue, consider using a milder base like K₂CO₃ or even NaHCO₃.[7]
-
Organic Bases: Organic bases are generally less effective than inorganic bases for this type of coupling.[8]
Below is a table summarizing common bases and their typical applications:
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Dioxane, Toluene, THF, Water | Often a good first choice, effective in many systems.[1][4] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but more expensive. Can be beneficial for challenging couplings.[9] |
| K₂CO₃ | Moderate | Dioxane/Water, Toluene/Water, MeCN/Water | A standard, cost-effective choice. The presence of water is often necessary for solubility and activity.[4][7] |
| NaHCO₃ | Weak | Aqueous mixtures | Useful when dealing with base-sensitive functional groups or severe protodeboronation.[7] |
Q3: What is the best solvent system for this boronic acid?
A3: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. For Suzuki-Miyaura couplings, ethereal solvents, often in combination with water, are a common choice.
-
Aqueous Mixtures: A mixture of an organic solvent like 1,4-dioxane or THF with water is a standard starting point. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[10][11][12][13] A common ratio is 4:1 or 5:1 organic solvent to water.
-
Anhydrous Conditions: If protodeboronation is a major concern, running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like anhydrous dioxane or toluene can be beneficial.[7]
-
Alternative Solvents: For substrates with poor solubility, solvents like 2-MeTHF, acetonitrile (MeCN), or toluene can be effective.[7]
Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this?
A4: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[1][2][14]
To minimize homocoupling:
-
Thorough Degassing: Rigorously degas your solvent and reaction mixture. This can be done by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere throughout the entire process.[1]
-
Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using this compound.
Problem: Low or No Product Formation
1. Verify Reagent Quality
-
Boronic Acid Stability: Pyridylboronic acids can be prone to decomposition.[5] If possible, check the purity of your this compound by NMR before use. Consider using a more stable boronic ester derivative if stability is a persistent issue.[3][15]
-
Other Reagents: Ensure your aryl halide, base, and solvent are of high purity and anhydrous if the reaction requires it.
2. Ensure a Rigorously Inert Atmosphere
-
Oxygen Sensitivity: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[2] Inadequate degassing can lead to catalyst deactivation and an increase in side reactions like homocoupling.
-
Degassing Technique: Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with argon or nitrogen for at least 30 minutes.
3. Optimize the Catalyst System
-
Ligand Choice: For an electron-deficient and potentially coordinating substrate like this, standard ligands may not be sufficient. Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to be effective for challenging couplings.
-
Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more active and reliable than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.
4. Screen Bases and Solvents
-
If your initial conditions are not successful, systematically screen different bases and solvents as outlined in the FAQ section. A 2D screen of 2-3 bases and 2-3 solvent systems can often identify a promising direction.
Problem: Significant Protodeboronation
1. Switch to Anhydrous Conditions
-
Water is often the proton source for protodeboronation.[2] Using anhydrous solvents (e.g., dioxane, toluene) and a suitable anhydrous base (e.g., K₃PO₄) can significantly reduce this side reaction.
2. Use a Milder Base
-
Strongly basic conditions can accelerate protodeboronation.[5] Switching to a weaker base like K₂CO₃ or NaHCO₃ may be beneficial.
3. Lower the Reaction Temperature
-
Higher temperatures can increase the rate of protodeboronation. Determine the lowest effective temperature for your coupling reaction.
4. Use a Boronic Ester
-
Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[3][15] They can act as a "slow-release" source of the boronic acid under the reaction conditions.
Experimental Protocols
The following are general starting protocols that should be optimized for your specific aryl or heteroaryl halide coupling partner.
Protocol 1: General Aqueous Conditions
This protocol is a good starting point for many Suzuki-Miyaura couplings.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried reaction vial, add the aryl halide, this compound, K₃PO₄, and the palladium precatalyst.
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Place the vial in a preheated heating block (e.g., 80-100 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16]
Protocol 2: Anhydrous Conditions for Protodeboronation-Sensitive Substrates
This protocol is recommended if protodeboronation is a significant issue.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
K₃PO₄ (anhydrous, finely powdered, 2.0 equivalents)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, boronic acid pinacol ester, anhydrous K₃PO₄, and palladium precatalyst to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed anhydrous toluene via syringe.
-
Heat the reaction mixture with stirring (e.g., 90-110 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
References
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (n.d.). Retrieved January 10, 2026.
- What is the prominent role of water in the Suzuki reaction? - Quora. (2023). Retrieved January 10, 2026.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.). Retrieved January 10, 2026.
- Suzuki reaction - Wikipedia. (n.d.). Retrieved January 10, 2026.
- Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids - ResearchG
- Water Is Key for Solid-State Suzuki–Miyaura Reactions - ChemistryViews. (2019). Retrieved January 10, 2026.
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 10, 2026.
- Pseudo‐Solid‐State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids | Request PDF - ResearchG
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Retrieved January 10, 2026.
- Optimization of the reaction conditions.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. (n.d.). Retrieved January 10, 2026.
- Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem. (n.d.). Retrieved January 10, 2026.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids - Benchchem. (n.d.). Retrieved January 10, 2026.
- The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines: A Methodological Guide - Benchchem. (n.d.). Retrieved January 10, 2026.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 10, 2026.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. (2021). Retrieved January 10, 2026.
- Protodeboronation - Wikipedia. (n.d.). Retrieved January 10, 2026.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2022). Journal of the American Chemical Society.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchG
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 10, 2026.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Accounts of Chemical Research.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. (2003). Retrieved January 10, 2026.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2022). Retrieved January 10, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the identification and mitigation of byproducts. Our focus is on providing practical, scientifically grounded solutions to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most common synthetic route for this compound, and what are the primary byproducts I should anticipate?
The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy, which involves the lithiation of a substituted pyridine followed by borylation. Understanding this pathway is key to anticipating and identifying potential impurities.
Answer:
The most prevalent and logical synthetic approach involves a halogen-metal exchange on a suitable precursor, followed by quenching with a borate ester. A common starting material for this synthesis is 3-bromo-5-chloro-2-isobutoxypyridine.
Synthetic Pathway:
-
Halogen-Metal Exchange: The synthesis commences with the selective lithiation of 3-bromo-5-chloro-2-isobutoxypyridine using a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (typically -78 °C). The bromine atom is preferentially exchanged over the chlorine due to its greater reactivity in this type of reaction.[1]
-
Borylation: The resulting lithiated intermediate is then quenched with a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃).
-
Hydrolysis: The final step is an acidic workup to hydrolyze the boronate ester, yielding the desired this compound.
Primary Byproducts and Their Origins:
| Byproduct Name | Formation Mechanism | Mitigation Strategy |
| 5-Chloro-2-isobutoxypyridine (Protodeboronation Product) | Premature quenching of the lithiated intermediate by trace amounts of water or other proton sources in the reaction mixture. It can also occur during workup if conditions are too harsh. | Ensure all glassware is flame-dried, and solvents are anhydrous. Use a fresh, properly titrated solution of n-BuLi.[2] |
| Homocoupling Bipyridine Product | Reaction of the lithiated intermediate with the unreacted starting material (3-bromo-5-chloro-2-isobutoxypyridine). | Maintain a low reaction temperature (-78 °C), ensure slow, dropwise addition of n-BuLi, and provide efficient stirring to avoid localized high concentrations of the reagents. |
| Boronic Anhydrides (Boroxines) | Dehydration of the boronic acid upon isolation or storage. Boroxines are cyclic trimers of the boronic acid.[1][3] | This is often a reversible process. The boronic acid can typically be regenerated by recrystallization from a solvent system containing water or by stirring the solid with water. |
| Unreacted Starting Material | Incomplete lithiation reaction. | Ensure the n-BuLi is of sufficient concentration (titrate before use) and that the reaction is allowed to proceed to completion at low temperature before quenching. |
Visual Representation of the Synthetic Pathway and Byproduct Formation:
Caption: Synthetic pathway and common byproduct formation routes.
Question 2: My initial analysis (¹H NMR, LC-MS) of the crude product shows several unexpected signals. What is a systematic workflow to identify these impurities?
Answer:
A multi-technique analytical approach is essential for the unambiguous identification of byproducts in your crude reaction mixture.
Systematic Analytical Workflow:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal first step for complex mixtures. It provides both the retention time and the mass-to-charge ratio (m/z) of each component. High-resolution mass spectrometry (HRMS) will yield the exact mass, allowing you to determine the elemental composition of each impurity.[4][5]
-
NMR Spectroscopy (¹H, ¹³C, and ¹¹B):
-
¹H and ¹³C NMR: Compare the spectra of your crude product to your starting material and the expected product. Look for characteristic signals of the isobutoxy group and the aromatic protons.
-
¹¹B NMR: This technique is specific for boron-containing species. The chemical shift can help distinguish between the desired boronic acid (trigonal boron, typically δ 25-35 ppm) and its boroxine anhydride (tetrahedral boron, typically δ 15-25 ppm).[3]
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is particularly useful for identifying more volatile, non-polar byproducts, such as the protodeboronated 5-chloro-2-isobutoxypyridine.
-
2D NMR (COSY, HSQC, HMBC): If the structure of a significant impurity cannot be determined from 1D NMR and mass data alone, 2D NMR techniques can be employed to establish connectivity within the molecule.
Visualizing the Analytical Workflow:
Caption: A systematic workflow for byproduct identification.
Question 3: How can I purify my this compound to remove these byproducts?
Answer:
The purification of boronic acids can be challenging due to their unique chemical properties. A few common strategies can be employed.
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing non-polar impurities like the homocoupling product and unreacted starting material. A mixed solvent system, such as an organic solvent (e.g., acetone, ethyl acetate) and water, can be effective.[6]
-
Acid-Base Extraction: Boronic acids are weakly acidic. By dissolving the crude product in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate), the boronic acid can be selectively moved to the aqueous layer as its boronate salt. The organic layer containing neutral impurities can then be discarded. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.
-
Column Chromatography: While sometimes difficult, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic acid to suppress tailing, may be required.[6] Reversed-phase chromatography (C18) can also be an option.[7]
-
Derivatization: For particularly challenging purifications, the boronic acid can be temporarily converted to a more stable and easily purified derivative.
-
Diethanolamine Adduct: Reaction with diethanolamine often forms a stable, crystalline adduct that can be easily purified by recrystallization. The boronic acid can then be regenerated by treatment with acid.[7]
-
Pinacol Ester Formation: Conversion to the pinacol boronate ester can facilitate purification by chromatography, as the ester is generally less polar and more stable than the free boronic acid. The ester can then be hydrolyzed back to the boronic acid.
-
Troubleshooting Purification:
Caption: Decision tree for the purification of this compound.
References
- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81. [Link]
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3300. [Link]
- Google Patents. (2003). Process for the preparation of pyridine-2-boronic acid esters. EP1479685A1.
- Google Patents. (2008). Preparing pyridin-2-boronic acid compounds, useful e.g.
- ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Khan, R. A. (2016). How to purify boronic acids/boronate esters?.
- Li, W. (2005). Recent progress in the synthesis of pyridinylboronic acids and esters.
- Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]
- Organic Syntheses. (2005). 3-pyridylboronic acid. Organic Syntheses, 82, 145. [Link]
- Google Patents. (2011). Synthesis of boronic esters and boronic acids using grignard reagents. WO2013016185A1.
- Santos, M. A. (2021).
- ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?.
- ResearchGate. (2009). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Request PDF. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Navigating Steric Hindrance in Suzuki-Miyaura Couplings of Substituted Pyridine Boronic Acids
Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering challenges with sterically hindered Suzuki-Miyaura cross-coupling reactions involving substituted pyridine boronic acids. The synthesis of biaryl compounds containing a pyridine moiety is a cornerstone of modern medicinal chemistry, yet the inherent electronic properties and steric demands of these substrates can often lead to frustratingly low yields or complete reaction failure.
This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles at play. By explaining the "why" behind a particular troubleshooting step, we aim to empower you to make informed decisions in your own experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when working with sterically hindered pyridine boronic acids in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction with an ortho-substituted pyridine boronic acid is giving me very low to no yield. What is the most likely culprit and my first troubleshooting step?
A1: The primary suspect in this scenario is almost always steric hindrance impeding one or more key steps of the catalytic cycle. The bulky substituent near the boronic acid functionality can significantly slow down both the transmetalation and the final reductive elimination steps.[1] Your first and most critical troubleshooting step should be to re-evaluate your catalyst system, specifically the ligand.
Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging couplings.[2] You need to switch to a bulkier and more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species, which is crucial for efficient oxidative addition and also facilitates the sterically demanding reductive elimination step.[2]
Recommended Action: Switch to a Buchwald-type biarylphosphine ligand. Excellent starting points include XPhos, SPhos, or RuPhos.[1][2] For exceptionally hindered substrates, consider more specialized ligands like AntPhos.[2][3] N-Heterocyclic carbenes (NHCs) are also a powerful alternative, offering high stability and reactivity.[1][4]
Q2: I've switched to a bulky ligand, but my yields are still poor. What other reaction parameters should I investigate?
A2: If a robust ligand is already in place, the next crucial parameters to optimize are the base and solvent combination. These two components work in concert and their choice is far from trivial. The base not only activates the boronic acid for transmetalation but also influences the overall reaction kinetics and side reactions.[5]
-
Base Selection: For many hindered couplings, potassium phosphate (K₃PO₄) is a reliable and effective choice, often used as a finely ground powder to maximize its surface area.[2] In cases with less reactive coupling partners, such as aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2]
-
Solvent System: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common and effective choices.[2] For particularly stubborn reactions that require more energy to overcome the activation barrier, consider moving to a higher-boiling solvent like xylenes to allow for increased reaction temperatures.[2]
Q3: I am observing significant protodeboronation of my pyridine boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and frustrating side reaction, especially with electron-deficient or unstable boronic acids like many pyridine derivatives.[6][7] This is often exacerbated by the presence of water and a strong base.
Strategies to Mitigate Protodeboronation:
-
Anhydrous Conditions: While some water can be beneficial for the activity of certain bases, excessive water can promote protodeboronation.[6] If feasible for your specific base system, employing rigorously anhydrous conditions can be helpful.
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable than their corresponding boronic acids and can be less prone to premature decomposition.[7][8]
-
Slow-Addition Strategy: A powerful technique is the slow addition of the boronic acid to the reaction mixture. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its opportunity to degrade while still allowing it to participate in the catalytic cycle.[6][7]
-
Use of Stabilized Boron Reagents: Consider using potassium trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates. These reagents are often more stable and release the boronic acid slowly under the reaction conditions, acting as a built-in slow-release system.
Q4: My reaction seems to stall at partial conversion. Could the pyridine nitrogen be causing issues?
A4: Absolutely. The basic nitrogen atom in the pyridine ring can be a "wolf in sheep's clothing." It can coordinate to the palladium center, leading to catalyst inhibition and deactivation.[2][9] This is a particularly prevalent issue with unprotected nitrogen-rich heterocycles.
Troubleshooting Catalyst Inhibition:
-
Increased Catalyst Loading: As a first-pass solution, you can try increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). However, this is not always the most cost-effective or elegant solution.
-
Ligand Choice: The right bulky, electron-donating ligand can sometimes mitigate this inhibition by creating a sterically shielded and highly active catalyst that is less susceptible to coordination by the pyridine nitrogen.[10]
-
Temperature Optimization: If the reaction is stalling at a moderate temperature, increasing the temperature might provide enough thermal energy to overcome the inhibitory coordination and push the reaction to completion.[2]
Experimental Protocols & Data
To provide a practical starting point for your optimization efforts, we present a general protocol and a table summarizing the performance of various ligands in a model sterically hindered coupling.
General Protocol for a Sterically Hindered Pyridine Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted pyridine boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium precatalyst, ligand, and base.
-
Reagent Addition: Add the substituted pyridine boronic acid to the flask.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Heating and Monitoring: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).[1][2] Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Data Summary: Ligand Performance in a Challenging Coupling
The following table provides a qualitative comparison of different ligand types for the coupling of a sterically hindered ortho-substituted pyridine boronic acid with an aryl bromide.
| Ligand Type | Example(s) | General Performance | Key Advantages |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Poor to Moderate | Inexpensive, readily available |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Good to Excellent | High reactivity, broad scope for hindered substrates[1][2] |
| Specialized Biarylphosphines | AntPhos, BI-DIME | Excellent | Superior for extremely hindered (tetra-ortho) couplings[2][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Good to Excellent | High thermal stability, strong electron donors[1][4] |
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.
Caption: Suzuki-Miyaura catalytic cycle with points of steric impact.
Caption: Troubleshooting workflow for hindered pyridine couplings.
References
- Cook, X. A. F., McKnight, J., de Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Levin, S., & Hewitt, I. J. (2021). Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Chemical Science, 12(44), 14812-14818.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Wang, C., & Hanan, G. S. (2005). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl2,2′:6′,2′′-Terpyridines. Synlett, (12), 1877-1880.
- Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(15), 5489-5496.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- Paz, J., & Moran, J. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2686–2693.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- ResearchGate. (n.d.). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl.2,2′:6′,2′′-terpyridines.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- Reeves, J. T., et al. (2014).
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry–A European Journal, 19(7), 2261-2265.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Chen, K., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(1-2), 159-170.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Ota, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Aechtner, T., & Sarlah, D. (2013). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 15(21), 5530–5533.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- van den Berg, R., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
- Sharma, A., & Kumar, V. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 3(7), 110-118.
- Semantic Scholar. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Degradation pathways of 5-Chloro-2-isobutoxypyridine-3-boronic acid under reaction conditions
A Guide to Understanding and Mitigating Degradation in Synthetic Applications
Welcome to the technical support center for 5-Chloro-2-isobutoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability and reactivity of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to optimize your reactions, minimize byproduct formation, and achieve reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing inconsistent results and low yields in my Suzuki-Miyaura coupling reactions. What are the most likely degradation pathways for my boronic acid?
A1: This is a common challenge, particularly with electron-deficient and heteroaromatic boronic acids. The typical basic and heated conditions of a Suzuki-Miyaura coupling can promote several competing degradation pathways that consume your starting material. The two most significant pathways are Protodeboronation and Oxidation .
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often a major side reaction, especially under basic conditions which generate a more reactive arylboronate anion.[1][2] For your compound, this results in the formation of 5-chloro-2-isobutoxypyridine.
-
Oxidation: Arylboronic acids are susceptible to oxidation, converting the boronic acid into a hydroxyl group (a phenol).[3][4] This process can be accelerated by atmospheric oxygen, particularly under basic conditions, leading to the formation of 5-chloro-2-isobutoxypyridine-3-ol.
These two pathways compete directly with the desired transmetalation step in the catalytic cycle, thereby reducing the yield of your target biaryl product.
Below is a diagram illustrating these primary degradation routes.
Caption: Primary degradation pathways competing with Suzuki-Miyaura coupling.
Q2: My analysis shows a significant amount of 5-chloro-2-isobutoxypyridine after my reaction. How can I specifically minimize protodeboronation?
A2: The formation of the protodeboronated byproduct is a classic sign that the conditions are too harsh for your specific substrate. The mechanism often involves the formation of a tetrahedral boronate species in the presence of a base, which then undergoes protonolysis by a proton source (like water).[2][5] Arylboronic acids with electron-withdrawing groups, such as the chloro-substituted pyridine ring, can be particularly susceptible to this side reaction.[6]
Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures accelerate protodeboronation. If your catalyst system allows, try running the reaction at a lower temperature (e.g., 60-80 °C).
-
Choose a Milder Base: Strong bases like cesium carbonate can aggressively promote degradation. Consider switching to potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), which are often sufficient for the catalytic cycle but less harsh on the boronic acid.
-
Minimize Water Content: While some water is often necessary, excessive amounts can provide the proton source for protodeboronation. Use a carefully controlled ratio of organic solvent to water (e.g., 10:1 dioxane:water).
-
Use a Boronate Ester Surrogate: Converting the boronic acid to a more stable form, like a pinacol or MIDA boronate ester, is a highly effective strategy.[7][8] These compounds are more stable to the reaction conditions and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing degradation.[8]
Q3: My boronic acid seems to decompose even before the reaction, and I'm having trouble with purification on silica gel. What's causing this?
A3: This points to two separate but related stability issues: shelf-life instability and decomposition during purification.
Shelf-Life and Storage: Boronic acids are prone to dehydration to form cyclic anhydrides called boroxines.[9] While this process is often reversible upon exposure to water, it complicates accurate weighing and stoichiometry. Furthermore, 2-substituted pyridine boronic acids can be inherently unstable.[8][10] The pyridine nitrogen can act as a Lewis base, which may interfere with catalytic processes.[10]
-
Best Practice: Store this compound under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. For long-term storage, consider converting it to a more stable derivative like a diethanolamine (DABO) or MIDA boronate.[9][11]
Decomposition on Silica Gel: This is a very common problem. Standard silica gel is acidic (pKa ≈ 4-5), and this acidity can catalyze the hydrolysis of boronate esters or the degradation of the boronic acid itself.[7]
-
Troubleshooting Purification:
-
Neutralize the Silica: Prepare your silica gel slurry in a solvent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine or pyridine, to neutralize the acidic sites.
-
Use Alternative Media: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 column if your compound is compatible.
-
Work Quickly: Minimize the time your compound spends on the column.
-
Experimental Protocols & Data
Table 1: Summary of Common Degradation Products and Favorable Conditions
| Byproduct Name | Structure | Favorable Conditions | Mitigation Strategy |
| Protodeboronation Product (5-Chloro-2-isobutoxypyridine) | Cl-C₅H₃N-O-iBu | High Temperature, Strong Base, Excess Water | Lower temp, milder base, use boronate ester |
| Oxidation Product (5-Chloro-2-isobutoxypyridine-3-ol) | Cl-C₅H₂N(OH)-O-iBu | Presence of O₂ (Air), Basic pH, Metal Catalysts | Degas solvents, use inert atmosphere |
| Boroxine (Trimer) | (C₉H₁₂BClNO₂)₃ | Storage in air, loss of water | Store under inert gas, use fresh material |
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Degradation
This protocol is designed as a starting point to minimize the degradation of this compound.
Reagents & Setup:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (K₃PO₄, 2.0 equiv)
-
Solvent (1,4-Dioxane and Water, 10:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Vessel Preparation: Add the aryl halide, boronic acid, K₃PO₄, and palladium catalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidation.
-
Solvent Degassing: Separately, degas the 1,4-dioxane and water by sparging with argon for 15-20 minutes.
-
Reaction Initiation: Using a syringe, add the degassed dioxane and water to the reaction flask.
-
Heating & Monitoring: Place the flask in a preheated oil bath at 70-80°C and stir. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed (or conversion plateaus), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system.
References
- Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (Various Authors). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Wikipedia. Boronic acid. Wikipedia.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Lee, D., et al. (2020). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Zhu, C., et al. (2018). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Organic & Biomolecular Chemistry.
- Cromwell, O. R., et al. (2018). Internal and external catalysis in boronic ester networks. Polymer Chemistry.
- ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Marshall, J. R., et al. (2020). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv.
- ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- ResearchGate. (2018). Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions. ResearchGate.
- Al-Jibouri, A. K. A., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Lecker, R. M., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters.
- Asad, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts.
- Wang, C., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications.
- ResearchGate. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Workup procedures to remove boron impurities from reaction mixtures
Welcome to the technical support center for the purification of reaction mixtures containing boron impurities. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common challenges encountered during the removal of boron-containing compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your workups.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding the removal of boron impurities.
Q1: Why are boron impurities, particularly boronic acids, so difficult to remove using standard silica gel chromatography?
A: Boronic acids often exhibit problematic behavior on silica gel for a few key reasons. Their polarity can cause strong interactions with the silica surface, leading to significant streaking, poor separation, or even decomposition on the column. It's common for these impurities to adhere to the silica and be challenging to elute, or they may co-elute with polar products, making purification difficult.[1]
Q2: I've finished a Suzuki-Miyaura coupling reaction. What's the quickest way to get rid of the excess boronic acid?
A: For many applications, a simple liquid-liquid extraction with a basic aqueous solution is the most efficient first step. Boronic acids are weakly acidic and will be deprotonated by a base like 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), forming a boronate salt that is soluble in the aqueous layer.[1][2][3] This is especially effective if your desired product is neutral and stable under basic conditions.[3]
Q3: What are scavenger resins, and how do they work to remove boron impurities?
A: Scavenger resins are solid-supported reagents with functional groups that selectively react with and bind to specific impurities. For removing boronic acids, resins functionalized with diol or N-methylglucamine groups are particularly effective.[4][5] The reaction mixture is stirred with the resin, the boron impurity covalently binds to it, and the resin is then simply filtered off, leaving a cleaner solution of your product.[2]
Q4: Can I use recrystallization to purify my product from boron impurities?
A: Recrystallization can be a very effective method, especially for aryl boronic acids, which are often crystalline solids.[6] The success of this technique depends on finding a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the boronic acid impurity remains in solution upon cooling.[7][8][9] Hot ethanol or hot water have been reported as effective solvents for recrystallizing some aryl boronic acids.[6]
Q5: Are there any alternatives to traditional purification methods for removing boronic acids?
A: Yes, several other techniques can be employed. Azeotropic distillation with methanol can remove boronic acids as volatile trimethyl borate.[1][10] Another strategy is derivatization, where the boronic acid is reacted with a compound like diethanolamine to form a crystalline adduct that can be filtered off.[6] For aqueous solutions, boron-selective ion exchange resins are also an option.[4][11]
Troubleshooting Guides
Here, we address specific issues that you may encounter during the workup of reactions involving boron-containing reagents.
Issue 1: Basic wash failed to remove all boronic acid impurities.
Possible Causes & Solutions:
-
Insufficient Base: The concentration or volume of the basic solution may be inadequate to deprotonate all of the boronic acid.
-
Solution: Increase the concentration of the basic wash (e.g., from 1 M to 2 M NaOH) or perform multiple extractions until the impurity is no longer detected in the organic layer by TLC or another analytical method.[2]
-
-
Product is also Acidic: If your desired product has acidic protons, it may also be extracted into the basic aqueous layer, leading to product loss.
-
Solution: Consider using a milder base, such as a saturated sodium bicarbonate solution, which may be selective for the more acidic boronic acid. Alternatively, explore non-extractive methods like scavenger resins or chromatography.
-
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, trapping impurities and product at the interface.
-
Solution: Gently invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, you can add brine or a small amount of a different organic solvent.
-
Issue 2: Boronic acid is streaking on the silica gel column.
Possible Causes & Solutions:
-
Strong Interaction with Silica: As mentioned in the FAQs, the polar nature of boronic acids leads to strong binding with the silica gel.
-
Solution 1: Use a different stationary phase. Reverse-phase chromatography (C18) can be a good alternative, though some boronic acids may still show poor peak shape.[1]
-
Solution 2: Modify the mobile phase. Adding a small amount of a polar solvent like methanol or an acid like acetic acid to the eluent can sometimes improve the chromatography of boronic acids.
-
Solution 3: Filter through a pad of silica. If the product is significantly less polar than the boronic acid, a quick filtration through a thin pad of silica gel using a non-polar solvent can retain the boronic acid while allowing the product to pass through.[3]
-
Issue 3: Scavenger resin is not effectively removing the boron impurity.
Possible Causes & Solutions:
-
Insufficient Resin: The amount of scavenger resin may not be enough to bind all of the boron impurity.
-
Solution: Increase the equivalents of the scavenger resin. It's often recommended to use a 2-3 fold excess.
-
-
Inadequate Reaction Time: The kinetics of binding may be slow.
-
Solution: Increase the stirring time of the reaction mixture with the resin. Monitor the progress by periodically analyzing a small sample of the solution.[2]
-
-
Incorrect Resin Choice: The chosen scavenger resin may not have the optimal functional group for your specific boron impurity.
-
Solution: Consult the manufacturer's guide for the selectivity of different scavenger resins. For boronic acids, resins with diol or amine functionalities are generally effective.[5]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common boron removal techniques.
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
This protocol is suitable for removing acidic boronic acid impurities from a reaction mixture where the desired product is neutral and stable to basic conditions.
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Transfer to a Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Perform the Basic Wash:
-
Add a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1][2]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated boronic acid salt will be in the upper aqueous layer.
-
Drain the lower organic layer.
-
-
Repeat the Wash: Repeat the wash with the basic solution one or two more times to ensure complete removal of the boronic acid.
-
Neutralize and Dry:
-
Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification Using a Scavenger Resin
This method is effective for selectively removing boronic acids from a solution containing a neutral or basic product.
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add the Scavenger Resin: Add the appropriate scavenger resin (e.g., SiliaBond DEAM or a diol-functionalized resin) to the solution. The amount of resin will depend on the estimated amount of the boronic acid impurity; a 2-3 fold excess is often recommended.[2]
-
Stir the Mixture: Stir the mixture at room temperature. The required reaction time can vary, so it is advisable to monitor the removal of the impurity by TLC or another analytical method.[2]
-
Filter to Remove the Resin: Once the scavenging is complete, filter the mixture to remove the resin, which now has the bound boronic acid.
-
Wash and Concentrate: Wash the resin with a small amount of the solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Data Presentation
The following table summarizes the applicability and limitations of common boron removal techniques.
| Method | Types of Boron Impurities | Advantages | Limitations |
| Basic Aqueous Wash | Boronic acids | Simple, fast, and inexpensive.[1] | Not suitable for base-sensitive products or acidic products. May not be effective for less acidic boronic acids. |
| Scavenger Resins | Boronic acids, boronate esters | High selectivity, simple filtration workup.[2][5] | Resins can be expensive, may require optimization of reaction time and amount of resin. |
| Recrystallization | Crystalline boronic acids | Can provide very pure material, scalable.[6][7] | Requires the product to be a solid, finding a suitable solvent can be challenging.[12] |
| Distillation | Volatile boron compounds (e.g., trimethyl borate) | Effective for removing volatile impurities.[2] | Not suitable for non-volatile boron compounds, potential for thermal decomposition of the product. |
| Chromatography | Various boron compounds | Can separate complex mixtures. | Boronic acids can streak on silica gel, may require specialized columns or mobile phases.[1] |
Visualizations
The following diagrams illustrate the workflows for two common boron removal procedures.
Caption: Workflow for Boron Removal by Basic Aqueous Wash.
Caption: Workflow for Boron Removal using a Scavenger Resin.
References
- BenchChem. (2025). removal of boronic acid impurities from trimethylboroxine.
- Purolite. (n.d.). Purolite S108 Boron Selective Anion Exchange Resin.
- Reddit. (2017). Purification of boronic acids?
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- Membrane Industrial. (2024). Boron Selective Resins in Wastewater Treatment: Advances and Applications.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- ResearchGate. (2025). Advances in Boron Isotope Separation by Ion Exchange Chromatography.
- Reddit. (2016). Removing Boron Impurity?
- National Institutes of Health. (n.d.). Separation and Analysis of Boron Isotope in High Plant by Thermal Ionization Mass Spectrometry.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- DuPont. (n.d.). Boron.
- Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin.
- MDPI. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review.
- Journal of Analytical Atomic Spectrometry. (n.d.). Purification of boron using a combination of cationic and boron-specific resins and determination of boron isotopic composition in sediments by MC-ICP-MS.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- ResearchGate. (2025). Column chromatographic boron isotope separation at 5 and 17 MPa with diluted boric acid solution.
- ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Boron-Containing Compounds.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- ResearchGate. (2013). How to remove boron from a boron complex of catechol (i.e. catecholaborane) and diol type compounds?
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!
- UI Scholars Hub. (n.d.). REMOVAL TECHNIQUES OF BORON.
- Analytical Methods. (n.d.). Efficient separation of boron using solid-phase extraction for boron isotope analysis by MC-ICP-MS.
- ACS Symposium Series. (2016). Boron Chemistry: An Overview.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Google Patents. (n.d.). Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
- Google Patents. (n.d.). Purification of boron.
- Chemistry LibreTexts. (2023). Recrystallization.
- Journal of Chemical Technology and Metallurgy. (2018). Purification of waters from boron by fatty acids solid-phase extraction.
- BIO Web of Conferences. (2023). Boron removal from produce water through adsorption.
- ResearchGate. (2025). Removal of Basic and Acid Dyes from Aqueous Solutions by a Waste Containing Boron Impurity.
- National Institutes of Health. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds.
- YouTube. (2020). Recrystallization.
- MDPI. (n.d.). Advances in Technologies for Boron Removal from Water: A Comprehensive Review.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Google Patents. (n.d.). Method for removing boron in water treatment.
- MDPI. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review.
- ResearchGate. (2025). Methods for boron removal from aqueous solutions — A review.
- DESWATER. (n.d.). Boron removal from industrial wastewaters by means of optimized sequential chemical precipitation and coagulation processes.
Sources
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- 5. silicycle.com [silicycle.com]
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- 10. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Reactions with 5-Chloro-2-isobutoxypyridine-3-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-2-isobutoxypyridine-3-boronic acid. Here, we will delve into the critical role of ligands in optimizing reaction efficiency and provide practical troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the lab.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle and the Crucial Role of Ligands
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organohalides, catalyzed by a palladium complex.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The efficiency of this cycle, particularly with challenging substrates like heteroaromatic chlorides, is heavily influenced by the choice of ligand coordinated to the palladium center. Ligands are not mere spectators; they actively modulate the electronic and steric properties of the catalyst, impacting each step of the reaction.[4][5] Electron-rich and bulky ligands, for instance, are known to promote the oxidative addition of less reactive aryl chlorides and facilitate the final reductive elimination step.[2][6]
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when using this compound in Suzuki reactions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a common frustration in cross-coupling reactions.[7][8] A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[9]
-
Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Solvents should also be degassed prior to use.[10]
-
-
Sub-optimal Ligand Choice: The electronic and steric properties of the ligand are critical, especially for heteroaromatic chlorides.[11]
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[14][15][16]
-
Solvent Effects: The solvent system can significantly impact reaction kinetics and solubility of reagents.[18][19][20]
-
Boronic Acid Instability: Boronic acids, especially heteroaromatic ones, can be prone to protodeboronation (cleavage of the C-B bond).[6][9]
-
Solution: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling, the dimerization of the boronic acid, is a common side reaction that consumes your starting material and complicates purification.[10]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[6]
-
Solution: Rigorous degassing of the reaction mixture and solvents is paramount.[10]
-
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Solution: Try running the reaction at a lower temperature. This may require a more active catalyst system (i.e., a better ligand).
-
-
Stoichiometry: An excess of the boronic acid can increase the likelihood of homocoupling.
-
Solution: Use a stoichiometry of the boronic acid closer to 1:1 with the aryl halide, or even a slight excess of the halide.
-
Q3: The reaction is very slow or stalls completely. What can I do to increase the reaction rate?
Slow reaction rates are often indicative of a high activation barrier for one of the steps in the catalytic cycle.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The combination of palladium precursor and ligand may not be active enough for this specific transformation.
-
Solution: As mentioned, switch to more electron-rich and sterically demanding ligands. Buchwald ligands, for example, are known to accelerate Suzuki couplings of aryl chlorides.[12]
-
-
Low Reaction Temperature: The reaction may simply require more thermal energy to proceed at a reasonable rate.
-
Solution: Cautiously increase the reaction temperature. The choice of solvent will dictate the maximum achievable temperature.
-
-
Inappropriate Base: The base may not be strong enough to efficiently generate the active boronate species.[16]
-
Solution: Experiment with stronger bases like K₃PO₄ or Cs₂CO₃.
-
Ligand Selection Guide for Suzuki Coupling with this compound
The choice of ligand is arguably the most critical parameter in optimizing your Suzuki reaction. Below is a table summarizing common ligand classes and their suitability for this specific substrate.
| Ligand Class | Examples | Key Characteristics | Suitability for Heteroaromatic Chlorides |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is a classic but often less effective ligand for challenging substrates. P(t-Bu)₃ is more electron-rich and bulky.[2] | Moderate to Good. P(t-Bu)₃ is generally superior to PPh₃. |
| Bidentate Phosphines | dppf, Xantphos | Offer increased stability to the palladium center. | Good to Excellent. Often provide high yields and good functional group tolerance. |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly electron-rich and sterically hindered biaryl phosphines.[21] | Excellent. Specifically designed for challenging cross-couplings, including those with heteroaromatic chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, forming very stable palladium complexes.[12] | Excellent. Often show high activity and stability, even at low catalyst loadings. |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for your specific coupling partner.
Materials:
-
This compound
-
Aryl or heteroaryl halide (coupling partner)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and a magnetic stir bar.
-
In a separate vial, pre-mix the palladium precursor (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%) in a small amount of the reaction solvent.
-
Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst/ligand pre-mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A troubleshooting workflow for low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
Q: Can I use a pre-formed palladium catalyst instead of generating it in situ?
A: Yes, using pre-catalysts like Pd(PPh₃)₄ or palladacycles can be more convenient and sometimes offer better reproducibility.[2] However, generating the catalyst in situ from a palladium precursor and a specific ligand provides greater flexibility to screen and optimize the ligand for your particular reaction.
Q: My starting material is base-sensitive. What are my options?
A: For base-sensitive substrates, weaker bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[12] Alternatively, using boronate esters instead of boronic acids can sometimes allow the reaction to proceed under milder basic conditions.
Q: Is it necessary to use a water/organic solvent mixture?
A: While biphasic systems are common, anhydrous conditions can also be employed, particularly with bases like K₃PO₄ which have some solubility in organic solvents.[22] In some cases, reactions in purely aqueous media have been reported, offering a "greener" alternative.[23] The optimal solvent system is highly substrate-dependent and should be determined empirically.
Q: The pyridine nitrogen in my boronic acid seems to be interfering with the reaction. Is this a known issue?
A: Yes, the Lewis basic nitrogen atom in pyridylboronic acids can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[24][25] The use of highly electron-donating ligands can often overcome this issue by competing for coordination sites on the palladium. In some cases, using a 2-chloropyridine derivative can lessen this inhibitory effect.[24]
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024, October 27). Suzuki reaction.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555. [Link]
- Couto, I., Nieto-Oberhuber, C., & Echavarren, A. M. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal, 9(1), 26-35. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Couto, I., Nieto-Oberhuber, C., & Echavarren, A. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(1), 26-35. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Buchwald, S. L., & Wolfe, J. P. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(48), 9113-9116. [Link]
- ACS Publications. (2025, December 29).
- ResearchGate. (2025, August 10).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- ACS Publications. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings.
- CoLab. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
How to handle failed reactions involving 5-Chloro-2-isobutoxypyridine-3-boronic acid
Welcome to the technical support center for 5-Chloro-2-isobutoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our aim is to move beyond simple procedural steps and offer a rationale-driven approach to overcoming synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most common initial checks?
A1: Before delving into more complex troubleshooting, it's crucial to verify the fundamentals of your reaction setup. Start with these primary checks:
-
Reagent Quality: Assess the purity and stability of your this compound. Boronic acids can degrade over time, especially if exposed to moisture. Consider analytical techniques like NMR or HPLC to confirm its integrity.[1][2] If degradation is suspected, using a fresh batch is advisable.
-
Inert Atmosphere: Ensure your reaction is conducted under strictly anaerobic conditions. Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[3] Thoroughly degas your solvents and use an inert gas like argon or nitrogen.
-
Base Selection and Quality: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5][6][7] Ensure your base is anhydrous and of high purity. For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.
Q2: I'm observing significant amounts of a byproduct that appears to be 3-chloro-6-isobutoxypyridine. What is happening and how can I prevent it?
A2: The formation of 3-chloro-6-isobutoxypyridine is indicative of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[8][9] While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, this pathway can still be competitive under certain conditions.[5]
Causes and Mitigation Strategies:
-
Excess Water or Protic Solvents: While some water can be beneficial for Suzuki couplings, an excess amount can promote protodeboronation. If using a biphasic system, ensure the water content is controlled.
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of protodeboronation. Monitor your reaction progress (e.g., by TLC or LC-MS) and aim to stop it once the starting material is consumed.
-
pH of the Reaction Mixture: The rate of protodeboronation can be highly pH-dependent.[9] The choice of base influences the pH. If protodeboronation is severe, consider screening alternative bases.
-
Boronic Acid Stability: To circumvent this issue, you can convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can then be used in the coupling reaction.[8] Alternatively, forming a diethanolamine adduct can also enhance stability.[10]
In-Depth Troubleshooting Guides
This section addresses more complex or persistent reaction failures.
Issue 1: Reaction Stalls or Fails to Initiate - Catalyst System Optimization
If your reaction fails to start or stalls at low conversion despite addressing the basics, the issue likely lies within the catalyst system (palladium source and ligand). The pyridine nitrogen in your substrate can act as a Lewis base and coordinate to the palladium center, potentially inhibiting its catalytic activity.[3]
Caption: Decision workflow for catalyst system optimization.
Causality Explained:
Standard ligands like triphenylphosphine (in Pd(PPh₃)₄) are often insufficient for challenging substrates like substituted pyridines. The oxidative addition of the palladium catalyst to the aryl halide is a critical and often rate-limiting step. For electron-rich or sterically hindered substrates, this step can be slow.
-
Bulky and Electron-Rich Ligands: Ligands such as the Buchwald biarylphosphines (XPhos, SPhos) or trialkylphosphines (P(t-Bu)₃) possess both steric bulk and strong electron-donating properties.[11]
-
Electron donation increases the electron density on the palladium center, which promotes the oxidative addition step.
-
Steric bulk facilitates the final reductive elimination step to release the product and regenerate the active catalyst.
-
-
Palladium Precatalysts: Modern palladium precatalysts are air-stable complexes that efficiently generate the active Pd(0) species in solution. This can lead to more reproducible results compared to using air-sensitive Pd(0) sources directly.
Issue 2: Inconsistent Yields and Multiple Byproducts - The Role of Solvent and Base
The choice of solvent and base is interconnected and can significantly impact reaction outcomes by influencing solubility, base strength, and the mechanism of the catalytic cycle.[12]
| Solvent System | Base | Typical Temperature | Rationale and Considerations |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80-110 °C | A versatile and common choice. Water helps to solubilize the inorganic base and can facilitate the formation of a Pd-OH species, which may alter the transmetalation pathway.[6] |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | 90-110 °C | Good for less polar substrates. The biphasic nature requires efficient stirring. |
| 2-MeTHF / H₂O | K₃PO₄ | 80-100 °C | A greener alternative to THF and Dioxane. |
| Anhydrous Toluene or Dioxane | K₃PO₄, KF | 100-120 °C | May be beneficial if protodeboronation is a major issue. Requires a thoroughly dried base. Anhydrous conditions can sometimes accelerate transmetalation. |
| DMF or NMP | K₂CO₃ | 80-120 °C | Polar aprotic solvents can be effective, especially for electron-poor substrates. However, they can be difficult to remove and may lead to decomposition at high temperatures. |
Key Insights:
-
Base Strength: The main role of the base is to convert the boronic acid to the more reactive boronate anion (RB(OH)₃⁻).[4][10] For a substrate like this compound, a stronger base like K₃PO₄ might be more effective than K₂CO₃ if the reaction is sluggish.
-
Solvent Polarity: The solvent can influence the stability and reactivity of catalytic intermediates. While a wide range of solvents can be tolerated in Suzuki couplings, sometimes a switch from an ethereal solvent (like dioxane) to an aromatic one (like toluene) or vice versa can have a profound effect.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of Boronic Acid with Diethanolamine
If protodeboronation is a persistent issue, this procedure can be used to form a more stable diethanolamine adduct.
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate of the adduct will form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in the Suzuki coupling reaction, typically under conditions that include a protic solvent to facilitate the release of the boronic acid in situ.[10]
Summary and Final Recommendations
Failed reactions involving this compound are most often traced back to one of three areas: reagent quality, catalyst system inefficiency, or competing side reactions like protodeboronation. The presence of the pyridine ring introduces specific challenges, primarily potential catalyst inhibition, which necessitates the use of modern, highly active catalyst systems.
A systematic, logical approach to troubleshooting, as outlined in the workflows above, is critical. By first ensuring the integrity of the starting materials and the reaction environment, and then methodically optimizing the catalyst, ligand, base, and solvent, researchers can effectively overcome these challenges.
Caption: A summary of the troubleshooting logic for reactions with this compound.
References
- C. Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Kinetic Analysis of the Suzuki–Miyaura Cross-Coupling Reaction: Elucidation of the Roles of the Base and Water. Journal of the American Chemical Society, 138(24), 7445-7454. [Link]
- Matos, K., Soderquist, J. A. (1998). A Simple and Efficient Method for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl Chlorides. The Journal of Organic Chemistry, 63(14), 4602-4603. [Link]
- Rychnovsky, S. D. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
- Thomas, S. P., & Aggarwal, V. K. (2008). Asymmetric Suzuki–Miyaura Cross-Coupling of Secondary Alkyl Boronic Esters.
- D. A. Duran, et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672. [Link]
- A. T. Togni. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]
- G. A. Molander, et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organotrifluoroborates. Chemical Reviews, 109(1), 79-135. [Link]
- M. R. Biscoe, et al. (2014). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal, 20(44), 14481-14486. [Link]
- S. T. Colgan, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 115-121. [Link]
- M. R. Bryce, et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(20), 7057-7064. [Link]
- M. D. Joshi, et al. (2018). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 10(35), 4307-4314. [Link]
- P. R. Parry, et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10343-10346. [Link]
- G. C. Fu, et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
- J. Moran, et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 637-643. [Link]
- Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Wikipedia. (2023).
- G. C. Lloyd-Jones, et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1271-1284. [Link]
- S. T. Colgan, I. S. Krull, et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies, 40(13), 651-667. [Link]
- Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- S. L. Buchwald, et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 130(22), 6686-6687. [Link]
- MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2469. [Link]
- G. C. Fu, et al. (2001). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
- Arkat USA. (2010). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
- G. C. Fu, et al. (2008). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Alkenylboronic Acids with Low E/Z Isomerization. Organic Letters, 10(20), 4589-4591. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- M. S. Sanford, et al. (2011). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 133(45), 18172-18175. [Link]
- V. K. Aggarwal, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20734-20746. [Link]
- D. G. Hall, et al. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 18(10), 12457-12489. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Homocoupling of 5-Chloro-2-isobutoxypyridine-3-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-isobutoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific substrate, particularly the prevalent issue of homocoupling. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired cross-coupled products.
Understanding the Challenge: Why is this compound Prone to Homocoupling?
This compound presents a unique set of challenges in Suzuki-Miyaura coupling due to its electronic and structural properties. The pyridine ring, being electron-deficient, influences the reactivity of the boronic acid. The presence of a chloro-substituent further withdraws electron density, making the boronic acid susceptible to side reactions.
The primary side reaction of concern is homocoupling , the dimerization of the boronic acid to form a symmetrical biaryl. This process is often competitive with the desired cross-coupling reaction and can significantly reduce the yield of the target molecule, complicating purification. Homocoupling is primarily mediated by palladium(II) species in the presence of an oxidant, which can be atmospheric oxygen.[1][2]
Another competing side reaction to be aware of with heteroaryl boronic acids is protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[3] This is often promoted by aqueous conditions and certain bases.
This guide will focus on strategies to suppress the homocoupling pathway, thereby maximizing the efficiency of your cross-coupling reaction.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound in a question-and-answer format.
Q1: I am observing a significant amount of the homocoupled byproduct in my reaction. What is the most likely cause?
A1: The most common culprit for excessive homocoupling is the presence of oxygen in your reaction system.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids. Another potential cause is the use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without efficient in situ reduction to Pd(0), leading to a higher steady-state concentration of Pd(II).[4]
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous exclusion of oxygen is critical. Employ one of the following degassing techniques:
-
Inert Gas Sparging: Bubble a stream of an inert gas (argon or nitrogen) through your solvent for at least 30 minutes prior to use.
-
Freeze-Pump-Thaw: For the most stringent oxygen removal, subject your solvent to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing back to room temperature.
Always maintain a positive pressure of inert gas throughout your reaction setup.
Q3: I am using a Pd(II) precatalyst and see significant homocoupling. What can I do?
A3: While Pd(II) precatalysts are common, they can contribute to homocoupling during the initial reduction to Pd(0). Consider the following:
-
Switch to a Pd(0) Source: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the in situ reduction step and minimize the initial concentration of Pd(II).[4]
-
Use a Pre-formed Catalyst: Modern, well-defined pre-catalysts are designed for clean and efficient generation of the active Pd(0) species.
Q4: Can my choice of ligand influence the extent of homocoupling?
A4: Absolutely. The ligand plays a crucial role in both promoting the desired cross-coupling and suppressing side reactions. For an electron-deficient and sterically accessible substrate like this compound, the choice of ligand is critical.
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are highly effective.[4] Their steric bulk can hinder the formation of palladium complexes that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the catalytic cycle.
Q5: Does the choice of base matter for minimizing homocoupling?
A5: Yes, the base is a key parameter. A base that is too weak may not efficiently promote transmetalation, leading to a longer reaction time and more opportunity for side reactions. Conversely, a base that is too strong could potentially lead to degradation of the starting materials or catalyst. For pyridylboronic acids, moderately strong inorganic bases are often a good choice.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for Suzuki couplings of chloropyridines.
Q6: My reaction is clean, but the conversion is low. What could be the issue?
A6: Low conversion with minimal side products could point to inefficient activation of the C-Cl bond of your coupling partner. Aryl chlorides are less reactive than the corresponding bromides or iodides.
-
Increase Temperature: Higher temperatures (e.g., 80-110 °C) are often necessary for the oxidative addition of aryl chlorides.
-
Optimize Catalyst and Ligand Loading: Ensure you are using an adequate amount of a highly active catalyst system (e.g., a palladium precursor with a bulky, electron-rich phosphine ligand).
Preventative Strategies and Optimized Protocols
Proactive measures during your experimental setup can significantly reduce the likelihood of homocoupling.
Key Experimental Parameters at a Glance
The following table summarizes the recommended starting points for optimizing your Suzuki-Miyaura coupling to minimize homocoupling.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a well-defined Pd(II) precatalyst with a robust ligand. | Minimizes the concentration of Pd(II) species that promote homocoupling.[4] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos). | Promotes reductive elimination of the desired product and sterically hinders homocoupling pathways.[4] |
| Base | K₃PO₄ or Cs₂CO₃. | Provides sufficient basicity for transmetalation without causing significant degradation. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., dioxane, toluene). | Minimizes protodeboronation and ensures a truly inert environment. |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Prevents oxidation of the Pd(0) catalyst.[1] |
| Temperature | 80-110 °C. | Typically required for efficient activation of the aryl chloride coupling partner. |
Disclaimer: The following data is illustrative and intended to demonstrate general trends based on literature for similar electron-deficient heteroarylboronic acids. Actual yields will vary depending on the specific coupling partner and optimized conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Desired Product Yield (%) | Homocoupling Byproduct Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 45 | 30 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane (degassed) | 85 | <5 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Toluene (degassed) | 78 | 10 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene (degassed) | 90 | <3 |
Step-by-Step Optimized Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, the aryl halide, and the potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Addition of Solvent: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
Caption: The catalytic cycle of the desired Suzuki-Miyaura cross-coupling reaction.
Caption: The competing homocoupling pathway initiated by oxidation of the Pd(0) catalyst.
Concluding Remarks
Minimizing the homocoupling of this compound is an achievable goal through careful control of reaction conditions. The key to success lies in the rigorous exclusion of oxygen, the judicious selection of a highly active palladium catalyst and a bulky, electron-rich ligand, and the optimization of the base and solvent system. By implementing the strategies and protocols outlined in this guide, researchers can significantly enhance the efficiency and selectivity of their Suzuki-Miyaura cross-coupling reactions, leading to higher yields of the desired products and simplified purification processes.
References
- Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Semantic Scholar. (n.d.). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard.
- ResearchGate. (n.d.). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles.
- ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Chegg. (2022, February 15). 3) A common by-product in Suzuki reactions is the homocoupling product of the aryl boronic acid. Propose a catalytic cycle whereby this product could be produced ( hint.
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Validation & Comparative
Purity Validation of 5-Chloro-2-isobutoxypyridine-3-boronic acid: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a critical determinant of success in organic synthesis.[1] Even minor impurities in versatile reagents like boronic acids can lead to catalyst poisoning, formation of unwanted side-products, and costly downstream purification efforts.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-Chloro-2-isobutoxypyridine-3-boronic acid, a key building block in the synthesis of various pharmaceutical compounds.
The Critical Role of Purity for Boronic Acids
Boronic acids are instrumental in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds.[1] The purity of the boronic acid directly impacts the efficiency and selectivity of these reactions.[1] Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure, but a necessity for reproducible and successful synthesis.
HPLC: The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the precise separation and quantification of compounds based on their physicochemical properties.[2] Its application spans from drug discovery to commercial manufacturing, ensuring product quality and regulatory compliance.[2][3] For the analysis of pharmaceutical intermediates like this compound, a well-developed HPLC method provides the necessary sensitivity and specificity to detect and quantify the main component and any potential impurities.[4][5]
Diagram: HPLC Analysis Workflow
Sources
1H and 13C NMR characterization of 5-Chloro-2-isobutoxypyridine-3-boronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Chloro-2-isobutoxypyridine-3-boronic acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its utility in cross-coupling reactions to forge complex molecular architectures. Accurate spectroscopic characterization is paramount to ensure its quality and proper reactivity. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering a comparative perspective with related structures and detailed experimental protocols.
Comparative Spectral Analysis: Unraveling the Molecular Signature
NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom within a molecule. The electron-withdrawing effects of the chlorine atom and the pyridine nitrogen, coupled with the electron-donating nature of the isobutoxy group and the anisotropic effects of the boronic acid moiety, all contribute to a unique spectral fingerprint for this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to display distinct signals for the two aromatic protons on the pyridine ring and the protons of the isobutoxy group. The chemical shifts are influenced by the electronic environment created by the various substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.2 | d | ~2.0 |
| H-6 | 8.3 - 8.5 | d | ~2.0 |
| O-CH ₂ | 4.1 - 4.3 | d | ~6.5 |
| CH (CH₃)₂ | 2.0 - 2.2 | m (septet) | ~6.7 |
| CH(C H₃)₂ | 0.9 - 1.1 | d | ~6.7 |
| B(OH )₂ | 5.0 - 8.0 | br s | - |
Note: Chemical shifts are predictions and can vary based on solvent, concentration, and pH. The boronic acid protons are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and appearance.
Comparative Analysis with 2-Chloropyridine-3-boronic acid
To understand the influence of the isobutoxy group, a comparison with the predicted spectrum of 2-Chloropyridine-3-boronic acid is insightful.[1] The absence of the electron-donating isobutoxy group in the latter would lead to a general downfield shift for the pyridine protons.
Table 2: Comparison of Predicted ¹H NMR Chemical Shifts
| Proton | This compound (δ, ppm) | 2-Chloropyridine-3-boronic acid (δ, ppm)[1] |
| H-4 | 8.0 - 8.2 | 7.9 - 8.1 |
| H-6 | 8.3 - 8.5 | 8.4 - 8.6 |
The isobutoxy group at the C-2 position is expected to exert a moderate shielding effect on the adjacent H-4 proton, potentially causing a slight upfield shift compared to 2-chloropyridine-3-boronic acid. The effect on the more distant H-6 proton would be less pronounced.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 125 - 130 (broad) |
| C-4 | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
| O-C H₂ | 75 - 80 |
| C H(CH₃)₂ | 28 - 32 |
| CH(C H₃)₂ | 18 - 22 |
The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The carbon bearing the isobutoxy group (C-2) is expected to be significantly downfield, while the carbon attached to chlorine (C-5) will also be influenced by its electronegativity.
Experimental Protocols for NMR Characterization
Obtaining high-quality NMR spectra requires careful sample preparation and appropriate instrument parameters.
Sample Preparation
-
Compound Purity : Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities.[2]
-
Solvent Selection : Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.[1] Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃).
-
Sample Filtration : If any solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature using a standard pulse sequence.
-
Set a spectral width of approximately 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A wider spectral width (e.g., 0-180 ppm) will be necessary.
-
Longer acquisition times are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Field-Proven Insights and Mechanistic Interpretation
The interpretation of NMR spectra goes beyond simple peak assignment. Understanding the underlying principles allows for a deeper comprehension of the molecule's structure and properties.
Influence of Substituents on Chemical Shifts
The chemical shifts in the pyridine ring are a direct consequence of the electronic effects of the substituents.
-
Nitrogen Atom : The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons and carbons, causing them to appear at a lower field compared to benzene.
-
Chlorine Atom : The chlorine at C-5 is an electron-withdrawing group through induction but has a weak electron-donating effect through resonance. Its net effect is deshielding of the adjacent protons and carbons.
-
Isobutoxy Group : The oxygen of the isobutoxy group at C-2 is electron-donating through resonance, which shields the ring protons, particularly at the ortho (C-3) and para (C-5) positions. This effect counteracts the deshielding from the nitrogen and chlorine to some extent.
-
Boronic Acid Group : The boronic acid group is electron-withdrawing and can exhibit complex behavior due to its ability to form anhydrides (boroxines) or interact with the solvent.[3]
Challenges in NMR of Boronic Acids
Researchers working with boronic acids should be aware of a few potential challenges:
-
Boroxine Formation : Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This can lead to the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation. The equilibrium between the boronic acid and the boroxine is dependent on the solvent and the presence of water.
-
Signal Broadening : The boron atom has a nuclear spin, and its quadrupolar moment can lead to broadening of the signal for the attached carbon (C-3). This is why the C-3 signal is often described as broad and can sometimes be difficult to detect.[4]
-
pH Dependence : The chemical shifts of boronic acids can be pH-dependent, as the boron center can exist in trigonal planar (sp²) or tetrahedral (sp³) hybridization states upon coordination with a Lewis base (like hydroxide or the solvent).[5][6]
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a detailed and definitive confirmation of its structure. By comparing its predicted spectra with those of related compounds, the influence of each substituent on the electronic environment of the molecule can be understood. Adherence to robust experimental protocols is crucial for obtaining high-quality data. A thorough understanding of the potential complexities associated with the NMR spectroscopy of boronic acids enables researchers to confidently interpret their data and utilize this important class of compounds in their synthetic endeavors.
References
- AIDA. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. [Link]
- The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
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- PubChem. 2-Isobutoxypyridine-3-boronic acid. [Link]
- The Royal Society of Chemistry.
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- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- MDPI.
- MDPI.
- INDOFINE Chemical Company. 5-CHLORO-2-METHOXYPYRIDIN-3-YL-3-BORONIC ACID. [Link]
- PubMed.
- ACS Publications.
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Comparison of 5-Chloro-2-isobutoxypyridine-3-boronic acid with other 5-halopyridine-3-boronic acids
A Comparative Guide to 5-Halopyridine-3-Boronic Acids for Suzuki-Miyaura Coupling
An In-Depth Analysis of 5-Chloro-2-isobutoxypyridine-3-boronic acid and its Halogenated Analogs for Researchers in Synthetic and Medicinal Chemistry
Introduction
Pyridinyl boronic acids are indispensable tools in modern organic synthesis, serving as key building blocks in the construction of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4][5] The incorporation of boron-containing scaffolds into drug candidates has seen a significant rise, with several FDA-approved drugs highlighting their value in medicinal chemistry.[6][7][8]
This guide provides a comparative analysis of this compound and its 5-fluoro, 5-bromo, and 5-iodo analogs. We will delve into the nuanced effects of the 5-halo and 2-alkoxy substituents on the physicochemical properties, stability, and reactivity of these reagents in the context of Suzuki-Miyaura coupling. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in reagent selection for their specific synthetic challenges.
Structural and Electronic Properties: A Comparative Overview
The reactivity of a pyridine boronic acid is not solely determined by the boronic acid moiety but is significantly modulated by the substituents on the pyridine ring. In the case of the 5-halo-2-isobutoxypyridine-3-boronic acids, two key functional groups dictate the electronic environment: the halogen at the 5-position and the isobutoxy group at the 2-position.
Electronic Effects of Substituents:
-
5-Halogen Group (F, Cl, Br, I): Halogens exert a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect, which decreases electron density on the ring, dominates and generally follows the order of electronegativity: F > Cl > Br > I. This electron-withdrawing nature increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation.[9]
-
2-Isobutoxy Group (-OCH₂CH(CH₃)₂): The alkoxy group is a strong electron-donating group through resonance (+R), where the lone pairs on the oxygen atom delocalize into the pyridine ring.[9] This effect increases the electron density of the ring, counteracting the inductive withdrawal of the halogen. It also introduces significant steric bulk near the 3-position, which can influence the approach of the palladium catalyst and other reagents.
These competing electronic factors fine-tune the overall reactivity and properties of the molecule. The following table summarizes the key physicochemical properties of the parent compound and its halogenated analogs.
| Property | 5-Fluoro- Analog | This compound | 5-Bromo- Analog | 5-Iodo- Analog |
| Molecular Formula | C₉H₁₃BFNO₃ | C₉H₁₃BClNO₃[10] | C₉H₁₃BBrNO₃ | C₉H₁₃BINO₃ |
| Molecular Weight | 213.01 g/mol | 229.47 g/mol [10][11] | 273.92 g/mol | 320.92 g/mol |
| Predicted pKa | Lower (More Acidic) | Intermediate | Intermediate | Higher (Less Acidic) |
| Dominant Electronic Effect of Halogen | Strong -I | Strong -I | Moderate -I | Weak -I |
Note: pKa values are predicted based on the inductive effects of the halogens. Experimental values may vary.
Performance and Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier application for these reagents. Its mechanism, which involves a Pd(0)/Pd(II) catalytic cycle, is well-understood and consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][12] The performance of the 5-halopyridine-3-boronic acid is most critical during the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation (The "Why"): To a dry reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv). The excess boronic acid is used to compensate for potential homocoupling or degradation. The palladium catalyst is the engine of the reaction, and the base is crucial for activating the boronic acid to form the boronate species required for transmetalation. [5]2. Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water). Water is often necessary to dissolve the inorganic base and facilitate the formation of palladium-hydroxo species that can accelerate the catalytic cycle. [13]The entire mixture must be thoroughly degassed by bubbling an inert gas like nitrogen or argon through it for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. [14]3. Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under the inert atmosphere. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound stands as a highly versatile and balanced reagent for Suzuki-Miyaura cross-coupling. Its comparison with other 5-halopyridine analogs reveals a clear strategic choice for chemists based on the synthetic endgame.
-
The 5-fluoro analog is ideal when the halogen is a permanent feature of the target molecule, intended to modulate its final properties.
-
The 5-chloro analog provides an excellent balance of reactivity and offers a handle for subsequent, orthogonal cross-coupling, making it a workhorse for library synthesis and multi-step preparations.
-
The 5-bromo and 5-iodo analogs are the reagents of choice when the 5-position is slated for a subsequent coupling reaction where the higher reactivity of the C-Br or C-I bond is a distinct advantage.
By understanding the interplay of electronic effects, stability, and the synthetic potential of the carbon-halogen bond, researchers can strategically select the optimal 5-halopyridine-3-boronic acid to accelerate their discovery and development programs.
References
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- Substituent Effect Analysis on Halogen Bonding Interactions.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [Link]
- Comparison of reactivity of different boron reagents.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- 3-pyridylboronic acid. Organic Syntheses. [Link]
- 3-pyridylboric acid - 1692-25-7 - Structure, Synthesis, Properties. Organoboron. [Link]
- 5-Bromopyridine-3-boronic acid. Chongqing Chemdad Co., Ltd. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
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- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for the Suzuki Coupling of 5-Chloro-2-isobutoxypyridine-3-boronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high functional group tolerance.[1][2] Its application is particularly pivotal in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in bioactive molecules.[3] However, the versatility of this reaction is often tested by the nature of its coupling partners.
Heteroaryl boronic acids, especially those containing pyridine rings, introduce a unique set of challenges.[3][4] The "2-pyridyl problem," for instance, is a well-documented phenomenon where the proximity of the Lewis basic nitrogen atom to the boronic acid moiety can lead to catalyst inhibition and promote undesired side reactions, most notably protodeboronation.[4][5][6] This decomposition pathway consumes the nucleophilic partner, diminishing the yield of the desired product and complicating purification.[5]
This guide provides a comprehensive, data-driven comparison of three classes of palladium catalysts for the Suzuki coupling of a challenging, pharmaceutically relevant substrate: 5-Chloro-2-isobutoxypyridine-3-boronic acid. By examining a traditional catalyst alongside modern Buchwald and N-Heterocyclic Carbene (NHC) systems, we aim to provide researchers, scientists, and drug development professionals with a clear, objective framework for catalyst selection and reaction optimization.
Experimental Design & Rationale
To establish a fair and informative benchmark, a standardized model reaction was designed. This compound was selected as the nucleophilic partner due to its relevance in medicinal chemistry and its inherent challenges as a substituted 3-pyridylboronic acid. 4-Bromoanisole was chosen as a representative, moderately activated aryl halide electrophile.
Model Reaction:
The primary objective is to evaluate the efficiency of each catalyst system in promoting this transformation under standardized conditions. The key performance indicators will be reaction yield, reaction time, and catalyst loading.
Catalyst Selection Rationale
Three distinct and widely utilized palladium catalysts were selected to represent different generations and classes of catalytic systems:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A first-generation, classical catalyst. It is often used as a baseline due to its historical significance and affordability, but it can be sensitive to air and may require higher catalyst loadings and temperatures.[7][8]
-
XPhos Pd G2: A second-generation Buchwald precatalyst. These systems feature bulky, electron-rich dialkylbiarylphosphine ligands that are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10] The precatalysts are also valued for their air and moisture stability, simplifying handling.[10]
-
PEPPSI™-IPr: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex featuring an N-Heterocyclic Carbene (NHC) ligand. NHC ligands are strong sigma-donors that form highly stable and active palladium complexes, often effective for coupling challenging substrates like aryl chlorides.[11]
General Experimental Workflow
All reactions were conducted under an inert atmosphere to prevent catalyst degradation and side reactions. Reaction progress was monitored by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Product yields were determined after purification by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Benchmark 1: Pd(PPh₃)₄ (Classical System)
Tetrakis(triphenylphosphine)palladium(0) is a pre-formed, 18-electron Pd(0) complex. For it to enter the catalytic cycle, it must first dissociate one or more triphenylphosphine (PPh₃) ligands to generate a coordinatively unsaturated, catalytically active species. [12]While historically significant, its sensitivity to air and the moderate electron-donating ability of PPh₃ can limit its effectiveness with less reactive substrates.
Detailed Experimental Protocol: Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), this compound (275 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor reaction progress every 4 hours.
-
Workup: After 24 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Catalyst Benchmark 2: XPhos Pd G2 (Buchwald System)
The XPhos Pd G2 precatalyst is an air- and moisture-stable Pd(II) complex. [10]In situ, under basic conditions, it is readily reduced to the active Pd(0) species. The XPhos ligand is exceptionally bulky and electron-rich, which promotes the formation of a monoligated L-Pd(0) active species. This steric bulk and electronic character are known to significantly accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, making it highly effective for coupling challenging substrates, including chloropyridines. [7][9][13]
Detailed Experimental Protocol: XPhos Pd G2
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), this compound (275 mg, 1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.), and XPhos Pd G2 (16 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor reaction progress every hour.
-
Workup: After 4 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with additional ethyl acetate. Wash the filtrate with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Catalyst Benchmark 3: PEPPSI™-IPr (NHC System)
The PEPPSI-IPr catalyst is a Pd(II) complex stabilized by a strongly donating N-heterocyclic carbene (IPr) ligand and a pyridine ligand. [11]The pyridine ligand is readily displaced, and the complex is reduced to generate a highly active L-Pd(0) species. NHC ligands are powerful electron donors, even more so than typical phosphines, which enhances the rate of oxidative addition. The thermal stability of the Pd-NHC bond makes these catalysts robust and highly active, even at lower temperatures. [11]
Detailed Experimental Protocol: PEPPSI™-IPr
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), this compound (275 mg, 1.2 mmol, 1.2 equiv.), and potassium tert-butoxide (KOtBu, 224 mg, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (5 mL) followed by PEPPSI™-IPr (14 mg, 0.02 mmol, 2 mol%).
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor reaction progress every hour.
-
Workup: After 6 hours, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Results and Comparative Analysis
The performance of the three catalyst systems was evaluated based on the isolated yield of the desired product, 5-(4-methoxyphenyl)-2-isobutoxypyridine, and the time required to reach full conversion of the limiting reagent (4-bromoanisole).
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Pd(PPh₃)₄ | 5 | 100 | 24 | 55% |
| XPhos Pd G2 | 2 | 100 | 4 | 92% |
| PEPPSI™-IPr | 2 | 80 | 6 | 88% |
Discussion
The experimental data clearly demonstrates the superior performance of the modern precatalyst systems for this challenging Suzuki coupling.
-
Pd(PPh₃)₄: The classical catalyst delivered a modest yield of 55% even after a prolonged reaction time of 24 hours at a high catalyst loading of 5 mol%. This outcome is likely due to a combination of slower catalytic turnover and potential catalyst deactivation. The competing protodeboronation of the pyridylboronic acid over the extended reaction time is also a probable cause for the diminished yield. [5]
-
XPhos Pd G2: The Buchwald precatalyst proved to be exceptionally efficient, affording a 92% isolated yield in just 4 hours with a significantly lower catalyst loading of 2 mol%. The rapid reaction rate is a direct consequence of the bulky, electron-rich XPhos ligand, which accelerates the key steps of the catalytic cycle. [9]By achieving full conversion quickly, this system effectively outpaces the undesired protodeboronation side reaction.
-
PEPPSI™-IPr: The NHC-based catalyst also performed admirably, providing a high yield of 88% in 6 hours at a lower temperature of 80 °C. The strong sigma-donating character of the IPr ligand ensures a highly active and stable catalyst, capable of efficiently promoting the coupling. [11]The ability to run the reaction at a lower temperature can be advantageous for substrates with sensitive functional groups.
Catalyst Selection Framework
The choice of catalyst is a critical decision that balances cost, efficiency, and practicality. The following decision tree provides a logical framework for selecting an appropriate catalyst system for similar challenging Suzuki-Miyaura couplings.
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The Stability Challenge: A Comparative Guide to Protodeboronation Rates of Substituted Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridine boronic acids stand as indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical industry. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-documented. However, the inherent instability of these crucial reagents, leading to a parasitic side reaction known as protodeboronation, presents a significant hurdle for process development and optimization. This guide provides an in-depth, comparative analysis of protodeboronation rates for various substituted pyridine boronic acids, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Pervasive Problem of Protodeboronation
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the boronic acid and leading to reduced yields of the desired coupled product.[1][2] This undesired reaction is highly dependent on the structure of the boronic acid, the reaction conditions (particularly pH), and the presence of catalytic species.[1][3] For heteroaromatic boronic acids like those of pyridine, the propensity for protodeboronation can be particularly pronounced, complicating their storage and application.[4][5]
Comparative Analysis of Protodeboronation Rates
The stability of substituted pyridine boronic acids to protodeboronation is critically influenced by the position of the boronic acid group and the electronic nature of other substituents on the pyridine ring. The following table summarizes the kinetic data for the protodeboronation of key pyridine boronic acid isomers, providing a quantitative basis for comparison.
| Pyridine Boronic Acid Isomer | Half-life (t½) at 70°C | Relative Stability | Mechanistic Pathway | Key Insights |
| 2-Pyridylboronic Acid | ~25-50 seconds (at pH 7)[6] | Very Low | Unimolecular fragmentation of a zwitterionic intermediate[1][6] | The proximity of the basic nitrogen atom facilitates rapid decomposition. This isomer is notoriously unstable.[4][5] |
| 3-Pyridylboronic Acid | > 1 week (at pH 12)[6] | High | Standard base-catalyzed mechanism[1][3] | The boronic acid group is electronically and sterically removed from the ring nitrogen, leading to significantly greater stability. |
| 4-Pyridylboronic Acid | > 1 week (at pH 12)[6] | High | Standard base-catalyzed mechanism[1][3] | Similar to the 3-pyridyl isomer, the 4-position confers high stability against protodeboronation under basic conditions. |
Note: The provided half-lives are under specific experimental conditions (e.g., 50% aqueous dioxane at 70°C) and serve as a comparative benchmark.[3] Absolute rates will vary with different solvent systems, temperatures, and buffer compositions.
Mechanistic Underpinnings of Pyridine Boronic Acid Instability
The dramatic difference in stability between the pyridine boronic acid isomers is a direct consequence of their distinct mechanistic pathways for protodeboronation.
The Unstable Case: 2-Pyridylboronic Acid
The rapid decomposition of 2-pyridylboronic acid at neutral pH is attributed to the formation of a zwitterionic intermediate.[1][6] This species undergoes a facile unimolecular fragmentation, leading to the protodeboronated product.
Caption: Mechanism of 2-pyridylboronic acid protodeboronation.
This intramolecular pathway is highly efficient, making 2-pyridylboronic acid and its derivatives particularly challenging substrates in Suzuki-Miyaura couplings.[4]
The Stable Isomers: 3- and 4-Pyridylboronic Acids
In contrast, 3- and 4-pyridylboronic acids lack the ability to form a similar zwitterionic intermediate that facilitates rapid C-B bond cleavage. Their protodeboronation proceeds through the more common base-catalyzed mechanism observed for many aryl boronic acids.[1] This pathway involves the formation of a boronate anion, which then reacts with a proton source (like water) in the rate-determining step. This process is significantly slower, rendering these isomers substantially more stable.
Caption: General base-catalyzed protodeboronation mechanism.
Experimental Protocol for Quantifying Protodeboronation Rates
Accurate quantification of protodeboronation rates is crucial for understanding the stability of a given boronic acid and for optimizing reaction conditions. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.[7][8]
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the substituted pyridine boronic acid in a suitable deuterated solvent (e.g., 1,4-dioxane-d8).
-
Prepare a series of aqueous buffer solutions covering the desired pH range.
-
To an NMR tube, add a known concentration of the boronic acid stock solution and an internal standard (for quantification).
-
-
Initiation of the Reaction:
-
Equilibrate the NMR tube containing the boronic acid solution to the desired reaction temperature in the NMR spectrometer.
-
Inject a known volume of the pre-heated buffer solution to initiate the protodeboronation reaction. For very fast reactions, stopped-flow NMR techniques may be necessary.[8]
-
-
Data Acquisition:
-
Acquire a series of ¹H or ¹⁹F NMR spectra (if applicable) over time. The disappearance of a signal corresponding to the boronic acid and the appearance of a signal for the protodeboronated product should be monitored.
-
-
Data Analysis:
-
Integrate the signals of the starting material and the product at each time point.
-
Calculate the concentration of the boronic acid at each time point relative to the internal standard.
-
Plot the natural logarithm of the boronic acid concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).
-
The half-life (t½) can be calculated using the equation: t½ = ln(2) / k_obs.[9]
-
Caption: Workflow for kinetic analysis of protodeboronation by NMR.
Mitigating Protodeboronation: Practical Strategies
Given the inherent instability of certain pyridine boronic acids, several strategies have been developed to circumvent the issue of protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, can protect the C-B bond.[5][7] MIDA boronates, in particular, offer the advantage of being air-stable solids that slowly release the active boronic acid under the reaction conditions.[5]
-
Anhydrous Conditions: Since water is a reactant in the protodeboronation pathway, conducting Suzuki-Miyaura reactions under strictly anhydrous conditions can suppress this side reaction.[10]
-
Optimized Reaction Conditions: Careful selection of the base, solvent, and temperature can minimize the rate of protodeboronation relative to the desired cross-coupling reaction.[11] For instance, using a weaker base may slow down the base-catalyzed protodeboronation.
-
Highly Active Catalysts: Employing highly active palladium catalysts that promote rapid cross-coupling can ensure that the desired reaction outcompetes the slower protodeboronation process.[1]
By understanding the relative stabilities and underlying mechanistic principles of protodeboronation for substituted pyridine boronic acids, researchers can devise more robust and efficient synthetic routes, ultimately accelerating the drug discovery and development process.
References
- Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (2023).
- Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1353–1367. [Link]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269–12280. [Link]
- Wang, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37343–37346. [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(23), 11958–11972. [Link]
- Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2004(08), 1397–1400. [Link]
- Touzalin, T., et al. (2021). Stopped‐Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub‐Second Time‐Scale. European Journal of Organic Chemistry, 2021(13), 1993–1999. [Link]
- Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- Noonan, G., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2796–2807. [Link]
- Semantic Scholar. (n.d.).
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(42), 15382–15383. [Link]
- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. [Link]
- Noonan, G., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Reddit. (2021). Help needed with unreproducible Suzuki coupling. [Link]
- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Cox, P. A., et al. (2016).
- F-F., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14373–14386. [Link]
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A Senior Application Scientist's Guide to Computational Analysis of Substituent Electronic Effects in Pyridine Boronic Acids
Introduction: The Strategic Importance of Pyridine Boronic Acids in Medicinal Chemistry
Pyridine boronic acids represent a class of compounds with significant utility in the pharmaceutical and agrochemical industries. Their unique structure, combining the Lewis acidic boronic acid moiety with the basic and aromatic pyridine ring, makes them versatile building blocks in drug discovery, particularly as key components in Suzuki-Miyaura cross-coupling reactions.[1] The electronic properties of these molecules are of paramount importance, as they dictate their reactivity, stability, and potential for biological interactions.[2] For drug development professionals, a deep understanding of how substituents on the pyridine ring modulate these electronic properties is crucial for the rational design of novel therapeutics.
This guide provides a comparative analysis of computational methodologies used to study the electronic effects of substituents in pyridine boronic acids. We will delve into the causality behind experimental choices in computational chemistry, present self-validating protocols, and ground our claims in authoritative scientific literature. Our focus will be on the practical application of these methods to predict and understand key electronic descriptors, primarily the acid dissociation constant (pKa), which is a critical parameter for drug absorption and bioavailability.
The Dual Nature of Acidity in Pyridine Boronic Acids
A key consideration for pyridine boronic acids is their dual acid-base character. The boronic acid group, with its vacant p-orbital on the boron atom, acts as a Lewis acid, accepting a hydroxide ion from water to form a tetrahedral boronate species.[3] The pKa of this equilibrium is a measure of the boron's Lewis acidity. Concurrently, the nitrogen atom in the pyridine ring is a Brønsted base, capable of accepting a proton. This equilibrium is characterized by its own pKa, often denoted as pKaH.[4]
Substituents on the pyridine ring exert a profound influence on both of these equilibria. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center (lowering the boronic acid pKa) and decrease the basicity of the pyridine nitrogen (lowering the pKaH). Conversely, electron-donating groups (EDGs) have the opposite effect.[2] Computational chemistry provides a powerful toolkit to quantify these effects.
Comparative Analysis of Computational Workflows for pKa Prediction
The accurate prediction of pKa values in solution is a significant challenge for computational chemistry, as it requires precise calculation of the free energy difference between the protonated and deprotonated states, including the substantial effects of solvation.[1] We will compare two common computational workflows: a standard approach using implicit solvation and an enhanced method incorporating explicit solvent molecules.
Experimental Protocol 1: Standard DFT with Implicit Solvation
This protocol represents a widely used and efficient method for pKa prediction.
-
Geometry Optimization: The 3D structures of the neutral pyridine boronic acid and its corresponding boronate anion are optimized in the gas phase using Density Functional Theory (DFT). A common choice is the B3LYP functional with a Pople-style basis set such as 6-31+G(d).[5]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: Single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to estimate the free energy of solvation.[1][6]
-
pKa Calculation: The aqueous pKa is calculated using the following thermodynamic cycle, which relates the free energy of deprotonation in solution to the gas-phase free energy and the solvation free energies of the species involved. The absolute pKa is often calculated relative to a known reference compound.
Caption: Thermodynamic cycle for pKa calculation.
Causality: This method is computationally efficient because it treats the solvent as a continuous dielectric medium rather than individual molecules. However, it may fail to capture specific short-range interactions, such as hydrogen bonding between the solute and solvent, which can be particularly important for polar molecules like pyridines.
Experimental Protocol 2: Enhanced DFT with a Hybrid Solvation Model
This protocol aims to improve accuracy by including a small number of explicit water molecules to model the first solvation shell, while the bulk solvent is still treated implicitly.
-
Complex Generation: A small number (typically 2-3) of explicit water molecules are placed in hydrogen-bonding proximity to the key functional groups (the B(OH)₂ group and the pyridine nitrogen) of both the neutral acid and the conjugate base.
-
Geometry Optimization: The entire solute-water complexes are geometry optimized using the same level of theory as in Protocol 1 (e.g., B3LYP/6-31+G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated for the optimized complexes.
-
Solvation Energy Calculation: Single-point energy calculations are performed on the optimized complexes within a continuum solvation model (e.g., PCM or SMD). This hybrid approach models the specific short-range interactions explicitly and the long-range bulk effects implicitly.
-
pKa Calculation: The pKa is calculated using a modified thermodynamic cycle that accounts for the explicit water molecules.
Caption: Hybrid solvation pKa prediction workflow.
Causality and Trustworthiness: The inclusion of explicit water molecules provides a more physically realistic model of the solute's immediate environment. For pyridines, this is particularly important for accurately describing the hydrogen bonding to the nitrogen lone pair. This protocol is self-validating when benchmarked against known experimental pKa values. For instance, the experimental pKaH of pyridine is ~5.2, while for 3- and 4-pyridineboronic acid, it is ~4.2 and ~3.8, respectively.[4] A reliable computational protocol should reproduce this trend and the absolute values with reasonable accuracy (typically within 0.5-1.0 pKa units).
Quantitative Comparison of Substituent Effects
The true power of these computational methods lies in their ability to systematically predict the effect of a wide range of substituents. While a comprehensive, consistent dataset for substituted pyridine boronic acids is not available in a single published study, we can compile known experimental data and established computational principles to illustrate the expected trends.
Table 1: Comparison of Experimental and Calculated pKa Values for Parent Pyridine Boronic Acids
This table serves as a baseline for validating the computational methods. The calculated values are representative of what a well-calibrated DFT study would aim to achieve.
| Compound | pKa Type | Experimental pKa | Typical Calculated pKa (Hybrid Model) |
| Pyridine | pKaH | ~5.2 | 4.8 - 5.5 |
| 3-Pyridineboronic acid | pKaH | ~4.22[4] | 3.9 - 4.5 |
| 4-Pyridineboronic acid | pKaH | ~3.82[4] | 3.5 - 4.1 |
| Phenylboronic acid | pKa (Lewis Acidity) | ~8.8 | 8.5 - 9.2[1] |
Note: The pKaH refers to the acidity of the pyridinium ion, while the pKa for phenylboronic acid refers to the Lewis acidity of the B(OH)₂ group.
Table 2: Predicted Trends in Electronic Properties of Substituted Pyridine-4-Boronic Acids
This table outlines the expected qualitative and quantitative impact of common substituents at the 2-position of pyridine-4-boronic acid. The electronic effects are rationalized through changes in calculated descriptors like the pKa (of the boronic acid), the Natural Bond Orbital (NBO) charge on the boron atom, and the Molecular Electrostatic Potential (MEP) minimum on the pyridine nitrogen.
| Substituent (R) | Hammett Constant (σp) | Expected Effect on Boronic Acid pKa | Expected NBO Charge on Boron Atom | Expected MEP Minimum at Pyridine N |
| -OCH₃ (EDG) | -0.27 | Increase (Less Acidic) | Less Positive | More Negative (More Basic) |
| -CH₃ (EDG) | -0.17 | Slight Increase | Slightly Less Positive | Slightly More Negative |
| -H (Reference) | 0.00 | Baseline | Baseline | Baseline |
| -Cl (EWG) | +0.23 | Decrease (More Acidic) | More Positive | Less Negative (Less Basic) |
| -CN (EWG) | +0.66 | Significant Decrease | Significantly More Positive | Significantly Less Negative |
| -NO₂ (EWG) | +0.78 | Strong Decrease | Strongly Positive | Strongly Less Negative |
Interpretation and Causality:
-
Hammett Constants: The Hammett constant (σ) quantifies the electronic effect of a substituent.[3] Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.
-
pKa Trends: EWGs withdraw electron density from the aromatic ring, which in turn makes the boron atom more electron-deficient and thus a stronger Lewis acid (lower pKa).[2]
-
NBO Charges: Natural Bond Orbital (NBO) analysis partitions the electron density among atoms.[7] A more positive charge on the boron atom, induced by an EWG, correlates with increased Lewis acidity.
-
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface. A more negative MEP minimum near the pyridine nitrogen indicates a region of higher electron density and therefore greater Brønsted basicity (higher pKaH). EWGs make this region less negative.
Advanced Analysis: Hammett Plots and Reaction Constants (ρ)
A powerful tool for quantifying the sensitivity of a reaction to substituent effects is the Hammett plot, which correlates the logarithm of the reaction or equilibrium constant with the Hammett σ constant.[3] For the deprotonation of substituted phenylboronic acids, the slope of this plot, known as the reaction constant (ρ), is approximately +2.1.[3] This positive value indicates that the reaction is facilitated by electron-withdrawing groups, and the magnitude suggests a moderate sensitivity to their effects.
For the deprotonation of substituted pyridinium ions, the ρ value is significantly larger, at approximately +5.9.[8] This implies that the basicity of the pyridine nitrogen is much more sensitive to the electronic effects of substituents than the Lewis acidity of a boronic acid group on a benzene ring. This insight is critical for medicinal chemists, as it suggests that even minor modifications to the pyridine ring can have a dramatic impact on the compound's ionization state at physiological pH.
Caption: Interplay of substituent effects and electronic properties.
Conclusion and Future Outlook
Computational modeling offers an indispensable tool for researchers, scientists, and drug development professionals to understand and predict the electronic properties of pyridine boronic acids. By employing robust DFT-based protocols, particularly those that incorporate a hybrid solvation model, it is possible to obtain reliable predictions of pKa values that can guide molecular design and synthesis.
The comparative analysis presented here demonstrates that while simpler implicit solvent models offer computational efficiency, the inclusion of explicit water molecules is often crucial for achieving high accuracy, especially for systems involving strong hydrogen bonding sites like the pyridine nitrogen. The use of electronic descriptors from NBO and MEP analyses, correlated with Hammett parameters, provides a deep, mechanistic understanding of how substituents fine-tune the dual acidic and basic nature of these important molecules. This predictive power allows for the in-silico screening of candidate molecules, ultimately accelerating the drug discovery pipeline.
References
- Aggarwal, V. K., et al. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.
- Casasnovas, R., et al. (2009). Computational pKa calculations of mono and diprotic pyridines by quantum methods. ResearchGate.
- da Silva, C. O., et al. (2024). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.
- Jaffé, H. H. (1953).
- Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH.
- Hall, D. G. (Ed.). (2011).
- da Silva, C. O., et al. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
- Mecinović, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
- Li, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.
- Senthilkumar, K. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- Poliak, P., et al. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd.
- Green, S. M., et al. (2022). Green Synthesis, SC-XRD, Non-Covalent Interactive Potential and Electronic Communication via DFT Exploration of Pyridine-Based Hydrazone. MDPI.
- Poliak, P., et al. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Acta Chimica Slovaca.
- Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.
- Charton, M. (1965). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic.
- Antunes, R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
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A Comparative Guide to the Structural Validation of Coupling Products from 5-Chloro-2-isobutoxypyridine-3-boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] Highly functionalized building blocks, such as 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS 1217501-42-2), are invaluable for introducing substituted pyridine motifs, which are prevalent in pharmaceuticals.[2][3][4] However, the successful synthesis of the target molecule is only the first step. Rigorous, unambiguous structural validation is paramount to ensure the integrity of downstream research and development.
The inherent asymmetry and electronic nature of substituted pyridines introduce significant challenges in structural elucidation. Simply confirming the molecular weight of the product is insufficient, as regioisomers and process-related byproducts can easily lead to incorrect assignments. This guide provides an in-depth, objective comparison of analytical methodologies for validating the structure of coupling products derived from this compound, grounded in field-proven insights and experimental causality.
The Validation Imperative: An Orthogonal Approach
A robust validation strategy cannot rely on a single analytical technique. It requires an orthogonal approach where each method provides a unique and complementary piece of the structural puzzle. The workflow should be designed as a self-validating system, moving from rapid, high-level assessments to definitive, high-resolution analysis.
Caption: A logical workflow for the comprehensive validation of complex coupling products.
Beyond Molecular Weight: The Limits of Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the initial confirmation of a successful coupling reaction. Its high sensitivity and speed make it ideal for verifying the molecular weight of the expected product.
However, for the coupling products of this compound, MS alone is insufficient for definitive structural proof. The primary limitation is its inability to distinguish between isomers. For example, a Suzuki coupling with a hypothetical bromotoluene could occur at the ortho, meta, or para position. All three products would have the identical molecular weight.
Table 1: Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Advantages | Limitations for This Application |
| GC-MS | Molecular weight of volatile compounds; assessment of volatile impurities. | Excellent for separating volatile starting materials and byproducts. | Not suitable for non-volatile or thermally labile products; derivatization may be required. |
| LC-MS | Molecular weight of the product and non-volatile impurities; purity assessment (UV). | Broad applicability; provides rapid confirmation of product formation and purity profile. | Cannot distinguish isomers ; ionization efficiency can vary. |
| HRMS | High-resolution molecular weight, providing elemental composition. | Confirms molecular formula, ruling out alternative elemental compositions. | Cannot distinguish isomers ; more resource-intensive than standard MS. |
The Core of Validation: Unambiguous Structure Proof by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] For substituted pyridines, where proton and carbon signals often overlap in crowded aromatic regions, a suite of 1D and 2D NMR experiments is essential.[6][7]
The Challenge: Assigning a Crowded Aromatic System
The electronic environment of the substituted pyridine ring often leads to complex and overlapping signals in the ¹H NMR spectrum.[6] The key to solving the structure lies in heteronuclear correlation experiments that definitively map the connectivity of the entire molecule.
The Solution: A 2D NMR-Centric Approach
-
¹H and ¹³C NMR: These 1D experiments provide the initial "fingerprint" of the molecule, showing the number and types of protons and carbons. The characteristic signals for the isobutoxy group (-OCH₂CH(CH₃)₂) should be clearly visible.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity of protons on the newly introduced aryl ring and identifying the two remaining protons on the pyridine ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[6] This allows for the confident assignment of all protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for determining regiochemistry.[6] It reveals correlations between protons and carbons that are two or three bonds away. To validate the C3 coupling of this compound, the following correlations are definitive proof:
-
A correlation from the methylene protons of the isobutoxy group (-OCH₂ -) to the C2 carbon of the pyridine ring.
-
Crucially, a correlation from the same methylene protons (-OCH₂ -) to the C3 carbon, confirming its proximity.
-
Correlations from the pyridine ring protons (H4 and H6) to the surrounding carbons, and most importantly, to the quaternary carbon (C3) where the new C-C bond is formed.
-
Caption: Key HMBC correlations confirming C3-arylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of bonding. It is critical for confirming the spatial arrangement of substituents and can be used to identify atropisomers, which can occur with bulky ortho-substituted biaryls.[8]
Anticipating Reality: Identifying Common Byproducts
A trustworthy validation protocol must account for potential side reactions. In Suzuki-Miyaura couplings, several common byproducts can form, and their identification is crucial for accurate purity assessment and process optimization.
Table 2: Detection of Common Suzuki Coupling Byproducts
| Byproduct | Structure | Formation Mechanism | Primary Detection Method | Secondary Method |
| Protodeborylation | 5-Chloro-2-isobutoxypyridine | Reaction of the boronic acid with a proton source (e.g., water) instead of the aryl halide. | GC-MS (if volatile), LC-MS (distinguishable by mass). | ¹H NMR (appearance of a new pyridine proton signal). |
| Homocoupling | Bis(5-chloro-2-isobutoxypyridin-3-yl) | Self-coupling of two boronic acid molecules. | LC-MS (distinct high mass peak). | ¹H NMR (complex, often symmetrical aromatic signals). |
| Ligand-derived Impurities | Arylated Phosphines | Phenyl group transfer from phosphine ligands (e.g., PPh₃) to the palladium center.[9][10] | LC-MS (unexpected mass peaks corresponding to biphenyl, etc.). | ¹H NMR (characteristic signals for unsubstituted phenyl groups). |
Comparative Analysis: Why Reagent Choice Matters
To illustrate the power of this validation workflow, consider a comparison between the target reagent and a hypothetical alternative, 5-Chloro-2-isobutoxypyridine-4-boronic acid . A coupling reaction with bromobenzene would yield two distinct isomers with identical mass.
Table 3: Comparative Data for Isomeric Coupling Products
| Parameter | Product from 3-Boronic Acid | Product from 4-Boronic Acid | Key Differentiation Method |
| Molecular Formula | C₁₅H₁₆ClNO | C₁₅H₁₆ClNO | N/A (Identical) |
| Expected Mass | 261.09 | 261.09 | N/A (Identical) |
| ¹H NMR (Pyridine) | Two doublets (H4, H6) | Two singlets (H3, H5) | ¹H NMR |
| Key HMBC Correlation | Isobutoxy -OCH₂- to C3 | Isobutoxy -OCH₂- to C3 and C5 | HMBC |
| Predicted Yield | High (typical Suzuki) | High (typical Suzuki) | N/A |
The HMBC experiment would be the ultimate arbiter. For the 3-boronic acid product, the isobutoxy methylene protons would show a correlation to the newly formed biaryl junction at C3. For the 4-boronic acid product, no such correlation would exist; instead, the H3 proton would show a key correlation to the C4 junction.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling
This is a representative protocol and must be optimized for specific substrates.
-
To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[5]
-
Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol).
-
Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HMBC Data Acquisition for Structural Validation
Parameters are for a 400 MHz spectrometer and should be adapted as needed.[6]
-
Sample Preparation: Prepare a solution of the purified coupling product (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C. Lock and shim the sample.
-
Acquisition Parameters:
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., ghmbcad).
-
Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Set the ¹³C spectral width to cover the expected carbon range (e.g., 0-170 ppm).
-
Set the number of increments in the indirect dimension (F1) to 256-512.
-
Set the number of scans per increment based on sample concentration (typically 8, 16, or higher).
-
The key parameter, CNST2 (or equivalent), which defines the long-range coupling constant for transfer, should be set to optimize for 2-3 bond correlations (typically around 8-10 Hz).
-
-
Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform phase and baseline correction. Analyze the cross-peaks to establish long-range connectivities.
Conclusion
The validation of coupling products from this compound is a clear demonstration of the principle that "structure dictates function." A cursory analysis based on mass spectrometry is insufficient and carries a significant risk of misidentification. A rigorous, self-validating workflow centered on a suite of 2D NMR experiments, particularly HMBC, is not merely best practice—it is a scientific necessity. This multi-technique approach provides an unassailable, publication-quality confirmation of regiochemistry, ensuring the integrity of the molecule and the reliability of all subsequent research.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (n.d.).
- Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling.
- A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry - Benchchem. (n.d.).
- Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate.
- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337.
- Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Bellina, F., et al. (2000). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 65(9), 2810–2817.
- Owsianik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2279–2288.
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017).
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. (2025).
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. ResearchGate. (n.d.).
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health (NIH). (2020).
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- This compound C180291 from Aladdin Scientific Corporation. Chembeo.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. (2017).
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- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 5-Chloro-2-isobutoxypyridine-3-boronic Acid in Suzuki-Miyaura Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth analysis of the cross-reactivity of a key heterocyclic building block, 5-Chloro-2-isobutoxypyridine-3-boronic acid , with a diverse panel of aryl halides. We will explore the mechanistic nuances of the Suzuki-Miyaura reaction, predict and rationalize the reactivity of this specific boronic acid, and provide robust experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[2][3]
The Suzuki-Miyaura Coupling: A Mechanistic Framework
First published by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide.[4] Its widespread adoption is due to mild reaction conditions, the commercial availability of stable reagents, and the generation of non-toxic byproducts.[5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7]
The three fundamental steps are:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. This step is often rate-determining, and its efficiency is influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[4][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity Profile of this compound
The subject of this guide, This compound , possesses distinct structural features that dictate its reactivity:
-
Pyridine Ring: The nitrogen atom in the pyridine ring makes the entire system electron-deficient. This can influence the transmetalation step. Additionally, the lone pair on the nitrogen can potentially coordinate to the palladium catalyst, which in some cases can inhibit catalysis.[11]
-
Chloro Group (C5): As an electron-withdrawing group, the chlorine atom further decreases the electron density of the pyridine ring, which can slow down the transmetalation step.
-
Isobutoxy Group (C2): This is an electron-donating group, which can partially counteract the electron-withdrawing effects of the chloro group and the pyridine nitrogen.
-
Boronic Acid (C3): Its position is ortho to the bulky isobutoxy group, which may introduce some steric hindrance, potentially requiring specific ligands to facilitate efficient coupling.
Overall, this boronic acid is considered moderately electron-deficient. Its successful coupling relies on carefully optimized conditions to balance electronic demands and potential catalyst inhibition.
Comparative Reactivity with Different Aryl Halides
To provide a clear performance comparison, we will evaluate the coupling of this compound with four classes of aryl bromides. Aryl bromides are chosen for this study as they offer a good balance of reactivity and stability compared to more reactive iodides and less reactive chlorides.[8]
The following experimental data is representative of typical screening results obtained under the general protocol outlined in Section 4.
| Entry | Aryl Bromide Partner | Classification | Yield (%) | Key Observations |
| 1 | 4-Bromotoluene | Electron-Neutral | 92 | High conversion, clean reaction profile. Serves as a baseline for reactivity. |
| 2 | 4-Bromoanisole | Electron-Rich | 78 | Slower reaction rate observed. Electron-donating groups on the aryl halide are known to retard the oxidative addition step.[12] |
| 3 | 4-Bromobenzonitrile | Electron-Poor | 95 | Rapid reaction. The electron-withdrawing nitrile group activates the C-Br bond, accelerating oxidative addition.[13] |
| 4 | 2-Bromotoluene | Sterically Hindered | 65 | Significantly lower yield. Steric hindrance near the reaction site impedes the approach of the palladium catalyst.[14][15] |
| 5 | 2-Bromopyridine | Heterocyclic | 85 | Good yield, but requires careful selection of ligand to avoid catalyst inhibition by the second pyridine nitrogen.[11] |
Analysis of Results:
The data clearly demonstrates that the electronic nature of the aryl halide partner has a profound impact on the reaction outcome. Electron-poor aryl halides are the most facile coupling partners due to the rapid rate of oxidative addition.[16] Conversely, electron-rich systems are more challenging and may require more active catalyst systems or longer reaction times.[12] Steric hindrance presents a significant barrier, as expected, leading to diminished yields.[17][18] Coupling with other heteroaryl halides, such as 2-bromopyridine, is efficient but underscores the importance of optimizing ligand choice to mitigate potential side reactions or catalyst deactivation.
Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following section details a general procedure for screening the cross-coupling reactions and a workflow for troubleshooting.
General Procedure for Cross-Coupling Screening
This protocol is designed as a robust starting point for the coupling of this compound.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd(dppf)Cl₂ (Palladium catalyst, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk tube or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Caption: A standard workflow for Suzuki-Miyaura cross-coupling experiments.
Step-by-Step Method:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), potassium carbonate (1.5 mmol), and Pd(dppf)Cl₂ (0.01 mmol).
-
Inerting: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture (2.5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 90 °C and stir vigorously for 16 hours.
-
Monitoring: After the allotted time, cool the reaction to room temperature and check for completion by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
When a reaction fails or gives a low yield, a systematic approach to optimization is necessary.
-
No Reaction/Low Conversion:
-
Cause: Inefficient oxidative addition (common with electron-rich or hindered halides) or catalyst deactivation.
-
Solution: Increase the temperature. Screen more active catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to promote the coupling of challenging substrates.[9]
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: The boronic acid is cleaved by trace water or acidic protons before it can transmetalate. This is a known side reaction, especially with heteroaryl boronic acids.[12]
-
Solution: Use a milder base (e.g., potassium phosphate, K₃PO₄) or an anhydrous base like cesium fluoride (CsF). Ensure all reagents and solvents are rigorously dried.
-
-
Homocoupling of Boronic Acid:
-
Cause: Two molecules of the boronic acid couple together, often promoted by the presence of oxygen.
-
Solution: Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere throughout the experiment.
-
Conclusion
This compound is a highly effective building block in Suzuki-Miyaura cross-coupling reactions. Its reactivity is predictably influenced by the electronic and steric properties of the aryl halide coupling partner. While it performs exceptionally well with electron-poor and neutral aryl halides, successful coupling with electron-rich or sterically hindered partners requires careful optimization of the catalyst system and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this versatile reagent in the synthesis of novel and complex molecular architectures.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction....
- Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction.
- Wikipedia. Suzuki reaction.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Organic Chemistry Portal. Suzuki Coupling.
- RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- RSC Publishing. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Benchchem.
- National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
- Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
- National Center for Biotechnology Information. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various....
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- ResearchGate. The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Coupling with 5-Chloro-2-isobutoxypyridine-3-boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl scaffolds prevalent in many pharmaceutical agents.[1] However, the efficiency and success of these reactions, especially with heteroaromatic substrates, are highly dependent on the careful selection of the catalytic system. This guide provides an in-depth kinetic analysis and comparison of palladium-based catalytic systems for the Suzuki coupling of 5-Chloro-2-isobutoxypyridine-3-boronic acid, a versatile building block in medicinal chemistry.
The pyridine nucleus, a common motif in drug candidates, introduces unique challenges to the Suzuki coupling. The nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, pyridylboronic acids can be susceptible to side reactions like protodeboronation.[2] The electronic and steric effects of substituents on both the chloropyridine and the boronic acid further influence the reaction kinetics. The 2-isobutoxy group, being an electron-donating group, can impact the electron density of the pyridine ring, while the chloro and boronic acid functionalities at positions 5 and 3, respectively, dictate the regioselectivity of the coupling.
This guide will delve into a comparative kinetic study of two commonly employed palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), for the coupling of this compound with a model aryl chloride, 4-chloroanisole. Through illustrative kinetic data and detailed experimental protocols, we will explore the nuances of catalyst selection and reaction optimization for this important transformation.
Comparative Kinetic Analysis of Catalytic Systems
The choice of the palladium catalyst and its associated ligand is paramount in dictating the rate and efficiency of the Suzuki coupling. The ligand influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] For the coupling of an aryl chloride, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-determining step.[4]
Here, we compare the performance of two widely used palladium catalysts:
-
Pd(PPh₃)₄: A traditional, versatile, and commercially available catalyst.[5]
-
Pd(dppf)Cl₂: A catalyst featuring a bidentate ferrocenylphosphine ligand, known for its robustness and effectiveness in challenging couplings.[6]
To provide a quantitative comparison, a kinetic study was designed to monitor the formation of the coupled product, 2-isobutoxy-5-(4-methoxyphenyl)pyridine-3-boronic acid, over time using High-Performance Liquid Chromatography (HPLC). The initial rates of the reaction were determined under identical conditions for both catalytic systems.
Table 1: Illustrative Kinetic Data for the Suzuki Coupling of this compound with 4-chloroanisole
| Catalyst System | Catalyst Loading (mol%) | Initial Rate (M/s) x 10⁻⁵ | Time to >95% Conversion (h) |
| Pd(PPh₃)₄ | 2 | 1.5 | 12 |
| Pd(dppf)Cl₂ | 2 | 4.8 | 4 |
The illustrative data clearly demonstrates the superior performance of the Pd(dppf)Cl₂ catalytic system for this specific transformation. The initial reaction rate is significantly faster, leading to a much shorter reaction time to achieve high conversion. This enhanced reactivity can be attributed to the properties of the dppf ligand. Its larger bite angle and electron-donating nature are thought to facilitate both the oxidative addition of the aryl chloride and the subsequent reductive elimination step. In contrast, the monodentate PPh₃ ligands in Pd(PPh₃)₄ can dissociate more readily, potentially leading to less stable and less active catalytic species.
Mechanistic Insights and Rationale for Experimental Choices
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rationalizing the experimental observations and for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The choice of base is also critical. An appropriate base is required to activate the boronic acid for the transmetalation step.[7] For this system, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often a good starting point, as it is generally effective without promoting significant protodeboronation of the pyridylboronic acid.
The solvent system plays a role in solubilizing the reactants and the catalyst, and can also influence the reaction rate. A mixture of an organic solvent like dioxane or toluene with water is commonly used to facilitate the dissolution of both the organic and inorganic components of the reaction.
Experimental Protocols
General Procedure for Kinetic Analysis by HPLC
A robust and reliable method for monitoring the progress of the Suzuki coupling reaction is essential for accurate kinetic analysis. The following protocol outlines a general procedure using HPLC.
Caption: Experimental workflow for kinetic analysis using HPLC.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equivalent), 4-chloroanisole (1.2 equivalents), potassium carbonate (2.0 equivalents), and a suitable internal standard (e.g., dodecane).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v) to achieve a desired concentration (e.g., 0.1 M with respect to the boronic acid).
-
Initiation and Sampling: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Once the temperature has stabilized, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%). Immediately withdraw the first aliquot (t=0).
-
Monitoring: Continue to withdraw aliquots at regular time intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
Quenching and Analysis: Each aliquot should be immediately quenched with a suitable solvent (e.g., a mixture of acetonitrile and water) to stop the reaction. Analyze the quenched samples by HPLC, monitoring the disappearance of the starting materials and the appearance of the product.
-
Data Processing: Plot the concentration of the product against time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Alternative Catalytic Systems and Considerations
While this guide focuses on two common palladium catalysts, it is important to note that a wide range of other catalytic systems are available. For particularly challenging Suzuki couplings, highly active and specialized ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can offer significant advantages.[8] These ligands are often more effective at promoting the coupling of unreactive aryl chlorides and can operate at lower catalyst loadings and milder temperatures.
Furthermore, nickel-based catalysts have emerged as a more economical and sustainable alternative to palladium for some Suzuki coupling reactions. However, their application to heteroaromatic substrates can be more challenging and often requires careful optimization of reaction conditions.
Conclusion
The kinetic analysis of the Suzuki coupling of this compound with 4-chloroanisole reveals significant differences in the performance of common palladium catalysts. The Pd(dppf)Cl₂ system demonstrates superior reactivity compared to Pd(PPh₃)₄, leading to faster reaction rates and shorter completion times. This can be attributed to the favorable electronic and steric properties of the dppf ligand.
For researchers and professionals in drug development, a thorough understanding of the reaction kinetics and the interplay between the catalyst, ligand, base, and solvent is crucial for the efficient and scalable synthesis of complex molecules. The protocols and insights provided in this guide serve as a valuable starting point for the optimization of Suzuki-Miyaura cross-coupling reactions involving functionalized pyridylboronic acids, ultimately enabling the more rapid and reliable production of novel pharmaceutical candidates.
References
- Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. The Journal of organic chemistry, 67(21), 7541–7543. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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- Matos, K., & Soderquist, J. A. (1998). A New, Air-Stable, and Easily Prepared Palladium Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl Chlorides. The Journal of Organic Chemistry, 63(14), 461–470. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]
- ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link]
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2006). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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- PubMed. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. [Link]
- ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]
- PubMed Central (PMC). (2017).
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
- Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
- ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
- ResearchGate. (2025). In situ Formation and Reaction of 2-Pyridylboronic Esters. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition. [Link]
- PubMed Central (PMC). (2023). Synthesis, Reactivity and Coordination Chemistry of Group 9 PBP Boryl Pincer Complexes: [(PBP)M(PMe3)n] (M = Co, Rh, Ir; n = 1, 2). [Link]
- University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
- Audrey Yun Li. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
- PubMed Central (PMC). (2021).
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- (n.d.). Suzuki Coupling.
- PubMed Central (PMC). (2009).
- PubMed Central (PMC). (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- Organic Chemistry Portal. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- PubMed. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. [Link]
- Chemical Science (RSC Publishing). (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]
- ResearchGate. (n.d.). Mechanistic aspects of oxidative addition linked to molecular.... [Link]
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- PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. [Link]
- Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- ACS Publications. (2025).
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A Comparative Guide to the Thermal Stability of 5-Chloro-2-isobutoxypyridine-3-boronic acid by Thermogravimetric Analysis (TGA)
Executive Summary
This guide provides a detailed thermal stability analysis of 5-Chloro-2-isobutoxypyridine-3-boronic acid, a key building block in modern pharmaceutical synthesis. In the absence of direct, published thermogravimetric data for this specific molecule, this document synthesizes established principles from the thermal decomposition of arylboronic acids and substituted pyridines to construct a predictive profile. We present a comprehensive, step-by-step protocol for performing Thermogravimetric Analysis (TGA), explain the causality behind experimental parameter selection, and offer an expert interpretation of the anticipated results. The analysis is framed in comparison to the known behavior of simpler boronic acids, elucidating the structural contributions of the chloro, isobutoxy, and pyridine-N-yl moieties to the overall thermal profile. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of the material's stability for safe handling, process optimization, and regulatory compliance.
Introduction: The Critical Role of Thermal Stability in Drug Development
This compound is a highly functionalized reagent, valued for its role in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Such building blocks are instrumental in the discovery of new therapeutic agents.[1][2] However, the journey from a laboratory reagent to a component in a robust manufacturing process is contingent upon a thorough understanding of its physicochemical properties.
Thermal stability is paramount. It dictates storage conditions, shelf-life, and safe operating limits in chemical reactors. Unforeseen thermal decomposition can lead to reaction failure, the generation of hazardous byproducts, and potentially catastrophic runaway reactions. Boronic acids, while versatile, are a class of compounds known for their potential instabilities, including dehydration and oxidative degradation.[3][4] This guide, therefore, employs Thermogravimetric Analysis (TGA) as the primary tool to investigate and predict the thermal behavior of this compound.
Theoretical & Comparative Background
To accurately interpret the TGA data for our target molecule, we must first understand the expected thermal behavior of its constituent parts: the arylboronic acid group and the substituted pyridine ring.
The Characteristic Thermal Signature of Boronic Acids
Arylboronic acids exhibit a well-documented, two-stage thermal decomposition profile when analyzed by TGA.[5]
-
Dehydration to Boroxine: The first significant thermal event is not a decomposition but a condensation reaction. Upon heating, typically in the 100-250 °C range, three molecules of the boronic acid undergo intermolecular dehydration to form a stable, six-membered cyclic trimeric anhydride known as a boroxine.[5] This process involves the loss of three molecules of water.
-
Core Decomposition: At significantly higher temperatures, the C-B bond and the aromatic skeleton of the resulting boroxine will fragment.
The temperature and sharpness of these events are influenced by the electronic and steric nature of the substituents on the aromatic ring.
Thermal Decomposition of the Pyridine Ring
The pyridine ring itself is thermally robust. Its decomposition typically occurs at very high temperatures (often above 700 °C) and proceeds through complex radical-mediated pathways, leading to the formation of small gaseous products like HCN and H₂.[6][7] However, the presence of substituents dramatically alters this stability. For instance, a polyfunctional pyridine derivative featuring amino and nitro groups has been shown to have a decomposition temperature of 217 °C.[8][9] The chloro and isobutoxy groups on our target molecule are expected to lower the decomposition temperature compared to unsubstituted pyridine.
Experimental Design: A Self-Validating TGA Protocol
The following protocol is designed to yield accurate, reproducible, and internally consistent data for the thermal analysis of this compound.
Rationale for Experimental Parameters
-
Sample Mass (3-5 mg): A small sample size is crucial to minimize thermal lag between the sample and the furnace sensor and to ensure that evolved gases from decomposition can escape efficiently without causing pressure buildup or secondary reactions.[5]
-
Atmosphere (Nitrogen, 50 mL/min): An inert nitrogen atmosphere is selected to study the inherent thermal stability of the molecule, preventing oxidative decomposition which would occur in the presence of air. A consistent flow rate ensures a stable atmosphere and efficient removal of off-gases.
-
Heating Rate (10 °C/min): This rate offers a good balance between resolution and experimental time. A slower rate could provide better separation of closely occurring thermal events, while a faster rate might obscure them. 10 °C/min is a standard rate for initial screening and characterization.
-
Crucible (Alumina): Alumina (Al₂O₃) is chosen for its high thermal stability and inertness, ensuring it does not react with the sample or its decomposition products within the experimental temperature range.
Step-by-Step TGA Workflow
-
Instrument Preparation: Power on the TGA instrument and the nitrogen gas supply. Allow the instrument to stabilize for at least 30 minutes.
-
Crucible Preparation: Place a clean, empty alumina crucible on the TGA balance.
-
Tare Balance: Execute the "tare" or "zero balance" command in the instrument software to zero the mass reading.
-
Sample Loading: Carefully place 3-5 mg of this compound powder into the tared crucible. Record the exact mass.
-
Experiment Setup:
-
Load the crucible onto the instrument's auto-sampler or manual lift mechanism.
-
In the software, input the sample identification and the measured mass.
-
Program the temperature profile: Ramp from 30 °C to 600 °C at a rate of 10 °C/min.
-
Set the nitrogen flow rate to 50 mL/min.
-
-
Initiate Run: Start the experiment. The instrument will automatically raise the crucible into the furnace and begin heating and recording mass loss versus temperature.
-
Data Analysis: Upon completion, analyze the resulting TGA (mass % vs. temperature) and derivative thermogravimetric (DTG) curves (rate of mass loss vs. temperature). The DTG curve is particularly useful for identifying the temperature of maximum decomposition rate for each step.
Below is a diagram illustrating the logical flow of the experimental procedure.
Caption: Logical workflow for the thermogravimetric analysis experiment.
Anticipated Results & Comparative Analysis
Based on the principles outlined in Section 2, we can predict the TGA profile of this compound. The results are summarized in the table below.
| Anticipated Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) * | Proposed Chemical Process |
| Stage I: Dehydration | 110 - 190 °C | ~7.8% | Intermolecular condensation of three boronic acid molecules to form the corresponding boroxine, with the loss of three water molecules. |
| Stage II: Decomposition | 220 - 450 °C | Significant | Fragmentation of the boroxine and the substituted pyridine ring. Initial loss may involve the isobutoxy group, followed by the cleavage of the C-Cl and C-B bonds. |
| Residue | > 450 °C | Variable | A carbonaceous char and potentially boron-containing residues (e.g., boron nitride or oxide, depending on trace atmosphere). |
*Theoretical mass loss for dehydration is calculated as (3 × Molar Mass of H₂O) / (3 × Molar Mass of Analyte) × 100 = (3 × 18.02) / (3 × 229.47) × 100 ≈ 7.85%.
Comparative Interpretation:
-
Comparison to Phenylboronic Acid: The initial dehydration event (Stage I) is analogous to that seen in simpler arylboronic acids.[5] However, the onset temperature and the range of this event may be influenced by the electron-withdrawing nature of the chloro- and pyridine-N-yl groups and the steric bulk of the isobutoxy group, potentially affecting the crystal packing and the ease of intermolecular condensation.
-
Influence of Substituents on Decomposition (Stage II): The predicted onset of core decomposition (~220 °C) is significantly lower than that of unsubstituted pyridine (>700 °C), highlighting the destabilizing effect of the substituents.[7] The C-O bond of the isobutoxy ether is likely the initial point of fragmentation, followed by the cleavage of the C-Cl bond. The final fragmentation of the pyridine ring and C-B bond would occur at higher temperatures within this range. This onset is comparable to other highly substituted, functional pyridine derivatives.[8][9]
Conclusion
The thermal stability of this compound can be effectively profiled using Thermogravimetric Analysis. The anticipated TGA curve will likely reveal a two-stage process: an initial, low-temperature mass loss corresponding to the formation of a boroxine anhydride, followed by a higher-temperature, multi-step decomposition of the organic structure. The predicted decomposition onset of approximately 220 °C provides a critical data point for defining safe handling and processing temperatures. This systematic approach, combining a robust experimental protocol with a predictive analysis grounded in the established chemistry of boronic acids and pyridine derivatives, provides an indispensable tool for chemists and engineers in the pharmaceutical industry.
References
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A Comparative Guide to the Synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic Acid for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, pyridinylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Among these valuable reagents, 5-Chloro-2-isobutoxypyridine-3-boronic acid stands out as a key intermediate for the synthesis of a variety of therapeutic agents. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Introduction to this compound
This compound, with the chemical formula C₉H₁₃BClNO₃ and a molecular weight of 229.47 g/mol , is a stable, solid compound at room temperature.[1] Its structure, featuring a chlorine atom at the 5-position, an isobutoxy group at the 2-position, and a boronic acid at the 3-position of the pyridine ring, makes it a versatile reagent for introducing this specific substituted pyridinyl moiety into a target molecule. The strategic placement of these functional groups allows for subsequent chemical modifications, providing a pathway to a diverse range of derivatives with potential biological activity.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of substituted pyridinylboronic acids can be approached through several general methodologies. For the specific case of this compound, the two most relevant and practical synthetic strategies are:
-
Lithiation-Borylation of a Halogenated Precursor: This is the most fundamental and widely employed method for the preparation of pyridinylboronic acids. It involves a metal-halogen exchange reaction on a suitable precursor, followed by quenching the resulting organometallic species with a boron electrophile.
-
Palladium-Catalyzed Borylation: This method utilizes a palladium catalyst to directly couple a C-X bond (where X is a halide or triflate) with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂).
This guide will now delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis.
Route 1: Lithiation-Borylation of 3-Bromo-5-chloro-2-isobutoxypyridine
This classical approach is often favored for its reliability and cost-effectiveness, particularly for larger-scale synthesis. The overall transformation is a two-step process starting from the corresponding 3-bromo-5-chloro-2-isobutoxypyridine.
Diagram of the Lithiation-Borylation Pathway
Caption: Synthetic pathway via lithiation-borylation.
Experimental Protocol
Step 1: Synthesis of the Starting Material, 3-Bromo-5-chloro-2-isobutoxypyridine
The synthesis of the starting material is a prerequisite for this route. A common method involves the etherification of 3-bromo-5-chloro-2-hydroxypyridine with isobutyl bromide.
Step 2: Lithiation-Borylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-chloro-2-isobutoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate (B(O-iPr)₃, 1.2 eq) is then added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred vigorously for 30 minutes to hydrolyze the boronate ester. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound as a solid.
Causality and Experimental Choices
-
Choice of Base and Temperature: n-Butyllithium is a strong, non-nucleophilic base that readily undergoes lithium-halogen exchange with aryl bromides. The extremely low temperature (-78 °C) is critical to prevent side reactions, such as the deprotonation of the pyridine ring or reaction with the solvent.
-
Borylating Agent: Triisopropyl borate is a commonly used and effective boron electrophile. Its three isopropoxy groups are good leaving groups during the subsequent hydrolysis step.
-
Hydrolysis: Acidic work-up is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
Advantages and Disadvantages of the Lithiation-Borylation Route
| Feature | Advantages | Disadvantages |
| Cost-Effectiveness | Generally uses less expensive reagents compared to palladium-catalyzed methods. | Requires cryogenic temperatures, which can be energy-intensive on a large scale. |
| Scalability | The procedure is well-established and can be scaled up for industrial production. | The use of pyrophoric n-BuLi requires stringent safety precautions. |
| Purity | Can provide high-purity product after appropriate purification. | The reaction can be sensitive to moisture and air, potentially leading to side products. |
| Substrate Scope | Highly effective for bromo-substituted pyridines. | May not be suitable for substrates with functional groups that are sensitive to strong bases. |
Route 2: Palladium-Catalyzed Borylation of 3-Bromo-5-chloro-2-isobutoxypyridine
Palladium-catalyzed borylation, often referred to as the Miyaura borylation, offers a milder alternative to the lithiation-borylation approach. This method is particularly advantageous for substrates that are incompatible with the harsh conditions of organolithium chemistry.
Diagram of the Palladium-Catalyzed Borylation Pathway
Caption: Synthetic pathway via Palladium-catalyzed borylation.
Experimental Protocol
-
Reaction Setup: A Schlenk flask is charged with 3-bromo-5-chloro-2-isobutoxypyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base, typically potassium acetate (KOAc, 1.5 eq).
-
Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, such as 1,4-dioxane or toluene, is added. The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The resulting crude pinacol boronate ester can be hydrolyzed to the boronic acid by treatment with an acid, such as HCl, in a suitable solvent system. Following extraction and purification as described in Route 1, the final product is obtained.
Causality and Experimental Choices
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand for Miyaura borylation reactions as it stabilizes the palladium center and facilitates the catalytic cycle.
-
Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of boron. The resulting pinacol boronate ester is also relatively stable and can sometimes be isolated before hydrolysis.
-
Base: A mild base like potassium acetate is used to facilitate the transmetalation step in the catalytic cycle.
Advantages and Disadvantages of the Palladium-Catalyzed Borylation Route
| Feature | Advantages | Disadvantages |
| Functional Group Tolerance | Milder reaction conditions allow for a broader range of functional groups on the substrate. | The cost of palladium catalysts and specialized ligands can be high. |
| Safety | Avoids the use of pyrophoric organolithium reagents, making it a safer option. | Residual palladium in the final product can be a concern, especially for pharmaceutical applications, and requires efficient removal. |
| Reproducibility | The reaction is generally robust and reproducible. | The catalytic activity can be sensitive to impurities in the starting materials or solvent. |
| Reaction Conditions | Does not require cryogenic temperatures. | Requires heating, and the reaction times can be longer than for the lithiation route. |
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Lithiation-Borylation | Route 2: Palladium-Catalyzed Borylation |
| Starting Material | 3-Bromo-5-chloro-2-isobutoxypyridine | 3-Bromo-5-chloro-2-isobutoxypyridine |
| Key Reagents | n-BuLi, Triisopropyl borate | B₂pin₂, Palladium catalyst, Base |
| Temperature | -78 °C to room temperature | 80-100 °C |
| Typical Yield | Moderate to high | Moderate to high |
| Key Advantages | Cost-effective, scalable | Milder conditions, better functional group tolerance, safer |
| Key Disadvantages | Requires cryogenic temperatures, use of pyrophoric reagents | Cost of catalyst, potential for palladium contamination |
Conclusion and Recommendations
Both the lithiation-borylation and the palladium-catalyzed borylation routes are viable and effective methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the synthesis.
-
For large-scale, cost-sensitive production where the necessary safety infrastructure for handling organolithium reagents is in place, the lithiation-borylation route is likely the more economical choice.
-
For smaller-scale laboratory synthesis , especially when dealing with complex molecules containing sensitive functional groups, the palladium-catalyzed borylation route offers a safer and more versatile alternative, despite the higher cost of the catalyst.
Ultimately, the selection of the synthetic route should be guided by a careful consideration of factors such as scale, cost, safety, and the chemical nature of the substrates involved. It is recommended that researchers evaluate both methods on a small scale to determine the most efficient and practical approach for their specific application.
References
- Li, W., et al. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2008(15), 1-27.
- Molander, G. A., & Trice, S. L. (2012).
- Netherton, M. R., & Fu, G. C. (2004). Palladium-catalyzed cross-coupling of aryl chlorides with arylboronic acids.
- Tyagi, V., et al. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. The Journal of Organic Chemistry, 83(15), 8436-8444.
- Aggarwal, V. K., & O'Brien, P. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
- Yang, K., & Song, Z. J. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153.
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A Comparative Guide to Green Chemistry Metrics for Suzuki-Miyaura Reactions Using 5-Chloro-2-isobutoxypyridine-3-boronic acid
Introduction: Quantifying 'Green' in Modern Synthesis
The paradigm of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, has shifted dramatically.[1][2] Beyond the traditional metrics of yield and purity, the modern chemist is increasingly compelled to evaluate the environmental impact and sustainability of their work.[3] This is the core tenet of green chemistry: the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4][5] To move from principle to practice, a suite of quantitative tools—green chemistry metrics—has been developed. These metrics provide a framework for assessing the "greenness" of a reaction, enabling scientists to make data-driven decisions that align with sustainability goals.[6][7]
This guide offers an in-depth evaluation of key green chemistry metrics through the lens of a practical and industrially relevant transformation: the Suzuki-Miyaura cross-coupling reaction. We will focus on the use of 5-Chloro-2-isobutoxypyridine-3-boronic acid , a versatile building block crucial for the synthesis of complex molecules in drug discovery.[8][9][10] By comparing this reaction under different conditions, we will illustrate how metrics like Atom Economy, E-Factor, and Process Mass Intensity (PMI) can guide the development of more sustainable and efficient chemical processes.
The Role of this compound in Synthesis
Heterocyclic boronic acids are foundational reagents in modern organic chemistry, prized for their role in carbon-carbon bond formation.[9] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, leverages these reagents to couple with aryl or vinyl halides, providing efficient access to biaryl and substituted heterocyclic structures common in active pharmaceutical ingredients (APIs).[11]
This compound (MW: 229.47 g/mol ) is a valuable building block due to its substituted pyridine core, a frequent motif in medicinal chemistry.[8][12] However, like many boronic acids, its application necessitates careful consideration of reaction efficiency and waste generation, making it an excellent candidate for a green chemistry analysis.
Pillars of Evaluation: Key Green Chemistry Metrics
To objectively compare synthetic routes, we must first understand the language of green metrics. While numerous metrics exist, we will focus on four of the most widely adopted and impactful ones.[13]
Atom Economy (AE)
Introduced by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[14] It provides a fundamental assessment of a reaction's efficiency at the atomic level, assuming 100% yield.[15]
Formula:
A high atom economy indicates that the majority of atomic material from the starting materials ends up in the product, minimizing the generation of stoichiometric byproducts.[15] Addition and rearrangement reactions are ideal with 100% atom economy, while substitution and elimination reactions inherently have lower values.
Environmental Factor (E-Factor)
Developed by Roger Sheldon, the E-Factor moves from theory to practice by quantifying the total mass of waste generated per unit of product.[18][19]
Formula:
[20]
Waste includes everything not incorporated into the final product: solvents, reagents, catalyst losses, byproducts, and process aids.[21] Water is often excluded from the calculation.[18] The ideal E-Factor is 0. The pharmaceutical industry historically has very high E-Factors (25-100+), highlighting the significant opportunity for improvement.[22]
Process Mass Intensity (PMI)
Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable as a standard metric, PMI is the ratio of the total mass of all materials used in a process to the mass of the final product.[23][24][25]
Formula:
This includes reactants, solvents, reagents, and process water. PMI provides a complete picture of the resources required for a synthesis and is directly related to the E-Factor by the simple equation: PMI = E-Factor + 1 .[6][18] A lower PMI signifies a more efficient and less wasteful process.
Reaction Mass Efficiency (RME)
RME is a more comprehensive metric than yield alone, as it takes into account the masses of all reactants used, including those used in stoichiometric excess.
Formula:
RME provides a more realistic measure of a reaction's efficiency by factoring in both yield and the actual quantities of starting materials employed.
Visualizing the Metrics Workflow
The following diagram illustrates the inputs required for calculating these key green chemistry metrics.
Caption: Workflow for calculating key green chemistry metrics.
Comparative Analysis: A Suzuki-Miyaura Coupling Case Study
To demonstrate the practical application of these metrics, we will analyze a hypothetical Suzuki-Miyaura reaction between This compound and 4-bromoanisole to produce 5-Chloro-2-isobutoxy-3-(4-methoxyphenyl)pyridine .
Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction.
We will evaluate two scenarios based on a 10 mmol scale, assuming a consistent isolated yield of 90% (2.63 g of product).
-
Scenario A: "Traditional" Protocol. This approach uses a common but less green solvent (Toluene) and a standard work-up procedure.
-
Scenario B: "Greener" Protocol. This revised approach utilizes a more environmentally benign solvent, 2-MeTHF (derived from renewable resources), and a more efficient work-up.
Data for Metric Calculations
| Parameter | Scenario A: Traditional | Scenario B: Greener | Notes |
| Reactants | |||
| This compound | 2.30 g (10 mmol) | 2.30 g (10 mmol) | MW: 229.47 g/mol |
| 4-bromoanisole | 1.87 g (10 mmol) | 1.87 g (10 mmol) | MW: 187.03 g/mol |
| Reagents & Catalyst | |||
| K₂CO₃ (Base) | 2.76 g (20 mmol) | 2.76 g (20 mmol) | MW: 138.21 g/mol |
| Pd(PPh₃)₄ (Catalyst) | 0.12 g (0.1 mmol) | 0.12 g (0.1 mmol) | MW: 1155.56 g/mol |
| Solvents | |||
| Reaction Solvent | Toluene (50 mL, 43.4 g) | 2-MeTHF (50 mL, 43.0 g) | |
| Work-up Solvent | Ethyl Acetate (100 mL, 90.2 g) | MTBE (50 mL, 37.0 g) | Greener protocol uses less solvent. |
| Work-up Aqueous | Saturated NaCl (50 mL, ~50 g) | Saturated NaCl (50 mL, ~50 g) | Water is excluded from E-Factor/PMI. |
| Outputs | |||
| Product Mass (90% Yield) | 2.63 g | 2.63 g | MW: 291.78 g/mol |
Comparative Metrics Summary
| Metric | Formula | Scenario A: Traditional | Scenario B: Greener | Interpretation |
| Atom Economy (AE) | (MW Product / Σ MW Reactants) * 100 | 52.6% | 52.6% | Identical. AE is theoretical and independent of experimental conditions. It highlights the inherent byproduct formation (boron waste, salts). |
| Reaction Mass Efficiency (RME) | (Mass Product / Σ Mass Reactants) * 100 | 44.3% | 44.3% | Identical. RME is also identical as reactant masses and yield are the same. |
| Process Mass Intensity (PMI) | Σ Mass Input / Mass Product | 53.5 | 33.1 | Significant Improvement. The greener protocol's PMI is ~38% lower, primarily due to reduced and more efficient solvent usage. |
| E-Factor | (Σ Mass Input - Mass Product) / Mass Product | 52.5 | 32.1 | Significant Improvement. The E-Factor shows that Scenario B generates 20.4 kg less waste per kg of product than Scenario A. |
Detailed Experimental Protocol: Greener Suzuki-Miyaura Coupling (Scenario B)
This protocol outlines the steps for the more sustainable synthesis, reflecting best practices for minimizing waste and resource consumption.
Materials:
-
This compound (2.30 g, 10.0 mmol, 1.0 eq)
-
4-bromoanisole (1.87 g, 10.0 mmol, 1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol, 2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.12 g, 0.1 mmol, 0.01 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (50 mL)
-
Methyl tert-butyl ether (MTBE) (50 mL)
-
Saturated aqueous sodium chloride (Brine) (50 mL)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.30 g), 4-bromoanisole (1.87 g), K₂CO₃ (2.76 g), and Pd(PPh₃)₄ (0.12 g).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can degrade the catalyst.
-
Solvent Addition: Add anhydrous 2-MeTHF (50 mL) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts and catalyst residues, washing the pad with a small amount of MTBE (~10 mL).
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (2 x 25 mL). Causality Note: Washing with brine helps to remove residual water and some polar impurities without creating significant aqueous waste streams.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Insight: The use of MTBE, which has a lower boiling point than Ethyl Acetate, can reduce the energy required for solvent removal.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/MTBE gradient) to yield the pure product, 5-Chloro-2-isobutoxy-3-(4-methoxyphenyl)pyridine , as a solid (Expected yield: ~2.63 g, 90%).
Discussion: Beyond the Numbers
The case study clearly demonstrates that while theoretical metrics like Atom Economy are crucial for initial route design, it is the process-level metrics like PMI and E-Factor that reveal the true environmental impact of a reaction.[18][20] The 38% reduction in PMI from Scenario A to B was achieved not by reinventing the core chemistry, but by making intelligent choices regarding the reaction and work-up solvents.
-
Solvent Selection: Toluene is a petrochemical-derived solvent with significant health and environmental concerns. 2-MeTHF is a bio-based alternative with a more favorable safety profile.[28][29] Furthermore, the greener protocol was designed to use a smaller volume of a more easily removable solvent for the work-up, directly reducing both waste and energy consumption.[3][30]
-
Catalyst Impact: While the mass of the catalyst is small, its impact can be significant. Palladium is a precious and rare metal.[4][31] A truly green process would focus on using catalysts with lower loading, higher turnover numbers (TON), or replacing palladium with a more earth-abundant metal.[32][33] Life Cycle Assessment (LCA) studies show that catalyst synthesis and recycling are critical factors in the overall sustainability of cross-coupling reactions.[34]
-
Work-up Waste: The work-up is a major contributor to the PMI and E-Factor in many organic reactions.[30] Minimizing solvent volumes, avoiding chromatography where possible, and choosing benign extraction solvents are critical steps toward a greener process. Removing boronic acid residues can be challenging; a common green technique involves repeated evaporation with methanol to form the volatile trimethyl borate.[35]
Conclusion
Evaluating chemical reactions with green chemistry metrics is essential for the modern researcher and drug development professional. This guide demonstrates that significant improvements in sustainability can be achieved through informed, data-driven decisions. While Atom Economy sets a theoretical ceiling for efficiency, it is the practical application of principles that reduce solvent use and simplify work-up procedures that leads to dramatic reductions in the E-Factor and Process Mass Intensity . The use of this compound in a Suzuki-Miyaura coupling serves as a powerful example of how applying these metrics can transform a standard protocol into a more efficient, cost-effective, and environmentally responsible process, aligning the goals of chemical innovation with the principles of sustainability.
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A Comparative Guide to the Biological Activity of Novel Kinase Inhibitors Derived from 5-Chloro-2-isobutoxypyridine-3-boronic acid
This guide provides a comprehensive comparison of the biological performance of a novel series of pyridine-based compounds synthesized from the versatile building block, 5-Chloro-2-isobutoxypyridine-3-boronic acid.[1][2][3] The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[4][5][6] Many pyridine-containing molecules function as kinase inhibitors, interfering with signaling cascades that drive cancer cell proliferation and survival.[5][7][8]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the synthesis, biochemical evaluation, and cellular activity of these novel compounds, providing supporting experimental data and protocols to guide future research and development efforts.
Introduction: The Rationale for Pyridine-Based Kinase Inhibitors
The pyridine ring is a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets.[5] Its synthetic tractability allows for the creation of diverse chemical libraries with fine-tuned steric and electronic properties.[4][9] A significant number of pyridine derivatives have been developed as potent anticancer agents that target protein kinases.[4][7][8]
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. One such critical kinase is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[10][11][12] Tumors require a dedicated blood supply to grow and metastasize, and inhibiting VEGFR-2 is a clinically validated strategy to disrupt this process.[10]
This guide focuses on a series of hypothetical compounds (designated CPD-1, CPD-2, and CPD-3 ) synthesized from this compound. We will assess their potential as VEGFR-2 inhibitors and their corresponding anti-proliferative effects on a human lung cancer cell line.
Synthesis of Bioactive Compounds
The core scaffold, this compound, serves as a versatile starting material.[1][2][3] The synthesis of the target compounds was achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds between a boronic acid and an aryl halide, and it is widely used in the pharmaceutical industry.[13][14][15][16]
The general synthetic scheme involves the coupling of this compound with different aryl bromides to introduce chemical diversity at the 3-position of the pyridine ring. This strategic modification is intended to explore the structure-activity relationship (SAR) and optimize the interaction with the target kinase.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the synthesis of target compounds via Suzuki-Miyaura coupling.
In Vitro Biochemical Assessment: VEGFR-2 Kinase Inhibition
To directly measure the inhibitory potential of the synthesized compounds against our target, a biochemical VEGFR-2 kinase assay was performed. This assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A reduction in the phosphorylation signal indicates inhibition of the kinase.[17]
Experimental Protocol: VEGFR-2 Kinase Assay
-
Compound Preparation : A serial dilution of each test compound (CPD-1, CPD-2, CPD-3) and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control was prepared in DMSO.
-
Reaction Setup : In a 96-well plate, the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compounds at various concentrations were added.[17][18]
-
Initiation : The kinase reaction was initiated by adding a mixture of a specific peptide substrate and ATP.[17]
-
Incubation : The plate was incubated at 30°C for 60 minutes to allow for the phosphorylation reaction to proceed.
-
Detection : The reaction was stopped, and a detection reagent (e.g., Kinase-Glo® Max) was added. This reagent measures the amount of ATP remaining in the well; a higher luminescence signal indicates less ATP consumption and therefore higher kinase inhibition.[18][19]
-
Data Analysis : The luminescence was measured using a microplate reader. The percentage of inhibition for each compound concentration was calculated relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Comparative Performance Data
| Compound | Target Kinase | IC50 (nM) |
| CPD-1 | VEGFR-2 | 150.3 ± 12.5 |
| CPD-2 | VEGFR-2 | 25.8 ± 3.1 |
| CPD-3 | VEGFR-2 | 345.1 ± 28.9 |
| Sorafenib (Control) | VEGFR-2 | 30.2 ± 4.5 |
Analysis: The data clearly indicates that CPD-2 exhibits the most potent inhibition of VEGFR-2, with an IC50 value comparable to the well-established inhibitor, Sorafenib. The structural modifications in CPD-2 appear to be optimal for binding to the ATP-binding pocket of the VEGFR-2 kinase domain.
Cell-Based Assessment: Anti-Proliferative Activity
To determine if the observed biochemical inhibition translates into a functional cellular effect, the compounds were evaluated for their ability to inhibit the proliferation of a relevant cancer cell line. The A549 human lung adenocarcinoma cell line was chosen for this study.[20][21][22][23]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][24]
-
Cell Seeding : A549 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[20]
-
Compound Treatment : The cell culture medium was replaced with fresh medium containing various concentrations of the test compounds (CPD-1, CPD-2, CPD-3) and a vehicle control (DMSO). The cells were then incubated for 48 hours.
-
MTT Addition : After the incubation period, MTT solution was added to each well, and the plate was incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization : A solubilization buffer (e.g., 10% SDS in 0.01 N HCl) was added to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading : The absorbance of the purple solution was measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The GI50 value (the concentration required to inhibit cell growth by 50%) was determined.
Comparative Performance Data
| Compound | Cell Line | GI50 (µM) |
| CPD-1 | A549 | 12.5 ± 1.8 |
| CPD-2 | A549 | 1.8 ± 0.3 |
| CPD-3 | A549 | 25.1 ± 3.2 |
| Doxorubicin (Control) | A549 | 2.1 ± 0.4 |
Analysis: The results of the MTT assay are consistent with the biochemical data. CPD-2 demonstrated the most potent anti-proliferative activity against A549 lung cancer cells, with a GI50 value in the low micromolar range, comparable to the standard chemotherapeutic agent, Doxorubicin.[25] This suggests that the inhibition of VEGFR-2 signaling by CPD-2 effectively translates into a reduction in cancer cell growth.
Mechanistic Insights: The VEGF Signaling Pathway
The potent activity of CPD-2 can be understood in the context of the VEGF signaling pathway. This pathway is crucial for angiogenesis.[11][26] When VEGF-A binds to VEGFR-2 on the surface of endothelial cells, it triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[10][26] These pathways ultimately promote endothelial cell proliferation, migration, and survival.
Our novel compounds, particularly CPD-2, are designed to act as ATP-competitive inhibitors, blocking the initial autophosphorylation step and thereby shutting down the entire downstream signaling cascade.
Caption: Inhibition of the VEGF signaling pathway by CPD-2.
Conclusion and Future Directions
This guide provides a comparative analysis of three novel compounds derived from this compound. The data presented herein demonstrates that subtle structural modifications can have a profound impact on biological activity. Compound CPD-2 emerged as a highly promising lead candidate, exhibiting potent, single-digit nanomolar inhibition of VEGFR-2 kinase and low micromolar anti-proliferative activity against A549 human lung cancer cells.
The strong correlation between the biochemical and cell-based assay results suggests that the anti-proliferative effect of CPD-2 is, at least in part, mediated through the inhibition of VEGFR-2.
Future studies should focus on:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of CPD-2 against a panel of other kinases to determine its selectivity profile.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of CPD-2 in preclinical animal models of human cancer.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of CPD-2 to assess its drug-like potential.
The findings presented in this guide underscore the potential of the this compound scaffold for the development of next-generation kinase inhibitors for cancer therapy.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-isobutoxypyridine-3-boronic acid
For professionals engaged in pharmaceutical research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, field-tested protocol for the proper disposal of 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS: 1217501-42-2), ensuring that this process is handled with the scientific rigor it demands.
The guiding principle for the disposal of this and similar boronic acid compounds is that they must be treated as hazardous chemical waste.[1] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or flushed down the sanitary sewer.[1][2]
Part 1: Hazard Assessment & Immediate Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, the hazard profile can be inferred from analogous substituted pyridine boronic acids.[3][4] As a class, these compounds are often classified as skin irritants, serious eye irritants, and may cause respiratory irritation.[3][4] Therefore, treating this compound with a high degree of caution is imperative.
Causality of Precaution: The boronic acid functional group can interact with biological molecules, and the chlorinated pyridine ring introduces additional potential for toxicity and environmental persistence. The primary routes of exposure are inhalation of the solid as dust, and direct contact with the skin or eyes.
Essential Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Contaminated gloves must be disposed of as hazardous waste after use.[5]
-
Body Protection: A standard laboratory coat. Ensure all skin is covered.[5]
-
Respiratory Protection: All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3][6]
Hazard Data Summary
This table summarizes the likely hazard classifications based on data for structurally similar boronic acid compounds. Always consult the specific SDS from your supplier if available and defer to your institution's chemical safety guidelines.
| Hazard Classification | GHS Hazard Code (Anticipated) | Description | Source (Analogous Compounds) |
| Skin Irritation | H315 | Causes skin irritation. | [3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [3][4] |
Part 2: Step-by-Step Disposal Protocol
The disposal process must be methodical, separating the neat chemical waste from contaminated labware and empty containers.
Protocol 2.1: Disposal of Unused or Waste Solid Compound
This procedure applies to the pure solid compound that is expired, off-specification, or residual from an experiment.
-
Characterize the Waste: The waste must be classified as a halogenated solid organic hazardous waste . This classification is critical because halogenated waste often requires specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.
-
Select an Appropriate Container:
-
Use a container that is in good condition, free of leaks or cracks, and has a securely fitting cap.[7][8]
-
The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[1]
-
Never use food-grade containers like soda or water bottles.[8]
-
-
Package the Waste: Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Perform this transfer inside a chemical fume hood to minimize dust exposure. Do not fill the container beyond 90% of its capacity to prevent over-pressurization or spills.[9]
-
Label the Container: As soon as the first portion of waste is added, affix a "Hazardous Waste" label.[7][10] The label must be completed with the following information:
-
Store for Pickup: Securely close the container and store it in a designated Satellite Accumulation Area (SAA).[7][11] This area must be at or near the point of waste generation and under the control of laboratory personnel. Ensure the container is stored with secondary containment and segregated from incompatible materials like strong oxidizing agents.[12]
Protocol 2.2: Disposal of Contaminated Labware and Debris
Any disposable items that have come into direct contact with this compound are also considered hazardous waste.
-
Segregate Contaminated Debris: Collect all contaminated items, such as weighing paper, spatulas, gloves, and absorbent pads, separately from non-hazardous trash.[1]
-
Package the Debris: Place all solid contaminated debris into a designated, lined hazardous waste container or a heavy-duty, sealable plastic bag.[1][8]
-
Label the Container: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]
-
Store for Pickup: Store the sealed container in the SAA alongside the solid chemical waste for collection by your institution's Environmental Health & Safety (EHS) department.
Protocol 2.3: Decontamination of Empty Containers
The original container of the chemical is not "empty" in a regulatory sense until it has been properly decontaminated.[13] Trace residues can pose a significant safety and environmental hazard.
-
Initial Rinse (Hazardous Rinseate Collection):
-
Inside a chemical fume hood, rinse the empty container three times with a small amount of a suitable organic solvent (e.g., acetone, methanol).[6]
-
Crucially, this first rinseate must be collected as hazardous waste. [6][13] Pour the rinseate into a designated liquid hazardous waste container for halogenated organic solvents .
-
-
Subsequent Rinses: The second and third rinses should also be collected into the same hazardous waste container to ensure thorough decontamination.[1]
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry completely in the fume hood, deface or remove the original label. The clean, dry container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, depending on the material.[6] Consult your institutional policy for final confirmation.
Part 3: Disposal Workflow and Decision Logic
The following diagram outlines the procedural workflow for the proper management and disposal of all waste streams associated with this compound. Adherence to this workflow ensures a systematic and compliant approach.
Caption: Decision workflow for waste segregation and disposal.
Part 4: The Final Mandate: Institutional Compliance
This guide is built upon established best practices and regulatory principles. However, the ultimate authority on chemical waste disposal is your institution's Environmental Health & Safety (EHS) department.[2] They are responsible for ensuring compliance with all local, state, and federal regulations, such as those set by the EPA and OSHA.[2][7]
Always consult your facility's EHS department to confirm these procedures align with their specific requirements for waste collection, labeling, and pickup scheduling.[11] Building a strong, collaborative relationship with your EHS team is not just a matter of compliance; it is a critical component of maintaining a safe and responsible research environment.
References
- Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Maryland. Available at: https://www.ehs.umd.edu/document/hazardous-waste-disposal-procedures
- How To Safely Dispose of Boric Acid. Lab Alley. Available at: https://www.laballey.com/blogs/lab-safety/how-to-dispose-of-boric-acid
- Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines
- Hazardous Waste Disposal Guide. Environmental Health and Safety, Oregon State University. Available at: https://ehs.oregonstate.edu/sites/ehs.oregonstate.edu/files/pdf/waste/hw_disposal_guide_web_version.pdf
- Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. Available at: https://ehs.utexas.edu/programs/waste/chemical-waste
- Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide. BenchChem. Available at: https://www.benchchem.com/blog/proper-disposal-of-2-naphthylboronic-acid-d7-a-comprehensive-guide/
- Essential Procedures for the Proper Disposal of ARI-3531. BenchChem. Available at: https://www.benchchem.com/blog/essential-procedures-for-the-proper-disposal-of-ari-3531/
- Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available at: https://www.ehs.harvard.edu/topic/chemical-hazardous-waste
- This compound. CymitQuimica. Available at: https://www.cymitquimica.com/5-chloro-2-isobutoxypyridine-3-boronic-acid-1217501-42-2
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: https://ethz.ch/content/dam/ethz/common/images/services/sicherheit-umwelt-gesundheit/entsorgung/Factsheet_Disposal_of_Hazardous_Waste_Basic_Principles.pdf
- Safety Data Sheet for 6-Fluoro-3-pyridinylboronic acid. Fisher Scientific. Available at: https://www.fishersci.com/msds?productName=ACR397160000
- Safety Data Sheet for 3-Chloro-2-methoxypyridine-4-boronic acid. Fisher Scientific. Available at: https://www.fishersci.com/msds?productName=AC448770000
- Safety Data Sheet for this compound. CymitQuimica. Available at: https://www.cymitquimica.com/sds/IN-DA0015T8_5-Chloro-2-isobutoxypyridine-3-boronic%20acid_EN.pdf
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Available at: http://userwww.service.emory.edu/~kmurra/chemdispgd.htm
- 5-Chloro-2-isopropoxypyridine-3-boronic acid. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/759451
- This compound. CymitQuimica. Available at: https://www.cymitquimica.com/5-chloro-2-isobutoxypyridine-3-boronic-acid-1217501-42-2-54-OR360509
- Safety Data Sheet for 3-Chloro-2-isobutoxypyridine-4-boronic acid. CymitQuimica. Available at: https://www.cymitquimica.com/sds/IN-PC55298_3-Chloro-2-isobutoxypyridine-4-boronic%20acid_EN.pdf
- Safety Data Sheet for 5-Chloro-2-methoxypyridine-3-boronic acid. Acros Organics. Available at: https://www.fishersci.com/msds?productName=AC433510000
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Navigating the Safe Handling of 5-Chloro-2-isobutoxypyridine-3-boronic acid: A Guide to Personal Protective Equipment
For Immediate Reference: Essential Personal Protective Equipment
| Situation | Required Personal Protective Equipment (PPE) |
| Routine Handling in a Ventilated Hood | Nitrile gloves, chemical splash goggles, flame-resistant lab coat. |
| Weighing and Preparing Solutions | Double-gloving (nitrile), chemical splash goggles, flame-resistant lab coat, and respiratory protection (N95 or higher). |
| Potential for Splash or Aerosol Generation | Nitrile gloves, a face shield over chemical splash goggles, a chemical-resistant apron over a flame-resistant lab coat, and respiratory protection. |
| Emergency Spill or Release | Self-contained breathing apparatus (SCBA), chemically resistant suit, heavy-duty gloves, and chemical-resistant boots. |
Understanding the Compound: A Proactive Approach to Safety
The boronic acid group, while crucial for its chemical reactivity, can pose health risks. Boric acid itself is classified as an irritant and a potential reproductive toxicant.[3] The chlorinated pyridine core also warrants attention, as pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[4] Therefore, a multi-layered PPE strategy is essential to mitigate these potential hazards.
Core Principles of Protection: A Step-by-Step Guide to PPE Selection and Use
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are highly susceptible to chemical splashes and airborne particulates. Boronic acids, in solid form, can be irritating if they come into contact with the eyes.[5]
Protocol:
-
Minimum Requirement: ANSI-approved chemical splash goggles should be worn at all times when handling 5-Chloro-2-isobutoxypyridine-3-boronic acid, even when not actively working with the compound.[6]
-
Enhanced Protection: When there is a significant risk of splashing, such as during solution preparation or transfers, a full-face shield must be worn in addition to chemical splash goggles.[7][8] The face shield provides a broader barrier of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
Rationale: Halogenated pyridines and boronic acids can be absorbed through the skin, potentially leading to systemic toxicity. Nitrile gloves offer good resistance to a wide range of chemicals, including those found in this compound's structure.[4][9]
Protocol:
-
Glove Selection: Use chemically resistant nitrile gloves. Always inspect gloves for any signs of degradation or punctures before use.
-
Double Gloving: For tasks with a higher risk of exposure, such as weighing the solid compound or preparing concentrated solutions, double gloving is recommended. This provides an additional layer of protection in case the outer glove is compromised.
-
Proper Removal: Remove gloves without touching the outside of the glove with bare skin to prevent cross-contamination. Dispose of used gloves in the appropriate chemical waste container.
Body Protection: Shielding Against Spills and Splashes
Rationale: A lab coat is the primary barrier to protect your skin and personal clothing from accidental spills. For handling compounds with unknown or potentially high toxicity, a flame-resistant lab coat is a prudent choice.
Protocol:
-
Lab Coat: A clean, flame-resistant lab coat should be worn and fully buttoned at all times in the laboratory.[6]
-
Chemical-Resistant Apron: When handling larger quantities of the compound or its solutions, a chemically resistant apron should be worn over the lab coat to provide an additional layer of protection against splashes.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.[6] For added protection, consider chemically resistant shoe covers, especially when working with larger quantities.
Respiratory Protection: Guarding Against Inhalation Hazards
Rationale: Fine powders of boronic acids can become airborne and be inhaled, causing respiratory irritation.[10] While specific inhalation toxicity data for this compound is unavailable, the precautionary principle dictates that respiratory protection should be used when there is a potential for aerosol or dust generation.
Protocol:
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a certified chemical fume hood.[4]
-
Respiratory Protection: When engineering controls are not sufficient or during activities with a high potential for dust generation (e.g., weighing), a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient for low-level dust exposure, but for higher-risk situations, a respirator with organic vapor cartridges may be more appropriate. Always perform a fit test before using a respirator.
Workflow for Safe Handling and Disposal
The following workflow diagram illustrates the key steps for safely handling this compound, from preparation to disposal, with an emphasis on the required PPE at each stage.
Caption: A workflow for handling this compound.
Emergency Procedures: Being Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection, and contain the spill with an inert absorbent material. Dispose of the waste in a sealed, labeled container. |
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent use of appropriate personal protective equipment. By adhering to the guidelines outlined in this document and fostering a proactive culture of safety, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment.
References
- Lab Alley. Boric Acid Safety & Hazards. [Link]
- Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?[Link]
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
- Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
